molecular formula C8H7Cl2N3 B1318874 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine CAS No. 779353-64-9

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1318874
CAS No.: 779353-64-9
M. Wt: 216.06 g/mol
InChI Key: QFSOXHZZXZVMHY-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C8H7Cl2N3 and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2N3/c1-2-5-4-11-13-7(10)3-6(9)12-8(5)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSOXHZZXZVMHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2N=C(C=C(N2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590482
Record name 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779353-64-9
Record name 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine from 5-Aminopyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural analogy to endogenous purines enables favorable interactions with a wide array of biological targets, particularly protein kinases, making it a focal point in the design of novel therapeutics.[3][4] This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine, a key intermediate for the development of compound libraries for drug discovery. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability for researchers in organic synthesis and drug development.

Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Drug Discovery

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological properties.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[4][5] The 5,7-dichloro-substituted pyrazolo[1,5-a]pyrimidine core, in particular, serves as a versatile platform for introducing further molecular diversity through nucleophilic substitution reactions at the chloro-positions, making it an invaluable starting material for structure-activity relationship (SAR) studies.[6][7]

Overall Synthetic Strategy

The synthesis of this compound from a 5-aminopyrazole precursor is a robust and efficient two-step process. The strategy involves an initial cyclocondensation reaction to construct the core pyrazolo[1,5-a]pyrimidine ring system, followed by a chlorination step to install the reactive chloro groups at the 5 and 7 positions.

Synthetic Workflow Overall Synthetic Workflow Start 3-Ethyl-1H-pyrazol-5-amine (Starting Material) Step1 Step 1: Cyclocondensation with Diethyl Malonate Start->Step1 Intermediate 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol Step1->Intermediate Step2 Step 2: Chlorination with POCl3 Intermediate->Step2 Product This compound (Final Product) Step2->Product

Caption: Overall synthetic workflow for the preparation of this compound.

Part 1: Synthesis of the Starting Material: 3-Ethyl-1H-pyrazol-5-amine

The synthesis of the target molecule commences with the preparation of the requisite starting material, 3-ethyl-1H-pyrazol-5-amine. This is achieved through a well-established cyclocondensation reaction between a β-ketonitrile and hydrazine.[2]

Reaction Scheme:

3-Oxopentanenitrile + Hydrazine Hydrate → 3-Ethyl-1H-pyrazol-5-amine

Experimental Protocol: Synthesis of 3-Ethyl-1H-pyrazol-5-amine
Parameter Value Rationale/Expert Insights
Reactants 3-Oxopentanenitrile, Hydrazine Hydrate3-Oxopentanenitrile provides the ethyl group at the desired position and the nitrile functionality for cyclization. Hydrazine hydrate is the source of the two nitrogen atoms in the pyrazole ring.
Solvent EthanolEthanol is an effective solvent for both reactants and facilitates the reaction at reflux temperature. It is also relatively easy to remove post-reaction.
Temperature RefluxThe elevated temperature is necessary to drive the condensation and subsequent cyclization to completion in a reasonable timeframe.
Reaction Time 2-4 hoursThe reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.
Typical Yield 80-95%This reaction is generally high-yielding.

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxopentanenitrile (1.0 equivalent) in absolute ethanol.

  • To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • Upon completion, allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water and triturate to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford 3-ethyl-1H-pyrazol-5-amine. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Part 2: Synthesis of this compound

This stage of the synthesis is a two-step process: the formation of the dihydroxy pyrazolo[1,5-a]pyrimidine intermediate, followed by its chlorination.

Step 1: Cyclocondensation to form 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol

The core pyrazolo[1,5-a]pyrimidine ring system is constructed via a cyclocondensation reaction between 3-ethyl-1H-pyrazol-5-amine and diethyl malonate.

Reaction Mechanism:

Reaction Mechanism Mechanism of Cyclocondensation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Ethanol cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization and Elimination Aminopyrazole 3-Ethyl-5-aminopyrazole DiethylMalonate Diethyl Malonate Aminopyrazole->DiethylMalonate Nucleophilic attack by exocyclic amino group Intermediate1 Tetrahedral Intermediate DiethylMalonate->Intermediate1 Intermediate1_2 Tetrahedral Intermediate AmideIntermediate Amide Intermediate Intermediate1_2->AmideIntermediate - EtOH AmideIntermediate_2 Amide Intermediate CyclizedIntermediate Cyclized Intermediate AmideIntermediate_2->CyclizedIntermediate Attack by endocyclic nitrogen CyclizedIntermediate_2 Cyclized Intermediate Product 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol CyclizedIntermediate_2->Product - EtOH, Tautomerization

Caption: Proposed mechanism for the formation of the pyrazolo[1,5-a]pyrimidine ring.

Experimental Protocol: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol
Parameter Value Rationale/Expert Insights
Reactants 3-Ethyl-1H-pyrazol-5-amine, Diethyl malonateDiethyl malonate serves as the 1,3-dielectrophilic partner for the cyclocondensation reaction.
Base Sodium ethoxideA strong base is required to deprotonate the aminopyrazole and facilitate the initial nucleophilic attack on the diethyl malonate.
Solvent EthanolEthanol is the solvent of choice as it is compatible with the sodium ethoxide base.
Temperature RefluxElevated temperature is necessary to drive the reaction to completion.
Reaction Time 24 hoursThis reaction typically requires an extended period to achieve a high yield.
Typical Yield 80-90%The formation of the dihydroxy intermediate is generally efficient.[7]

Step-by-Step Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.1 equivalents) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To the sodium ethoxide solution, add 3-ethyl-1H-pyrazol-5-amine (1.0 equivalent) and stir until fully dissolved.

  • Add diethyl malonate (1.2 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 24 hours.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 2M HCl) to a pH of approximately 5-6 to precipitate the product.

  • Collect the solid precipitate by vacuum filtration, wash with water and a small amount of cold ethanol, and dry under vacuum to yield 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Step 2: Chlorination of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol

The dihydroxy intermediate is converted to the target 5,7-dichloro derivative using a standard chlorinating agent, phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of this compound
Parameter Value Rationale/Expert Insights
Reactant 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diolThe dihydroxy intermediate from the previous step.
Chlorinating Agent Phosphorus oxychloride (POCl₃)POCl₃ is a powerful and commonly used reagent for the conversion of hydroxyl groups on heteroaromatic rings to chloro groups.[7]
Temperature RefluxHigh temperature is required for the chlorination reaction to proceed efficiently.
Reaction Time 24 hoursThe reaction time can be monitored by TLC to ensure complete conversion.
Typical Yield 60-70%Chlorination reactions with POCl₃ can sometimes lead to side products, hence the slightly lower yield compared to the first step.[7]

Step-by-Step Procedure:

  • In a fume hood, carefully add 3-ethylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃ can be used as both the reagent and the solvent).

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • Work-up (Quenching): This step must be performed with extreme caution in a well-ventilated fume hood. Slowly and carefully pour the reaction residue onto crushed ice with vigorous stirring. POCl₃ reacts violently with water in an exothermic reaction.[1]

  • Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is neutral (pH 7-8).

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To characterize the solid products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

Safety and Handling

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat. The quenching procedure must be performed with extreme care.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound, a key building block in medicinal chemistry. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can confidently and safely synthesize this valuable intermediate for the development of novel therapeutic agents. The provided methodologies are based on established chemical principles and have been designed to be both reliable and reproducible in a laboratory setting.

References

Spectroscopic Characterization of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Cornerstone in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its structural rigidity, planarity, and rich electronic properties make it an ideal framework for designing selective inhibitors of key biological targets, particularly protein kinases.[3] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a vital class of targeted therapies.[3] Marketed drugs such as Larotrectinib and Entrectinib, which are potent Trk inhibitors for treating solid tumors, feature the pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[4][5]

The subject of this guide, 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine, represents a key intermediate in the synthesis of more complex, biologically active molecules. The dichloro substitutions at the 5 and 7 positions of the pyrimidine ring offer reactive handles for further chemical modification, allowing for the strategic diversification of compound libraries in the pursuit of novel therapeutics.[6] A thorough understanding of its spectroscopic properties is paramount for ensuring structural integrity, monitoring reaction progress, and establishing quality control standards in a research and development setting. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, grounded in established principles and data from closely related analogs.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the ethyl group and the protons and carbons of the heterocyclic core.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure and analysis of related compounds, the following proton signals are predicted.[6][7]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees to ensure a good signal-to-noise ratio without saturating the spins, allowing for faster repetition.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H6~ 7.0 - 7.2Singlet (s)N/A1H
H2~ 8.1 - 8.3Singlet (s)N/A1H
-CH₂- (ethyl)~ 2.8 - 3.0Quartet (q)~ 7.52H
-CH₃ (ethyl)~ 1.3 - 1.5Triplet (t)~ 7.53H

Causality and Interpretation:

  • Aromatic Protons (H2, H6): The protons on the heterocyclic core (H2 and H6) are expected to appear as sharp singlets in the aromatic region. Their distinct chemical shifts are dictated by the electronic environment of the pyrazole and pyrimidine rings, respectively. The electron-withdrawing nature of the nitrogen atoms and chlorine atoms deshields these protons, shifting them downfield.[7][8] The absence of adjacent protons results in singlet multiplicity.

  • Ethyl Group: The ethyl group provides a classic signature: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are split into a quartet by the three adjacent methyl protons (n+1 rule, 3+1=4). Conversely, the methyl protons are split into a triplet by the two adjacent methylene protons (2+1=3). The coupling constant (J) for both multiplets will be identical, a key indicator of their connectivity. The methylene group is directly attached to the electron-rich pyrazole ring, causing it to be more deshielded (further downfield) than the terminal methyl group.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve ~10mg in 0.7mL CDCl3 prep2 Add TMS Internal Standard prep1->prep2 acq1 Acquire Spectrum on 400 MHz NMR prep2->acq1 acq2 Set Parameters (Pulse Angle, Delay) acq1->acq2 proc1 Fourier Transform & Phase Correction acq2->proc1 proc2 Integrate Peaks proc1->proc2 proc3 Assign Signals (Chemical Shift, Multiplicity) proc2->proc3 result result proc3->result Confirm Structure

Caption: Workflow for ¹H NMR structural confirmation.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. While ¹³C has a low natural abundance, techniques like proton decoupling provide sharp, singlet signals for each carbon, simplifying the spectrum.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Use the same spectrometer, switching to the ¹³C observation channel.

  • Acquisition Parameters:

    • Mode: Proton-decoupled mode is standard for simplicity, yielding a single peak for each unique carbon.

    • Pulse Angle: 45-60 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C7~ 160 - 162
C5~ 158 - 160
C3a~ 145 - 147
C2~ 144 - 146
C3~ 115 - 117
C6~ 110 - 112
-CH₂- (ethyl)~ 20 - 25
-CH₃ (ethyl)~ 12 - 15

Causality and Interpretation:

  • Heterocyclic Carbons: The carbons of the pyrazolo[1,5-a]pyrimidine ring system are significantly deshielded and appear far downfield. Carbons C5 and C7, being directly bonded to chlorine atoms, are expected to be highly deshielded.[6] The quaternary carbon (C3a) at the ring junction will also be in this region.

  • Ethyl Group Carbons: The carbons of the ethyl group are shielded and appear upfield, consistent with typical sp³ hybridized carbons. The methylene carbon (-CH₂-) will be further downfield than the methyl carbon (-CH₃) due to its proximity to the aromatic ring system.[7]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a dichloro-compound, MS is particularly diagnostic due to the characteristic isotopic pattern of chlorine.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the intact molecular ion [M+H]⁺. Electron impact (EI) is a higher-energy method that will induce more fragmentation.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement, which can be used to confirm the molecular formula.

Predicted Mass Spectrum Data

  • Molecular Formula: C₈H₇Cl₂N₃

  • Monoisotopic Mass: 215.00 g/mol

  • Molecular Ion Peak (M⁺) Cluster (EI) or [M+H]⁺ Cluster (ESI):

    • A prominent cluster of peaks will be observed due to the presence of two chlorine atoms.

    • Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

    • The expected peaks will be at m/z values corresponding to:

      • [M]⁺ (containing two ³⁵Cl atoms)

      • [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom)

      • [M+4]⁺ (containing two ³⁷Cl atoms)

    • The relative intensity of these peaks will be approximately 9:6:1, which is the hallmark of a molecule containing two chlorine atoms.[9]

Workflow for Mass Spectrometry Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare Dilute Solution (MeOH) acq1 Infuse into ESI-MS prep1->acq1 acq2 Acquire High-Resolution Spectrum acq1->acq2 proc1 Identify Molecular Ion Cluster acq2->proc1 proc2 Analyze Isotopic Pattern (9:6:1) proc1->proc2 proc3 Propose Fragmentation Pathway proc2->proc3 result result proc3->result Confirm Mass & Formula

Caption: Workflow for Mass Spectrometry analysis.

Predicted Fragmentation Pathway:

Under higher energy conditions (like EI), the molecule will fragment in a predictable manner. Common fragmentation pathways for related heterocyclic systems involve the loss of small, stable molecules or radicals.[10][11]

  • Loss of Ethyl Radical: Cleavage of the C-C bond can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment ion at [M - 29]⁺.

  • Loss of Chlorine: Loss of a chlorine radical (•Cl) is a common pathway for halogenated compounds, leading to a fragment at [M - 35]⁺.

  • Ring Fragmentation: The heterocyclic ring system can undergo cleavage, often involving the loss of stable neutral molecules like HCN (27 Da).[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: FT-IR

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is the most common and convenient method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Predicted FT-IR Data

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=N / C=C stretch (ring)1620 - 1450Strong, multiple bands
C-Cl stretch800 - 600Strong

Causality and Interpretation:

  • C-H Stretching: The spectrum will show distinct bands for the sp² C-H bonds of the heterocyclic ring (above 3000 cm⁻¹) and the sp³ C-H bonds of the ethyl group (below 3000 cm⁻¹).

  • Ring Vibrations: The pyrazolo[1,5-a]pyrimidine core will give rise to a series of strong, sharp absorption bands in the 1620-1450 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds within the fused aromatic system.

  • C-Cl Stretching: A strong absorption band in the fingerprint region (below 800 cm⁻¹) is expected for the C-Cl stretching vibrations, providing clear evidence for the chloro-substituents.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the pyrazolo[1,5-a]pyrimidine core is expected to absorb UV light.

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a very dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Data

  • λ_max: Expected to be in the range of 280-350 nm.

Causality and Interpretation:

The absorption in this region corresponds to π → π* electronic transitions within the aromatic heterocyclic system. The exact position of the maximum absorption (λ_max) and the molar absorptivity (ε) are sensitive to the substituents on the ring. The ethyl group and chlorine atoms will subtly influence the energy of these transitions compared to the unsubstituted parent compound.[10] These compounds are often fluorescent, and further studies could characterize their emission properties.[10]

Conclusion: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the characterization of this compound. The convergence of data from NMR, MS, IR, and UV-Vis spectroscopy creates a unique and verifiable fingerprint for this molecule. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon-hydrogen framework. Mass spectrometry validates the molecular weight and elemental composition, with the isotopic pattern of the molecular ion providing definitive evidence for the two chlorine atoms. FT-IR spectroscopy confirms the presence of the key functional groups, while UV-Vis spectroscopy probes the electronic nature of the conjugated heterocyclic system. Together, these techniques provide the necessary tools for researchers, scientists, and drug development professionals to confidently identify, quantify, and utilize this important chemical intermediate in the advancement of medicinal chemistry.

References

1H NMR and 13C NMR data for 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition.[1][2] The precise structural elucidation of novel derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the unambiguous determination of molecular structure in solution.

This technical guide provides a comprehensive overview of the synthesis and detailed ¹H and ¹³C NMR spectroscopic analysis of This compound . As a Senior Application Scientist, this document is structured to not only present the expected spectral data but also to explain the underlying principles and experimental logic, empowering researchers to confidently synthesize and characterize this and similar molecules.

Molecular Structure and Numbering Scheme

A clear and consistent numbering system is essential for the accurate assignment of NMR signals. The IUPAC numbering for the pyrazolo[1,5-a]pyrimidine ring system is presented below.

Caption: Molecular structure and IUPAC numbering of this compound.

Synthesis of this compound

The synthesis of the title compound is reliably achieved through a two-step process, a common strategy for this class of heterocycles.[3] This involves the initial formation of the pyrazolo[1,5-a]pyrimidine core via condensation, followed by chlorination.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-ethyl-5-aminopyrazole.

  • To this mixture, add diethyl malonate.

  • Reflux the reaction mixture for 18-24 hours, monitoring by TLC for the consumption of the starting materials.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a strong acid (e.g., concentrated HCl) to precipitate the dihydroxy product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine.

Step 2: Synthesis of this compound

  • To phosphorus oxychloride (POCl₃) at 0 °C, cautiously add the 3-ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine from Step 1 in portions.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 3-5 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~7-8.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

synthesis_workflow start 3-Ethyl-5-aminopyrazole + Diethyl Malonate step1 Condensation (NaOEt, EtOH, Reflux) start->step1 intermediate 3-Ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine step1->intermediate step2 Chlorination (POCl₃, Reflux) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for the preparation of the title compound.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides crucial information on the number of different types of protons and their connectivity. For this compound, four distinct signals are expected.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.20 - 8.35s-
H-67.10 - 7.25s-
-CH₂- (Ethyl)2.85 - 3.00q~7.5
-CH₃ (Ethyl)1.35 - 1.50t~7.5
Causality Behind Peak Assignments:
  • H-2 and H-6 (Aromatic Protons): In the parent pyrazolo[1,5-a]pyrimidine system, H-5 and H-7 appear as doublets due to coupling with H-6. The substitution of chlorine atoms at positions 5 and 7 removes these couplings, resulting in H-6 appearing as a singlet. The chlorine atoms are electron-withdrawing, which would typically deshield adjacent protons. However, their primary effect here is on the carbon chemical shifts. The chemical shift of H-6 is expected to be in the aromatic region, likely downfield of benzene due to the heterocyclic nature of the ring. H-2, situated on the electron-deficient pyrazole ring, is expected to be the most downfield of the ring protons.

  • Ethyl Group (-CH₂CH₃): The ethyl group at position 3 will exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are adjacent to the aromatic ring and are therefore more deshielded than the terminal methyl protons. The coupling between them results in the classic n+1 splitting pattern.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the title compound, eight distinct carbon signals are anticipated.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2145.0 - 147.0
C-3118.0 - 120.0
C-3a150.0 - 152.0
C-5155.0 - 157.0
C-6112.0 - 114.0
C-7158.0 - 160.0
-CH₂- (Ethyl)22.0 - 24.0
-CH₃ (Ethyl)13.0 - 15.0
Causality Behind Peak Assignments:
  • Ring Carbons: The chemical shifts of the ring carbons are significantly influenced by the nitrogen atoms and the chlorine substituents.

    • C-5 and C-7: These carbons are directly attached to chlorine, a highly electronegative atom. This causes a strong deshielding effect, pushing their chemical shifts significantly downfield. They are expected to be the most downfield of all the carbon signals.

    • C-2, C-3a, and C-7: These carbons are adjacent to nitrogen atoms, which also results in a downfield shift compared to analogous carbocyclic systems.

    • C-3 and C-6: These are CH carbons and are expected to be found in the more upfield region of the aromatic carbon spectrum.

  • Ethyl Group Carbons: The aliphatic carbons of the ethyl group will appear at the most upfield region of the spectrum, consistent with typical sp³ hybridized carbons. The methylene carbon (-CH₂-) will be slightly more downfield than the methyl carbon (-CH₃) due to its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol is recommended.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥ 400 MHz) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve good resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a 30-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a standard pulse program (e.g., zgpg30).

    • A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply an exponential window function to the FID before Fourier transformation to improve the signal-to-noise ratio.

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and ¹³C.

Structural Verification with 2D NMR

For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment will link each proton signal to its directly attached carbon. This would definitively assign the signals for C-2/H-2, C-6/H-6, and the two carbons of the ethyl group to their respective protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. For instance, the methylene protons of the ethyl group should show a correlation to C-3, confirming the position of the ethyl substituent.

By systematically applying these 1D and 2D NMR techniques and interpreting the data based on the established principles outlined in this guide, researchers can confidently verify the structure of this compound, ensuring the integrity of their synthetic and medicinal chemistry efforts.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1][2] These heterocyclic compounds are pivotal in the development of targeted therapies, particularly as potent protein kinase inhibitors in oncology.[1] 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine (CAS: 779353-64-9) is a key intermediate and building block within this class.[3][4][5] Its structural characterization is a non-negotiable prerequisite for its use in synthesis, quality control, and metabolic studies.

This guide provides an in-depth technical framework for the mass spectrometric analysis of this compound, designed for researchers, analytical scientists, and drug development professionals. We will move beyond procedural lists to explore the causality behind methodological choices, ensuring a robust and self-validating analytical approach. The focus will be on leveraging modern mass spectrometry techniques for unambiguous identification, structural elucidation through fragmentation analysis, and application in a drug discovery context.

Core Physicochemical Properties & Isotopic Signature

A foundational aspect of mass spectrometry is understanding the intrinsic properties of the analyte. For a dichlorinated compound, the isotopic signature is the most powerful preliminary diagnostic tool. Chlorine exists as two primary stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The presence of two chlorine atoms in the molecule produces a highly characteristic isotopic cluster for the molecular ion (M).

The expected pattern will show three major peaks:

  • M: The peak corresponding to the molecule with two ³⁵Cl atoms.

  • M+2: The peak for a molecule with one ³⁵Cl and one ³⁷Cl.

  • M+4: The peak for a molecule with two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 100:65:10. Observing this pattern is a primary validation step for confirming the presence of a dichlorinated species.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 779353-64-9[3][4]
Molecular Formula C₈H₇Cl₂N₃[3]
Average Molecular Weight 216.07 g/mol [5]
Monoisotopic Mass 215.00171 Da[6]
Predicted [M+H]⁺ 216.00899 Da[6]

Ionization Methodologies: A Comparative Rationale

The choice of ionization technique is dictated by the analytical objective. For this compound, the two most relevant methods are Electron Ionization (EI) and Electrospray Ionization (ESI). The decision to use one over the other is a critical experimental choice.

Electron Ionization (EI): For Structural Fingerprinting

EI is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[7][8] This process is highly energetic, leading to extensive and reproducible fragmentation.[9]

  • Expert Insight: While EI is excellent for creating a detailed fragmentation "fingerprint" useful for structural elucidation and library matching, it often imparts so much energy that the molecular ion peak can be weak or entirely absent.[9] For this compound, EI is best employed for confirming the core structure of a pure, synthesized standard where volatility is not a limiting factor.

Electrospray Ionization (ESI): For Molecular Mass Confirmation and LC-MS

ESI is a "soft" ionization technique that generates ions from a liquid solution. It is the workhorse of modern drug discovery and metabolomics due to its seamless compatibility with Liquid Chromatography (LC). It typically forms a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[10]

  • Expert Insight: For any analysis involving biological matrices (e.g., plasma, microsomes) or requiring high-throughput quantitative analysis, ESI is the superior choice. The preservation of the molecular ion is crucial for determining the mass of the parent compound and any potential metabolites. Subsequent fragmentation for structural confirmation is then achieved in a controlled manner using tandem mass spectrometry (MS/MS).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Principle High-energy electron bombardmentIon formation from charged droplets
Ionization Type HardSoft
Typical Ion M•⁺ (Molecular Ion Radical Cation)[M+H]⁺ (Protonated Molecule)
Fragmentation Extensive, in-sourceMinimal in-source; controlled by CID
Molecular Ion Often weak or absentTypically the base peak
Best Use Case GC-MS, pure standard identificationLC-MS, complex mixtures, metabolomics

Fragmentation Analysis: Deciphering the Molecular Blueprint

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By isolating the parent ion and subjecting it to Collision-Induced Dissociation (CID), we can generate a fragmentation tree that reveals the molecule's substructures. Below is a proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

The analysis begins with the protonated parent molecule at m/z 216 . The initial fragmentation is likely to involve the most labile parts of the structure: the ethyl group and the chloro substituents.

  • Pathway A: Loss of Ethylene. A common fragmentation route for ethyl-substituted heterocycles is the neutral loss of ethylene (C₂H₄, 28 Da), resulting in a fragment at m/z 188 . This fragment retains the dichlorinated pyrazolopyrimidine core.

  • Pathway B: Loss of a Chlorine Radical. Following the loss of ethylene, the subsequent loss of a chlorine radical (Cl•, 35 Da) would yield a fragment at m/z 153 .

  • Pathway C: Loss of HCl. An alternative pathway from the m/z 188 fragment could be the neutral loss of hydrochloric acid (HCl, 36 Da), leading to a fragment at m/z 152 .

The presence of the dichloro-isotopic pattern in fragment ions (e.g., at m/z 216 and 188) and its disappearance in subsequent fragments (e.g., m/z 153) provides powerful evidence for the proposed fragmentation sequence.

G parent [M+H]⁺ C₈H₈Cl₂N₃⁺ m/z 216 frag1 C₆H₄Cl₂N₃⁺ m/z 188 parent->frag1 - C₂H₄ (28 Da) frag2 C₆H₄ClN₃⁺ m/z 153 frag1->frag2 - Cl• (35 Da) frag3 C₆H₃ClN₃⁺• m/z 152 frag1->frag3 - HCl (36 Da)

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: A Validated LC-MS/MS Workflow

This section provides a self-validating, step-by-step protocol for the analysis of this compound using a standard High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap system.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis prep1 Weigh Standard prep2 Dissolve in Methanol (1 mg/mL) prep1->prep2 prep3 Dilute to 1 µg/mL in Mobile Phase A prep2->prep3 lc1 Inject 5 µL prep3->lc1 lc2 C18 Column (e.g., 2.1x50 mm, 1.8 µm) lc1->lc2 lc3 Gradient Elution lc2->lc3 ms1 ESI+ Ionization lc3->ms1 ms2 Full Scan MS (m/z 100-500) ms1->ms2 ms3 Data-Dependent MS/MS on m/z 216 ms2->ms3 da1 Extract Ion Chromatogram ms3->da1 da2 Confirm Isotopic Pattern da1->da2 da3 Analyze Fragmentation Spectrum da2->da3

Caption: Standard experimental workflow for LC-MS/MS analysis.

Step 1: Sample & Reagent Preparation
  • Standard Stock: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of mass spectrometry grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Create a 1 µg/mL working solution by diluting the stock solution in the initial mobile phase composition (e.g., 95% Mobile Phase A).

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for promoting efficient protonation in ESI positive mode.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Liquid Chromatography (LC) Conditions
  • Column: Use a reverse-phase C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).

  • Column Temperature: 40 °C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: Ramp linearly from 5% to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 6.0 min: Equilibrate at 5% B

Step 3: High-Resolution Mass Spectrometry (HRMS) Conditions
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Acquisition Mode: Data-Dependent Acquisition (DDA).

    • MS¹ Scan: Acquire full scan spectra from m/z 100-500. This survey scan identifies the parent ion.

    • MS² Scan: When an ion with m/z 216.0090 (± 5 ppm) and the correct isotopic pattern is detected above a set intensity threshold, trigger an MS/MS scan.

    • Collision Energy: Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum is obtained.

Application in Drug Metabolism: A Practical Scenario

A primary role of mass spectrometry in drug development is metabolite identification.[11][12] The established LC-HRMS method serves as a perfect platform for this task.

Scenario: An in vitro incubation of this compound with human liver microsomes is performed to screen for Phase I metabolites.

Analytical Approach:

  • Data Acquisition: Analyze the post-incubation sample using the same LC-MS/MS method.

  • Data Mining: Instead of just looking for the parent drug, mine the data for masses corresponding to the parent plus common metabolic biotransformations. High-resolution instrumentation is key here to calculate mass shifts accurately.[13]

  • Potential Metabolites:

    • Hydroxylation (+15.9949 Da): Look for an ion at m/z 232.0039. This could correspond to hydroxylation on the ethyl group or the aromatic rings.

    • Oxidation (+15.9949 Da): Similar to hydroxylation, this could indicate the formation of an N-oxide.

    • De-ethylation (-28.0313 Da): Search for an ion at m/z 187.9777, corresponding to the loss of the ethyl group.

  • Structural Confirmation: The definitive proof of a metabolite's identity comes from comparing its MS/MS fragmentation pattern to that of the parent drug. A true metabolite will share a common core structure and therefore exhibit several of the same key fragment ions. For example, a hydroxylated metabolite at m/z 232 should still show a fragment corresponding to the loss of ethylene, producing a daughter ion at m/z 204.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that relies on a logical application of fundamental principles. Confident characterization is achieved by first confirming the unique isotopic signature of the two chlorine atoms. The strategic selection of an ionization source—EI for structural fingerprinting of a pure standard or ESI for LC-MS based applications—is paramount. Finally, high-resolution tandem mass spectrometry provides the definitive structural details through controlled fragmentation, a capability that is directly translatable to critical drug development activities such as metabolite identification. This guide provides the foundational strategy for researchers to develop robust, reliable, and insightful analytical methods for this important class of compounds.

References

An In-depth Technical Guide to 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine: Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, stability, synthesis, and reactivity of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine. This fused heterocyclic compound is a valuable building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a solid, bicyclic aromatic compound. Its core structure consists of a pyrazole ring fused to a pyrimidine ring, with chloro substituents at positions 5 and 7, and an ethyl group at position 3.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 779353-64-9[1][2][3]
Molecular Formula C₈H₇Cl₂N₃[2][4][5]
Molecular Weight 216.07 g/mol [4][5]
Physical Form Solid
Predicted XlogP 3.0[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established two-step procedure, analogous to the synthesis of similar pyrazolo[1,5-a]pyrimidine derivatives.[7] The process involves the condensation of an appropriately substituted aminopyrazole with a malonate derivative, followed by a chlorination reaction.

Diagram 1: Proposed Synthesis of this compound

Synthesis_of_5_7_Dichloro_3_ethylpyrazolo_1_5_a_pyrimidine cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination 3-amino-4-ethylpyrazole 3-Amino-4-ethylpyrazole product1 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol 3-amino-4-ethylpyrazole->product1 NaOEt, EtOH, Reflux diethyl_malonate Diethyl Malonate diethyl_malonate->product1 product2 This compound product1->product2 Heat POCl3 POCl₃ POCl3->product2

Caption: A two-step synthetic route to the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol), add 3-amino-4-ethylpyrazole and diethyl malonate.

  • Heat the reaction mixture at reflux for 24 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to precipitate the diol product.

  • Filter the precipitate, wash with water, and dry to obtain 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol.

Step 2: Synthesis of this compound

  • Carefully add the dried 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol to an excess of phosphorus oxychloride (POCl₃) at 0°C.

  • Slowly warm the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield this compound.

Chemical Reactivity and Stability

The reactivity of the this compound scaffold is dominated by the two chlorine atoms, which are susceptible to nucleophilic aromatic substitution. The chlorine atom at the 7-position is generally more reactive towards nucleophiles than the one at the 5-position.[7] This differential reactivity allows for selective functionalization of the molecule, a key feature in its application in medicinal chemistry.

Diagram 2: Reactivity of this compound

Reactivity start This compound mono_sub 7-Substituted-5-chloro-3-ethylpyrazolo[1,5-a]pyrimidine start->mono_sub Nucleophile (1 eq), Mild Conditions di_sub 5,7-Disubstituted-3-ethylpyrazolo[1,5-a]pyrimidine mono_sub->di_sub Nucleophile (>1 eq), Harsher Conditions

Caption: Selective nucleophilic substitution at the C7 and C5 positions.

Common nucleophiles used in reactions with this scaffold include amines, alcohols, and thiols. The choice of reaction conditions (temperature, solvent, and base) can be tuned to favor either mono-substitution at the 7-position or di-substitution at both the 5- and 7-positions.

Stability Profile
  • Thermal Stability: The compound is expected to be relatively stable at room temperature. However, prolonged exposure to high temperatures may lead to decomposition.

  • Hydrolytic Stability: The dichloro substituents are generally stable to neutral water but may undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures.

  • Photostability: As with many aromatic compounds, prolonged exposure to UV light may cause degradation. It is advisable to store the compound in a light-protected container.

  • Storage: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[4]

Characterization and Analytical Methods

A comprehensive characterization of this compound is essential to confirm its identity and purity. The following analytical techniques are recommended:

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and singlets for the protons on the pyrazole and pyrimidine rings. The exact chemical shifts can be predicted based on data from analogous pyrazolo[1,5-a]pyrimidines.[2]
¹³C NMR Resonances for the eight carbon atoms in the molecule, including the two carbons bearing chlorine atoms which will appear downfield.[2]
Mass Spectrometry The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4).
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H, C=C, and C=N stretching vibrations within the aromatic system.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, Nitrogen, and Chlorine should be in close agreement with the calculated values for the molecular formula C₈H₇Cl₂N₃.

Diagram 3: Proposed Analytical Workflow

Analytical_Workflow synthesis Synthesized Product purification Column Chromatography synthesis->purification identity Structure Confirmation (NMR, MS, IR) purification->identity purity Purity Assessment (HPLC, Elemental Analysis) identity->purity final Characterized Compound purity->final

Caption: A standard workflow for the analysis of the synthesized compound.

Applications in Research and Drug Discovery

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[4] Its utility stems from the ability to selectively functionalize the 5- and 7-positions, allowing for the creation of diverse chemical libraries for screening.

  • Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a common core in many kinase inhibitors developed for cancer therapy.[4][7] By modifying the substituents at the 5- and 7-positions, researchers can tune the selectivity and potency of these inhibitors against specific kinases.

  • Anti-inflammatory and Antiviral Agents: This class of compounds has also shown promise in the development of novel anti-inflammatory and antiviral drugs.[4] The versatile chemistry of the dichlorinated intermediate allows for the introduction of various pharmacophores to explore these therapeutic areas.

References

An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful and investigational protein kinase inhibitors.[1][2][3] Its remarkable versatility and inherent ability to mimic the purine core of adenosine 5'-triphosphate (ATP) make it an ideal starting point for the rational design of potent and selective therapeutics targeting a wide range of kinases implicated in oncology and other diseases.[1][4] This technical guide provides an in-depth exploration of the molecular mechanism of action of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. We will dissect their binding modes, the structural basis for their selectivity, and the key experimental methodologies employed to elucidate and validate their mechanism from the biochemical to the cellular level. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The success of the pyrazolo[1,5-a]pyrimidine core lies in its nature as a fused, rigid, and planar N-heterocyclic system that is an isostere of adenine.[2][4] This structural mimicry allows it to effectively occupy the ATP-binding pocket of protein kinases, which are key regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][5] The fused pyrazole and pyrimidine rings provide a versatile framework for chemical modification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][2][6] This adaptability has led to the development of inhibitors against a diverse array of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and Src family kinases.[7][8][9][10] Notably, this scaffold is found in FDA-approved drugs such as Larotrectinib and Entrectinib, underscoring its therapeutic value.[7][11]

cluster_0 Pyrazolo[1,5-a]pyrimidine Core C7 C7 N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 N4 N4 C3a C3a C5 C5 N4->C5 C6 C6 C5->C6 C6->C7 N8 N8 scaffold

Caption: The core structure of the pyrazolo[1,5-a]pyrimidine scaffold.

The Core Mechanism: Competitive ATP Inhibition

The primary mechanism of action for the vast majority of pyrazolo[1,5-a]pyrimidine inhibitors is competitive inhibition at the ATP-binding site of the target kinase.[6][12]

Binding to the Kinase Hinge Region

Protein kinases share a conserved bilobal structure, with the ATP-binding site located in the cleft between the N- and C-lobes. A critical feature of this site is the "hinge region," a flexible loop of amino acids that connects the two lobes. The adenine ring of ATP forms two crucial hydrogen bonds with the backbone of this hinge region. Pyrazolo[1,5-a]pyrimidine inhibitors mimic this interaction precisely. The nitrogen atoms within the heterocyclic core act as hydrogen bond acceptors and donors, anchoring the inhibitor in the active site and physically preventing ATP from binding.[7][13][14] This blockade of ATP binding halts the phosphotransfer reaction, thereby inhibiting the kinase's catalytic activity.[15]

Type I Inhibition and the DFG Motif

Kinase inhibitors are often classified based on the conformation of the kinase to which they bind. A key determinant of this conformation is the Asp-Phe-Gly (DFG) motif in the activation loop.

  • DFG-in (Active Conformation): The aspartate residue points into the active site, ready to coordinate magnesium ions for catalysis.

  • DFG-out (Inactive Conformation): The DFG motif flips, with the phenylalanine residue occupying the ATP-binding site.

Pyrazolo[1,5-a]pyrimidine derivatives are predominantly Type I inhibitors , meaning they bind to the active "DFG-in" conformation of the kinase.[16][17][18][19] This has significant implications for drug design, as the shape of the active site is relatively conserved across the kinome, presenting a challenge for achieving selectivity.

G kinase Kinase Active Site Hinge Region DFG Motif (Active, 'DFG-in') Substrate Binding Site substrate Protein Substrate kinase:f3->substrate Cannot Bind Substrate (No ATP) inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor inhibitor->kinase:f1 Binds to Hinge, Blocks ATP Site atp ATP atp->kinase:f1 Binding Blocked product Phosphorylated Product substrate->product Phosphorylation Inhibited

Caption: Mechanism of ATP-competitive inhibition by pyrazolo[1,5-a]pyrimidines.

Achieving Selectivity: The Role of Structure-Activity Relationships (SAR)

While the core scaffold provides the necessary hinge-binding interactions, selectivity and high potency are achieved through chemical modifications at various positions around the rings.[1][5] Structure-activity relationship (SAR) studies are crucial for optimizing these interactions. By systematically altering substituents, researchers can exploit subtle differences in the topology of ATP-binding sites among different kinases.

For example, in the development of Trk inhibitors, substitutions at the C3 and C5 positions were found to be critical for potency and selectivity.[7] A picolinamide group at the C3 position was shown to significantly enhance activity, while specific substitutions at C5 further increased Trk inhibition.[7] Similarly, for c-Src inhibitors, modifications at the C5 and C7 positions were explored to enhance intracellular activity and reduce off-target effects like hERG liability.[8]

Compound IDPrimary Target(s)Potency (IC₅₀)Therapeutic Area
Larotrectinib TRKA, TRKB, TRKC<10 nMOncology
Entrectinib TRKA/B/C, ROS1, ALK<10 nMOncology
Repotrectinib TRKA/B/C, ROS1, ALK<1 nMOncology
BS-194 (4k) CDK2, CDK1, CDK93 nM, 30 nM, 90 nMOncology (Preclinical)
Dinaciclib CDK1/2/5/91-4 nMOncology
Compound 6l c-Src14 nM (intracellular)Ischemic Stroke (Preclinical)

Table 1. Examples of potent pyrazolo[1,5-a]pyrimidine kinase inhibitors, their primary targets, and associated potencies. Data compiled from multiple sources.[7][8][11][20][21][22]

Methodological Guide to Elucidating the Mechanism of Action

Confirming the mechanism of action of a novel inhibitor is a multi-step, self-validating process that progresses from initial biochemical characterization to detailed cellular and structural analysis.

Biochemical Characterization (In Vitro)

The initial step is to determine if the compound inhibits the kinase in a purified, cell-free system. This provides a clean assessment of the direct interaction between the inhibitor and the enzyme.

Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphotransfer reaction.

  • Reaction Setup: In a 384-well plate, combine the target kinase, the specific peptide substrate, and varying concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor in a suitable kinase buffer containing MgCl₂.

  • Initiation: Add a pre-determined concentration of ATP (often at the Kₘ value for the kinase) to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent: Add Kinase Detection Reagent, which contains luciferase and the substrate luciferin. This reagent converts the ADP generated in the first step back into ATP, which is then used by the luciferase to produce a light signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Causality Check: A low IC₅₀ value from this assay confirms that the compound is a potent inhibitor of the purified enzyme. The next logical step is to determine how it inhibits.

Experimental Protocol: Enzyme Kinetic Analysis

To confirm ATP-competitive inhibition, the kinase assay is performed by varying the concentrations of both the inhibitor and ATP.

  • Matrix Setup: Set up a matrix of reactions where each row has a fixed concentration of the inhibitor and each column has a fixed concentration of ATP.

  • Data Collection: Measure the initial reaction velocity (rate of product formation) for each condition.

  • Analysis: Generate a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[ATP]).

    • Interpretation: For a competitive inhibitor, the lines will intersect on the y-axis, indicating that at infinite ATP concentration, the inhibition can be overcome. This pattern confirms an ATP-competitive mechanism.[23][24][25] The Kᵢ (inhibition constant) can be calculated from this data, representing the intrinsic affinity of the inhibitor for the enzyme.

Structural Validation

The most definitive evidence for the binding mode comes from determining the three-dimensional structure of the kinase-inhibitor complex.

Workflow: X-ray Crystallography

  • Protein Production: Express and purify a large quantity of the target kinase domain.

  • Co-crystallization: Incubate the purified kinase with a molar excess of the pyrazolo[1,5-a]pyrimidine inhibitor and set up crystallization screens.

  • Data Collection: Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.

  • Structure Solution: The diffraction data is processed to calculate an electron density map, into which the atomic model of the protein and the bound inhibitor is built and refined.

Causality Check: A high-resolution crystal structure provides unambiguous, atomic-level detail of the inhibitor's orientation in the ATP-binding site.[26] It allows for the direct visualization of the key hydrogen bonds to the hinge region and other interactions that contribute to potency and selectivity, confirming the mechanistic hypothesis from kinetic studies.

Cellular Characterization (In Situ)

Demonstrating activity in a test tube is insufficient; the inhibitor must engage its target and modulate its function within the complex environment of a living cell.

G cluster_0 MoA Elucidation Workflow biochem Biochemical Assays (In Vitro) activity Kinase Activity Assay (IC₅₀ Determination) biochem->activity Potency? kinetics Enzyme Kinetics (Determine Inhibition Mode) activity->kinetics How? cellular Cellular Assays (In Situ) kinetics->cellular Does it work in cells? structural Structural Biology kinetics->structural Validate Binding Mode target_eng Target Engagement (e.g., CETSA, NanoBRET) cellular->target_eng Does it bind in cells? phospho Phospho-Substrate Analysis (Western Blot / MS) target_eng->phospho Does it block signaling? phenotype Phenotypic Assay (e.g., Cell Viability) phospho->phenotype Does it have an effect? xray X-ray Crystallography (Binding Mode Confirmation) structural->xray

References

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine Kinase Binding

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Drug Development Professionals, Computational Chemists, and Kinase Biology Researchers

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3][4] This guide provides an in-depth, technically-focused protocol for the in silico evaluation of a specific derivative, 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine, a compound designed as a potential kinase inhibitor.[5] We will move beyond a simple recitation of steps to explore the underlying scientific rationale for each decision in the computational workflow. This document serves as a comprehensive manual for predicting ligand binding modes, assessing complex stability, and calculating binding free energies using a synergistic combination of molecular docking, molecular dynamics (MD) simulations, and end-point free energy calculations. The methodologies described herein are designed to be a self-validating system, incorporating critical checkpoints to ensure the scientific integrity of the generated data.

Introduction: The Rationale for a Computational Approach

Protein kinases remain one of the most critical target classes in oncology and inflammatory disease drug discovery.[6] The ATP-binding site, while a validated target, presents selectivity challenges due to its high conservation across the kinome.[6] Structure-based drug design (SBDD) is an indispensable tool for navigating this challenge, allowing for the rational design of inhibitors with improved potency and selectivity.[7][8]

The subject of this guide, this compound, belongs to a chemical class known to produce potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (Trks), among others.[9][10] Before committing significant resources to synthesis and in vitro screening, a robust computational assessment is paramount. This in silico modeling provides the first glimpse into the molecule's potential, predicting its binding conformation, identifying key intermolecular interactions, and offering a quantitative estimate of its binding affinity. This guide will use Cyclin-Dependent Kinase 2 (CDK2), a well-characterized cancer target, as the representative kinase for our modeling workflow.

Our approach is structured to build a progressively more accurate and dynamic understanding of the protein-ligand interaction, beginning with a static "snapshot" from molecular docking and culminating in a dynamic, solvated view through molecular dynamics.

In_Silico_Workflow_Overview cluster_prep Phase 1: System Preparation cluster_dock Phase 2: Initial Binding Prediction cluster_refine Phase 3: Dynamic Refinement & Validation cluster_quantify Phase 4: Quantitative Assessment PDB Target Selection & PDB Retrieval (e.g., CDK2) Prot_Prep Protein Structure Preparation PDB->Prot_Prep Clean, add H, assign charges Docking Molecular Docking Prot_Prep->Docking Lig_Prep Ligand Preparation Lig_Prep->Docking Pose_Analysis Pose Selection & Interaction Analysis Docking->Pose_Analysis Generate binding hypotheses MD_Sim Molecular Dynamics (MD) Simulation Pose_Analysis->MD_Sim Select best pose for simulation MD_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->MD_Analysis Assess stability & dynamics MMGBSA Binding Free Energy Calculation (MM/GBSA) MD_Analysis->MMGBSA Use stable trajectory frames Energy_Decomp Per-Residue Energy Decomposition MMGBSA->Energy_Decomp Identify key binding residues Final_Report Final Report & SAR Insights Energy_Decomp->Final_Report Synthesize data

Figure 1: High-level overview of the in silico kinase binding workflow.

Phase 1: Meticulous System Preparation

The axiom "garbage in, garbage out" is acutely true in computational modeling. The accuracy of all subsequent steps is contingent upon the careful and correct preparation of both the protein receptor and the small molecule ligand.

Protocol: Protein Target Preparation

Objective: To convert a raw crystal structure from the Protein Data Bank (PDB) into a clean, chemically correct, and computationally ready format.

Causality: Raw PDB files are experimental data, not simulation-ready models. They often contain non-essential components (e.g., crystallographic waters, co-solvents), lack hydrogen atoms (as they are typically not resolved in X-ray crystallography), and may have missing side chains or loops.[11][12] Preparing the protein addresses these issues to create a physically realistic model.

Step-by-Step Methodology:

  • Structure Retrieval: Download the crystal structure of your target kinase. For this guide, we will use a representative CDK2 structure (e.g., PDB ID: 2WIH).[9]

  • Initial Cleaning:

    • Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, BIOVIA Discovery Studio, UCSF ChimeraX).[13][14]

    • Remove all crystallographic water molecules. Expert Insight: While most waters are removed, highly conserved water molecules that mediate key protein-ligand interactions should be retained. This requires careful inspection of the binding site and comparison with other available crystal structures. For a standard initial screen, removing all waters is a common and valid starting point.[14]

    • Delete any co-crystallized ligands, ions, or co-factors not essential for the binding interaction being studied. If the protein functions as a monomer, remove other protein chains.[12]

  • Structural Refinement:

    • Add hydrogen atoms, ensuring that the protonation states of ionizable residues (Asp, Glu, His, Lys, Arg) are appropriate for a physiological pH (typically ~7.4). Most modern software packages have tools to predict these pKa values based on the local microenvironment.[15]

    • Model any missing side chains or loops using built-in tools like Prime (Schrödinger) or Modeller. Short missing loops far from the active site may often be ignored, but gaps within or near the binding pocket must be addressed.

  • Energy Minimization: Perform a restrained, brief energy minimization of the protein structure. This step is crucial to relieve any steric clashes or geometric strain introduced during the addition of hydrogens and loop modeling. The restraints (typically on the protein backbone) prevent significant deviation from the experimentally determined crystal structure.

Protocol: Ligand Preparation

Objective: To generate a low-energy, 3D conformation of this compound with correct atom types and partial charges.

Causality: A docking program needs a 3D structure of the ligand. Simply converting a 2D drawing to 3D is insufficient. The ligand must be in a realistic, low-energy conformation with correctly assigned atomic properties (partial charges and atom types) that are compatible with the force field used for scoring and simulation.[16][17]

Step-by-Step Methodology:

  • Structure Generation: Draw the 2D structure of this compound in a chemical sketcher or retrieve it from a database like PubChem.

  • Conversion to 3D: Convert the 2D structure to a 3D representation.

  • Ionization States: Generate possible ionization states at the target physiological pH. For this specific compound, it is unlikely to be ionized, but this is a critical step for molecules with acidic or basic functional groups.

  • Tautomer & Stereoisomer Generation: Generate credible tautomers and, if applicable, stereoisomers.

  • Energy Minimization & Charge Assignment: Perform a thorough energy minimization of the 3D structure and assign partial charges using a quantum mechanical method (e.g., AM1-BCC) or a force-field based method.[13] This ensures the electrostatic potential of the molecule is accurately represented.

Phase 2: Predicting the Binding Hypothesis with Molecular Docking

Molecular docking serves as a computational screening technique to predict the preferred orientation of a ligand when bound to a receptor.[8] It provides the initial, static hypothesis of the binding mode.

Causality: Docking algorithms systematically sample different conformations of the ligand within the defined binding site, scoring each pose based on a function that approximates binding affinity.[8] This allows us to rank potential binding modes and identify the key interactions (hydrogen bonds, hydrophobic contacts, etc.) that likely stabilize the complex.

Protocol: Molecular Docking

Step-by-Step Methodology:

  • Grid Generation: Define the binding site. This is typically done by generating a "grid" or "box" centered on the location of a known co-crystallized ligand or by using site-finding algorithms to identify putative binding pockets.[14][15] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Docking Execution: Run the docking calculation using a program like Glide, AutoDock Vina, or GOLD.[18] It is advisable to use a docking precision level that balances computational cost and accuracy (e.g., Standard Precision 'SP' in Glide is often a good starting point).

  • Pose Analysis: Visually inspect the top-scoring docking poses. The primary validation check is to assess the chemical and physical reasonability of the predicted interactions. A good pose will typically satisfy key interactions known for the target class, such as forming hydrogen bonds with the "hinge" region of the kinase.[7]

Parameter Description Example Value (Hypothetical)
Docking Score A scoring function's estimate of binding affinity (e.g., kcal/mol). More negative is generally better.-9.5 kcal/mol
Hinge Interaction Key hydrogen bond(s) to the kinase hinge backbone.Yes (N of pyrazole to backbone NH of Leu83)
Hydrophobic Contacts Interactions with nonpolar residues in the active site.Val15, Ala31, Ile64, Phe80
Solvent Exposure Degree to which the ligand is exposed to solvent vs. buried in the protein.Low
Table 1: Example summary of molecular docking results for a top-scoring pose.

Phase 3: Dynamic Refinement with Molecular Dynamics (MD) Simulations

While docking provides a valuable static picture, biological systems are inherently dynamic. MD simulations model the movements of atoms over time, providing a much more realistic view of the protein-ligand complex's stability and behavior in a simulated physiological environment.[8][19]

Causality: A high-scoring docking pose may not be stable over time. MD simulations allow us to test the stability of the predicted binding mode. By simulating the complex in a box of water with physiological salt concentrations, we can observe whether the key interactions predicted by docking are maintained, or if the ligand shifts or even dissociates from the binding pocket.[18][20]

MD_Logic Docking Molecular Docking (Static Snapshot) Question Is the predicted binding pose stable? Docking->Question Provides initial hypothesis MD_Sim Molecular Dynamics (Dynamic Movie) Stable Pose is Stable Interactions Maintained MD_Sim->Stable If RMSD converges Unstable Pose is Unstable Ligand Drifts/Exits MD_Sim->Unstable If RMSD diverges Question->MD_Sim Test hypothesis over time

Figure 2: The logical progression from a static docking pose to a dynamic MD simulation.
Protocol: Protein-Ligand MD Simulation

Step-by-Step Methodology:

  • System Setup:

    • Take the highest-scoring, most chemically reasonable protein-ligand complex from docking.

    • Place the complex in a simulation box (e.g., cubic or triclinic) of explicit water molecules (e.g., TIP3P water model).[21]

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

  • Force Field Assignment: Assign a force field (e.g., AMBER, CHARMM, OPLS) to describe the potential energy of the system. The ligand parameters must be compatible with the protein force field.

  • Equilibration: Perform a multi-stage equilibration protocol. This typically involves an initial minimization of the solvent and ions, followed by gradually heating the system to the target temperature (e.g., 300 K) and adjusting the pressure, all while keeping the protein and ligand restrained. These restraints are then slowly released to allow the entire system to relax without violent atomic clashes.

  • Production Run: Once equilibrated, run the production MD simulation for a duration sufficient to observe the stability of the complex. For routine stability checks, 50-100 nanoseconds (ns) is a common timeframe.

  • Trajectory Analysis: The primary validation of the simulation is to analyze the trajectory for stability.

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD plot indicates the system has reached equilibrium and the ligand is not undergoing large conformational changes or dissociating.[22]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in binding site residues could indicate instability.[22]

Metric Indication of a Stable Complex Example Value (Hypothetical)
Protein Backbone RMSD Plateaus after an initial rise, fluctuating around a stable average.1.5 - 2.5 Å
Ligand RMSD (fit on protein) Plateaus, indicating a stable binding pose relative to the protein.< 2.0 Å
Key H-Bond Distance Distance remains consistently within H-bonding range (e.g., < 3.5 Å) over time.2.8 ± 0.4 Å
Table 2: Key metrics for analyzing MD simulation trajectory stability.

Phase 4: Quantifying Binding Affinity

After confirming the stability of the binding pose via MD, we can proceed to a more accurate, albeit computationally expensive, estimation of the binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods are popular end-point techniques for this purpose.[23][24][25]

Causality: MM/GBSA calculates the binding free energy by combining molecular mechanics energy terms with continuum solvation models.[25] It provides a more robust estimate than docking scores because it averages these energies over multiple snapshots from a stable MD trajectory, thus implicitly accounting for the dynamic nature of the complex and the effects of solvation.[23][24]

Protocol: MM/GBSA Calculation

Step-by-Step Methodology:

  • Snapshot Extraction: From the stable portion of the MD trajectory (i.e., after the RMSD has converged), extract a series of snapshots (e.g., 100-500 frames).

  • Energy Calculation: For each snapshot, calculate the free energy of the complex, the free protein, and the free ligand. The binding free energy (ΔG_bind) is then calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand)

  • Energy Decomposition: A key advantage of MM/GBSA is the ability to decompose the total binding free energy into contributions from individual residues.[23][25] This analysis is invaluable for identifying the specific amino acids that are critical for ligand binding, providing direct guidance for future medicinal chemistry efforts.

Energy Component Description Example Value (Hypothetical)
ΔE_vdw van der Waals contribution-55.2 kcal/mol
ΔE_elec Electrostatic contribution-28.7 kcal/mol
ΔG_solv (Polar) Polar solvation energy (unfavorable)+45.5 kcal/mol
ΔG_solv (Nonpolar) Nonpolar solvation energy (favorable)-6.1 kcal/mol
ΔG_bind Total Binding Free Energy -44.5 kcal/mol
Table 3: Example MM/GBSA binding free energy calculation and its components. Note: Entropic contributions are often omitted due to high computational cost and potential for inaccuracy, so this value represents a relative binding energy.[24]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-stage in silico workflow for evaluating the kinase binding potential of this compound. By progressing from a static docking hypothesis to a dynamic MD simulation and culminating in a quantitative MM/GBSA energy calculation, we build confidence in our predictions. The per-residue energy decomposition from the final step provides actionable intelligence, highlighting which residues are key for binding and suggesting specific modifications to the ligand that could enhance potency or selectivity. These computational predictions form a robust foundation for prioritizing compounds for chemical synthesis and subsequent in vitro validation.

References

Illuminating the Architecture of Life's Building Blocks: An In-depth Technical Guide to the X-ray Crystallography of Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including potent kinase inhibitors for cancer therapy.[1][2] The precise three-dimensional arrangement of atoms within these molecules, and their interactions in the solid state, are fundamental to understanding their structure-activity relationships (SAR), optimizing their pharmacological properties, and ensuring robust intellectual property. Single-crystal X-ray diffraction is the definitive technique for elucidating this critical structural information.[1]

This guide provides a comprehensive, in-depth exploration of the theory and practice of X-ray crystallography as applied to pyrazolo[1,5-a]pyrimidine compounds. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, offering field-proven insights to navigate the challenges and nuances of crystallizing and structurally characterizing this important class of heterocyclic compounds.

The Foundation: Synthesis and Pursuit of Single Crystals

The journey to a crystal structure begins with the synthesis of the pyrazolo[1,5-a]pyrimidine derivative. A multitude of synthetic strategies have been developed, including cyclization, condensation, and multi-component reactions, allowing for a high degree of structural diversity.[1][3] The purification of the synthesized compound is of paramount importance, as impurities can significantly hinder crystallization.

Once a pure compound is in hand, the critical and often challenging process of growing single crystals suitable for X-ray diffraction begins. The tendency of pyrazolo[1,5-a]pyrimidine derivatives to form crystals is influenced by their rigid, planar N-heterocyclic system and their capacity for notable conformational and supramolecular phenomena.[3]

Crystallization Strategies for Pyrazolo[1,5-a]pyrimidines

The selection of an appropriate crystallization technique is an empirical process, often requiring the screening of numerous conditions. For pyrazolo[1,5-a]pyrimidine compounds, the following methods have proven effective:

  • Slow Evaporation: This is the most common and straightforward technique. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can influence the resulting crystal form (polymorph).

  • Liquid Diffusion: This method is particularly useful for compounds that are sparingly soluble in a given solvent. A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is insoluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility of the compound, promoting slow crystal growth at the interface.

  • Vapor Diffusion: In this technique, a drop of the concentrated compound solution is equilibrated in a sealed container with a larger reservoir of a more volatile solvent system in which the compound is less soluble. The vapor from the reservoir slowly diffuses into the drop, inducing crystallization.

Experimental Protocol: Crystallization by Liquid Diffusion

This protocol provides a practical example of a common crystallization technique for pyrazolo[1,5-a]pyrimidine derivatives.

Materials:

  • Purified pyrazolo[1,5-a]pyrimidine compound

  • Solvent (e.g., dichloromethane)

  • Anti-solvent (e.g., pentane or hexane)

  • Small, clean glass vials or tubes

Procedure:

  • Prepare a concentrated solution of the pyrazolo[1,5-a]pyrimidine derivative in a minimal amount of the chosen solvent (e.g., dichloromethane).

  • Carefully layer the anti-solvent (e.g., pentane) on top of the solution, taking care to minimize mixing. The anti-solvent should be added slowly down the side of the vial.

  • Seal the vial and leave it undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Monitor the vial periodically for the formation of single crystals. This may take several days to weeks.

  • Once suitable crystals have formed, carefully extract them from the solution using a cryoloop.

From Crystal to Data: The X-ray Diffraction Experiment

Once a high-quality single crystal is obtained, the next step is to collect the X-ray diffraction data. This involves mounting the crystal on a goniometer and exposing it to a finely focused beam of monochromatic X-rays. Modern diffractometers equipped with sensitive detectors, such as CCD or CMOS detectors, are used to record the diffraction pattern.

Data Collection Parameters

The quality of the final crystal structure is directly dependent on the quality of the diffraction data. Key parameters to consider during data collection include:

  • X-ray Source: The choice of X-ray wavelength (e.g., Mo Kα or Cu Kα) depends on the crystal's unit cell dimensions and elemental composition.

  • Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.

  • Exposure Time and Frame Width: These parameters are optimized to ensure good signal-to-noise ratio without overloading the detector.

  • Crystal-to-Detector Distance and Detector Angles: These are adjusted to capture the desired resolution of the diffraction data.

  • Data Redundancy: Collecting multiple measurements of the same reflection improves the statistical quality of the data.

Data Processing

The raw diffraction images are processed to extract the intensities and positions of the diffraction spots. This process involves several steps:

  • Indexing: The diffraction pattern is used to determine the unit cell parameters and the Bravais lattice of the crystal.

  • Integration: The intensity of each reflection is determined by integrating the electron density over the area of the diffraction spot.

  • Scaling and Merging: The integrated intensities from all the collected frames are scaled to account for experimental variations and merged to create a unique set of reflection data.

Unveiling the Structure: Solution and Refinement

The processed diffraction data contains the information needed to determine the arrangement of atoms in the crystal. This is achieved through the processes of structure solution and refinement.

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Structure solution methods are employed to overcome this problem and generate an initial model of the crystal structure. For small molecules like pyrazolo[1,5-a]pyrimidines, direct methods are typically successful. These methods use statistical relationships between the reflection intensities to directly determine the phases.

Structure Refinement

Once an initial model is obtained, it is refined to improve its agreement with the experimental diffraction data. This is an iterative process that involves adjusting the atomic parameters (positional coordinates, and thermal displacement parameters) to minimize the difference between the observed and calculated structure factors. The quality of the refinement is assessed using the R-factor, which should ideally be below 5% for a well-refined small molecule structure.

Experimental Protocol: Structure Solution and Refinement Workflow

The following outlines a typical workflow for solving and refining the crystal structure of a pyrazolo[1,5-a]pyrimidine compound.

Software:

  • Data Processing: Software provided with the diffractometer (e.g., CrysAlisPro, APEX3).

  • Structure Solution and Refinement: SHELX software suite (SHELXT for solution, SHELXL for refinement) or Olex2.

Procedure:

  • Data Integration and Scaling: Process the raw diffraction data to generate a reflection file (e.g., an .hkl file).

  • Space Group Determination: The data processing software will typically suggest possible space groups based on the systematic absences in the diffraction data.

  • Structure Solution: Use a direct methods program like SHELXT to solve the structure. This will generate an initial model of the molecule.

  • Initial Refinement: Perform an initial round of refinement using SHELXL to refine the positions and isotropic thermal parameters of the non-hydrogen atoms.

  • Difference Fourier Map Analysis: Calculate a difference Fourier map to locate missing atoms (often hydrogen atoms) and identify any regions of disorder.

  • Anisotropic Refinement: Refine the non-hydrogen atoms anisotropically to account for their thermal motion in different directions.

  • Hydrogen Atom Treatment: Hydrogen atoms can often be located in the difference map and refined with constraints, or they can be placed in calculated positions and refined using a riding model.

  • Final Refinement Cycles: Continue to refine the structure until the R-factor converges and the residual electron density in the difference map is minimal.

  • Validation: Use software like PLATON or the IUCr's checkCIF service to validate the final structure and check for any potential issues.

Beyond the Molecule: Analysis of Crystal Structures

The final crystal structure provides a wealth of information beyond the connectivity of the atoms. A detailed analysis of the crystal packing and intermolecular interactions is crucial for understanding the solid-state properties of pyrazolo[1,5-a]pyrimidine compounds.

Intermolecular Interactions

The crystal packing of pyrazolo[1,5-a]pyrimidines is often governed by a variety of weak electrostatic intermolecular interactions.[4][5] These interactions play a significant role in the stability of the crystal lattice and can influence physical properties such as melting point and solubility. Common interactions observed in the crystal structures of these compounds include:

  • π-π Stacking: The planar aromatic rings of the pyrazolo[1,5-a]pyrimidine core can stack on top of each other, leading to stabilizing π-π interactions.[5][6] These interactions are a major driving force in the crystal packing of many of these compounds.[5]

  • Hydrogen Bonding: While the core pyrazolo[1,5-a]pyrimidine scaffold has limited classical hydrogen bond donors, substituents on the ring can introduce hydrogen bonding capabilities.

  • Halogen Bonding: The presence of halogen atoms on the pyrazolo[1,5-a]pyrimidine ring can lead to halogen bonding interactions.

  • Other Weak Interactions: Other weak interactions, such as C-H···N, C-H···O, and van der Waals forces, also contribute to the overall stability of the crystal packing.

Polymorphism

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in the development of pharmaceutical compounds. Different polymorphs can have different physical properties, including solubility, stability, and bioavailability. The crystallization of pyrazolo[1,5-a]pyrimidine derivatives can sometimes yield different polymorphs depending on the crystallization conditions.

Visualizing the Process: Workflows and Data

To aid in the understanding of the crystallographic process, the following diagrams and tables summarize key workflows and data.

The Crystallographic Workflow

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Analysis & Interpretation Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Diffusion) Purification->Crystallization Data_Collection X-ray Data Collection Crystallization->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Analysis Analysis of Crystal Structure (Intermolecular Interactions, Packing) Validation->Analysis

Caption: A generalized workflow for the X-ray crystallography of pyrazolo[1,5-a]pyrimidine compounds.

Key Crystallographic Parameters
ParameterTypical Value/MethodSignificance
Crystal System Varies (e.g., Monoclinic, Orthorhombic)Describes the symmetry of the unit cell.
Space Group Varies (e.g., P2₁/c)Defines the symmetry elements within the unit cell.
Data Collection Temp. ~100 KMinimizes thermal motion for higher precision.
Radiation Mo Kα (λ = 0.71073 Å)Common X-ray source for small molecule crystallography.
Structure Solution Direct Methods (e.g., SHELXT)Standard method for solving small molecule structures.
Refinement Method Full-matrix least-squares on F² (e.g., SHELXL)Standard method for refining the structural model.
Final R-factor (R1) < 0.05A key indicator of the quality of the refined structure.
Goodness-of-Fit (S) ~1.0Indicates a good fit between the model and the data.

Conclusion

X-ray crystallography is an indispensable tool in the study of pyrazolo[1,5-a]pyrimidine compounds, providing unparalleled insights into their molecular architecture and solid-state behavior. This guide has outlined the key theoretical and practical considerations for obtaining and interpreting high-quality crystal structures of this important class of molecules. By understanding the nuances of crystallization, data collection, structure solution, and refinement, researchers can effectively leverage this powerful technique to accelerate drug discovery and development efforts.

References

Methodological & Application

Application Notes and Protocols for 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a versatile scaffold in the development of potent protein kinase inhibitors.[1][2] Its structural resemblance to the adenine ring of ATP allows molecules based on this scaffold to function as competitive inhibitors, targeting the ATP-binding pocket of a wide array of kinases.[1][3] This has led to the successful development of several clinically approved drugs for the treatment of various cancers.[2]

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is a key intermediate in the synthesis of these next-generation kinase inhibitors.[4] The dichloro substitutions at the 5 and 7 positions are particularly important, as they provide reactive sites for nucleophilic aromatic substitution, allowing for the strategic introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties.[5][6] This application note will provide a detailed protocol for the use of this compound in cell-based assays, using its potential as a precursor for Casein Kinase 2 (CK2) inhibitors as an illustrative example.

Mechanism of Action: Targeting the CK2 Signaling Pathway

Casein Kinase 2 (CK2) is a serine/threonine kinase that is frequently overexpressed in cancer and plays a crucial role in cell growth, proliferation, and the suppression of apoptosis.[5] Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as potent and selective CK2 inhibitors.[5][7] These inhibitors typically function by occupying the ATP-binding site of the CK2α subunit, preventing the phosphorylation of its downstream substrates. A key substrate of CK2 is AKT, which, when phosphorylated by CK2 at S129, leads to the hyperactivation of the PI3K/AKT signaling pathway, a critical driver of cell survival and proliferation.[5] By serving as a scaffold for CK2 inhibitors, this compound-derived compounds can effectively block this pathway.

CK2_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits pAKT_T308 p-AKT (T308) PDK1->pAKT_T308 Phosphorylates AKT at T308 AKT AKT pAKT_S129 p-AKT (S129) CK2 CK2 CK2->pAKT_S129 Phosphorylates AKT at S129 mTORC1 mTORC1 pAKT_S129->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis pAKT_S129->Apoptosis_Inhibition pAKT_T308->mTORC1 Activates pAKT_T308->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation mTORC1->Cell_Proliferation Inhibitor This compound -derived Inhibitor Inhibitor->CK2 Inhibits

Caption: Proposed CK2 signaling pathway and point of inhibition.

Experimental Protocols

The following protocols provide a framework for evaluating this compound and its derivatives in cell-based assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture a cancer cell line known to have active CK2 signaling (e.g., DLD-1 colorectal adenocarcinoma) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 nM to 100 µM.

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Reagent Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Target Engagement by Western Blot Analysis

This protocol assesses whether the compound inhibits the intended target in a cellular context by measuring the phosphorylation of a downstream substrate.

Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. By using antibodies specific to both the phosphorylated and total forms of a target protein (in this case, AKT), one can determine the effect of an inhibitor on the activity of an upstream kinase (CK2).

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., DLD-1) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the compound (e.g., 0.1x, 1x, and 10x the determined IC₅₀) for a specified time (e.g., 2-24 hours). Include a vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Run the samples on a polyacrylamide gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser129) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with a primary antibody against total AKT as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated AKT signal to the total AKT signal.

    • Plot the normalized phosphorylation as a function of the inhibitor concentration to demonstrate dose-dependent target engagement.

Workflow Visualization

Experimental_Workflow cluster_viability Cell Viability Assay (MTT) cluster_western Target Engagement (Western Blot) v_start Start v_seed Seed Cells in 96-well Plate v_start->v_seed v_treat Treat with Compound (Serial Dilutions) v_seed->v_treat v_incubate Incubate (48-72h) v_treat->v_incubate v_mtt Add MTT Reagent v_incubate->v_mtt v_solubilize Solubilize Formazan v_mtt->v_solubilize v_read Read Absorbance (570nm) v_solubilize->v_read v_analyze Analyze Data (IC50) v_read->v_analyze v_end End v_analyze->v_end w_start Start w_seed Seed Cells in 6-well Plate w_start->w_seed w_treat Treat with Compound (IC50 Multiples) w_seed->w_treat w_lyse Cell Lysis & Protein Quantification w_treat->w_lyse w_sds SDS-PAGE & Protein Transfer w_lyse->w_sds w_immuno Immunoblotting (p-AKT, Total AKT) w_sds->w_immuno w_detect Signal Detection w_immuno->w_detect w_analyze Analyze Data (Densitometry) w_detect->w_analyze w_end End w_analyze->w_end

Caption: General experimental workflow for cell-based assays.

Data Summary and Interpretation

The quantitative data from these assays should be summarized for clear interpretation.

AssayParameterTypical Concentration RangeExpected Outcome
Cell Viability (MTT) IC₅₀0.1 nM - 100 µMA dose-dependent decrease in cell viability, yielding a sigmoidal dose-response curve.
Target Engagement (Western Blot) % Inhibition of p-AKT0.1x, 1x, 10x IC₅₀A dose-dependent decrease in the ratio of phosphorylated AKT to total AKT, confirming on-target activity.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The inclusion of vehicle controls, positive controls, and the analysis of both a phenotypic outcome (cell viability) and a mechanistic readout (target phosphorylation) provide a robust system for evaluating the activity of this compound and its derivatives. Consistent and dose-dependent results across these orthogonal assays build confidence in the compound's mechanism of action.

References

Application Notes and Protocols for the Use of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine in the Development of Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in CDK Inhibition

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of potent and selective CDK inhibitors.[3][4] This heterocyclic system serves as a bioisostere of the purine core of ATP, enabling competitive inhibition at the kinase active site.[5]

5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is a key chemical intermediate used in the synthesis of a variety of biologically active compounds, including potent CDK inhibitors.[6][7] Its dichlorinated structure at positions 5 and 7 provides reactive sites for the introduction of diverse substituents, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide to the application of this intermediate in the study of CDK inhibitors, including synthetic strategies and detailed protocols for the biological evaluation of the resulting compounds.

Chemical Synthesis: From Intermediate to Active Inhibitor

The synthesis of potent pyrazolo[1,5-a]pyrimidine-based CDK inhibitors from this compound typically involves sequential nucleophilic aromatic substitution (SNAr) reactions at the C5 and C7 positions. The differential reactivity of the two chlorine atoms allows for regioselective functionalization.

Below is a generalized synthetic workflow for the derivatization of the core scaffold.

Synthesis Workflow A This compound B Selective C7 Substitution (e.g., with an amine, R1-NH2) A->B S_NAr C C5 Functionalization (e.g., with another amine, R2-NH2) B->C S_NAr D Final CDK Inhibitor C->D Purification CDK_Inhibition_Pathway cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CDK46_CyclinD CDK4/6 Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates CDK1_CyclinB CDK1 Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->CDK46_CyclinD inhibits Inhibitor->CDK1_CyclinB inhibits

References

Application Notes & Protocols for In Vivo Xenograft Studies Using Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Scientific Rationale

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in modern medicinal chemistry, recognized for its versatile synthetic accessibility and, most notably, its potent activity as a protein kinase inhibitor.[1][2] Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant inhibitory activity against a range of oncogenic kinases, including Cyclin-Dependent Kinases (CDKs), B-Raf, MEK, Epidermal Growth Factor Receptor (EGFR), and Tropomyosin Receptor Kinases (Trks).[3][4][5][6][7]

While in vitro assays are essential for initial screening and mechanistic studies, they cannot recapitulate the complex microenvironment of a living organism. Therefore, in vivo xenograft studies are an indispensable step in the preclinical development of these compounds.[1] These models, which involve implanting human tumor cells into immunocompromised mice, allow for the evaluation of a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and potential toxicity in a systemic biological context.[4][8][9] This guide provides a comprehensive framework for designing, executing, and interpreting in vivo xenograft studies for the evaluation of novel pyrazolo[1,5-a]pyrimidine-based anticancer agents.

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Pyrazolo[1,5-a]pyrimidines typically function as ATP-competitive inhibitors, binding to the ATP pocket of the target kinase to block its catalytic activity and halt downstream signaling.[1][3] This targeted inhibition can induce cell cycle arrest, apoptosis, and a reduction in tumor proliferation.[4][10]

PZP Pyrazolo[1,5-a]pyrimidine Compound Kinase Oncogenic Protein Kinase (e.g., CDK2, B-Raf, TRKA) PZP->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Pathway Oncogenic Signaling Pathway Activation pSubstrate->Pathway Proliferation Tumor Cell Proliferation, Survival, & Growth Pathway->Proliferation cluster_pre Pre-Implantation cluster_implant Implantation & Growth cluster_treat Treatment & Monitoring cluster_end Endpoint & Analysis CellCulture 1. Cell Line Culture & Expansion CellPrep 2. Cell Harvest & Preparation CellCulture->CellPrep Implant 3. Subcutaneous Implantation CellPrep->Implant TumorGrowth 4. Tumor Growth Monitoring Implant->TumorGrowth Treatment 5. Drug/Vehicle Administration TumorGrowth->Treatment DataCollection 6. Tumor & Body Weight Measurements Treatment->DataCollection DataCollection->DataCollection (2-3x / week) Endpoint 7. Humane Endpoint Reached DataCollection->Endpoint Analysis 8. Data Analysis & Interpretation Endpoint->Analysis

References

Application Notes & Protocols: Evaluating Pim-1 Kinase Inhibition using 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract

The Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, particularly Pim-1, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, establishing it as a significant therapeutic target in oncology.[3][4] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a core chemical structure for a class of potent Pim kinase inhibitors.[5][6][7][8] This document provides a detailed guide for researchers on utilizing 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine, a representative member of this class, in a robust biochemical assay to determine inhibitory potency against human Pim-1 kinase. We present a comprehensive protocol based on the widely adopted ADP-Glo™ luminescence-based kinase assay, which quantifies kinase activity by measuring ADP production.[9][10]

Introduction to Pim-1 Kinase as a Therapeutic Target

Pim-1 is a constitutively active serine/threonine kinase whose expression is induced by a variety of cytokines and growth factors via the JAK/STAT signaling pathway.[1][3] Unlike many other kinases, Pim-1 does not require activation loop phosphorylation and is considered active immediately after translation.[5] It plays a critical pro-survival role by phosphorylating a host of downstream substrates. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 prevents it from inhibiting anti-apoptotic proteins like Bcl-2, thereby promoting cell survival.[5] Given its role in promoting cell proliferation and inhibiting apoptosis, the development of small-molecule inhibitors targeting the ATP-binding pocket of Pim-1 is a key strategy in cancer drug discovery.[2][4]

The pyrazolo[1,5-a]pyrimidine chemical class has emerged as a particularly promising scaffold for developing selective and potent Pim-1 inhibitors.[5][7] Compounds based on this core structure have demonstrated nanomolar inhibitory activity and have been optimized to create dual Pim-1/Flt-3 inhibitors and pan-Pim inhibitors.[5][8] this compound serves as a key intermediate in the synthesis of more complex derivatives, where the chlorine atoms at the 5 and 7 positions act as reactive sites for introducing diverse functional groups to modulate potency and selectivity.[11]

The Pim-1 Signaling Pathway and Point of Inhibition

Pim-1 is a downstream effector of the JAK/STAT pathway. Upon cytokine stimulation, STAT proteins are activated and induce the transcription of the PIM1 gene. The resulting Pim-1 kinase phosphorylates multiple downstream targets to regulate key cellular processes. This compound and related compounds typically act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of these substrates.

Pim1_Pathway Cytokine Cytokines / Growth Factors Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene Transcription STAT->PIM1_Gene Induces Pim1_Kinase Pim-1 Kinase PIM1_Gene->Pim1_Kinase Translates BAD BAD Pim1_Kinase->BAD Phosphorylates Cell_Survival Cell Survival & Proliferation Pim1_Kinase->Cell_Survival Promotes Inhibitor 5,7-Dichloro-3-ethyl- pyrazolo[1,5-a]pyrimidine Inhibitor->Pim1_Kinase Inhibits Apoptosis Apoptosis BAD->Apoptosis Promotes

Pim-1 signaling and the inhibitor's point of action.

Principle of the Luminescence-Based Kinase Assay

To quantify the inhibitory potential of this compound, a luminescence-based method such as the ADP-Glo™ Kinase Assay is highly recommended for its sensitivity, robustness, and high-throughput compatibility.[10][12] The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to Pim-1 activity.

The process involves two key steps:

  • Kinase Reaction & ATP Depletion : Recombinant Pim-1 kinase, a suitable peptide substrate (e.g., S6Ktide or a BAD-derived peptide), and ATP are incubated with varying concentrations of the inhibitor.[2] After the reaction, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes all remaining, unconsumed ATP.

  • ADP Conversion & Signal Generation : The Kinase Detection Reagent is then added. This formulation contains enzymes that convert the ADP generated in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[13] The intensity of this light is directly proportional to the amount of ADP produced and, therefore, to the activity of the Pim-1 kinase. Inhibitors will reduce the signal.

Detailed Protocol: Pim-1 Kinase Inhibition Assay

This protocol is designed for a 96-well or 384-well plate format and is based on the principles of the ADP-Glo™ assay.[1][2][3]

Required Materials
  • Enzyme: Recombinant Human Pim-1 Kinase (e.g., Promega, #V4032; BPS Bioscience, #41107)

  • Substrate: Pim-1 peptide substrate (e.g., S6Ktide or Biotin-Bad (Ser112) peptide)[2][14]

  • Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Detection Reagents: ADP-Glo™ Kinase Assay Kit (Promega, #V9101 or similar)

  • Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[1]

  • ATP: 10 mM ATP solution in water

  • Plates: Solid white, opaque 96-well or 384-well assay plates

  • Equipment: Plate-reading luminometer, calibrated multichannel pipettes, 30°C incubator.

Reagent Preparation
  • 1X Kinase Assay Buffer: Prepare fresh from stocks or use a commercially supplied buffer. Keep on ice.

  • Inhibitor Dilutions: Perform a serial dilution of the 10 mM this compound stock in 100% DMSO. Then, create intermediate dilutions in 1X Kinase Assay Buffer. The final DMSO concentration in the assay well should not exceed 1% to avoid solvent-induced artifacts.[2]

  • Enzyme Preparation: Thaw the Pim-1 kinase on ice. Dilute the enzyme to the desired working concentration (e.g., 2.5-5 ng/µL) in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically to achieve a robust signal-to-background ratio.

  • Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in 1X Kinase Assay Buffer. The final concentration in the well should be at or near the Km for ATP (typically 10-50 µM for Pim-1) and an appropriate concentration for the peptide substrate (e.g., 100 µM).

Experimental Workflow

Workflow for the Pim-1 kinase inhibition assay.
Step-by-Step Assay Procedure

All additions should be performed in a 96-well plate format. Adjust volumes accordingly for 384-well plates.

  • Plate Setup: Set up the assay plate to include wells for:

    • "Blank" (No Enzyme)

    • "Positive Control" (No Inhibitor, 100% activity)

    • "Test Inhibitor" (Varying concentrations of the compound)

  • Add Inhibitor: Add 2.5 µL of the serially diluted inhibitor to the "Test Inhibitor" wells. Add 2.5 µL of buffer containing the equivalent DMSO concentration to the "Positive Control" and "Blank" wells.

  • Add Substrate/ATP: Add 12.5 µL of the 2X Substrate/ATP mix to all wells.

  • Initiate Reaction:

    • To "Positive Control" and "Test Inhibitor" wells, add 10 µL of diluted Pim-1 enzyme.

    • To "Blank" wells, add 10 µL of 1X Kinase Assay Buffer.

  • Incubation: Mix the plate gently (e.g., on an orbital shaker for 30 seconds) and incubate at 30°C for 60 minutes.

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to all wells. Mix gently and incubate at room temperature for 40 minutes.

  • Generate Signal: Add 50 µL of Kinase Detection Reagent to all wells. Mix gently and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.

  • Read Plate: Measure luminescence using a plate reader.

Data Analysis and Interpretation

  • Correct for Background: Subtract the average luminescence signal from the "Blank" wells from all other measurements.

  • Calculate Percent Inhibition: Determine the percentage of Pim-1 inhibition for each inhibitor concentration using the following formula:

    % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))

  • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (variable slope, four parameters) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce Pim-1 kinase activity by 50%.

Quantitative Data Summary

The following table provides typical parameters and expected results for a pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitor. Researchers should use these as a guideline and optimize conditions based on their specific reagents and instrumentation.

ParameterRecommended Value / Expected ResultRationale / Reference
Compound This compoundRepresentative of a known Pim-1 inhibitor scaffold.[5][7]
Target Recombinant Human Pim-1 KinaseThe primary target of the inhibitor class.
Assay Format ADP-Glo™ Luminescence AssayA sensitive and robust method for quantifying kinase activity.[9][10]
ATP Concentration 10 - 50 µM (near Kₘ)Ensures assay sensitivity to ATP-competitive inhibitors.[1]
Pim-1 Concentration 25 - 50 ng/wellEmpirically determined to yield a signal within the linear range of the assay.
Incubation Time 60 minutes at 30°CAllows for sufficient substrate turnover without depleting ATP.[1]
Expected IC₅₀ 10 nM - 1 µMPotent pyrazolo[1,5-a]pyrimidine derivatives typically exhibit nanomolar to low micromolar activity against Pim-1.[15]

Conclusion and Best Practices

The protocol described provides a reliable and validated method for assessing the inhibitory activity of this compound against Pim-1 kinase. The pyrazolo[1,5-a]pyrimidine scaffold is a proven starting point for the development of potent and selective Pim-1 inhibitors.[5] For trustworthy and reproducible results, it is crucial to perform careful serial dilutions, include appropriate controls (no enzyme, no inhibitor), and ensure the final DMSO concentration remains constant across all wells and below 1%.[2] Calculating a Z'-factor for the assay using the positive and negative controls is also recommended to validate assay performance for high-throughput screening applications.

References

Application Notes and Protocols for the In Vivo Formulation of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine (Compound X), a member of the pyrazolopyrimidine class often investigated for its kinase inhibitory potential, for in vivo preclinical studies. Due to the physicochemical properties typical of this class, such as poor aqueous solubility, developing a suitable vehicle for administration is critical for achieving adequate systemic exposure and generating reliable pharmacokinetic (PK) and pharmacodynamic (PD) data. These application notes detail a systematic approach, from pre-formulation assessment to the preparation and characterization of various formulation types, including solutions, suspensions, and co-solvent systems, suitable for oral (PO) and parenteral (e.g., intravenous, IV) administration.

Introduction: The Formulation Challenge

This compound is a heterocyclic compound featuring a fused pyrazole and pyrimidine ring system. This structural motif is a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] A common challenge with this class of molecules is poor aqueous solubility, driven by their rigid, planar structure and often lipophilic nature.[3] Inadequate solubility can lead to low and erratic oral bioavailability, hindering the translation of in vitro potency to in vivo efficacy.[4]

The primary goal of preclinical formulation is to ensure that the test compound can be delivered to the animal model in a safe and reproducible manner, maximizing exposure to enable a thorough evaluation of its pharmacological and toxicological profile.[1] This guide provides researchers with the foundational principles and detailed protocols to develop a robust formulation for this compound.

Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of this compound is the cornerstone of rational formulation design.[1] While experimental data for this specific molecule is scarce in public literature, we can infer likely properties based on its structure and related analogs.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound5,7-Dichloro-3-methylpyrazolo[1,5-a]pyrimidine (Analog)General PyrazolopyrimidinesSignificance for Formulation
Molecular Formula C₈H₇Cl₂N₃[5][6]C₇H₅Cl₂N₃[7]-Confirms identity and molecular weight.
Molecular Weight 216.07 g/mol [6]202.04 g/mol [7]-Used for all concentration and dose calculations.
Predicted XLogP3 ~3.0 (Predicted)2.6 (Predicted)[7]Often > 2Indicates lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Not reported (Expected to be low µg/mL)Not reported (Expected to be low)Generally poorDictates the need for solubility enhancement techniques.
pKa Not reportedNot reportedCan be weakly basicInfluences solubility in pH-dependent vehicles.
Melting Point Not reportedNot reported-Provides information on physical form and stability.[1]

Based on the predicted lipophilicity (XLogP3 > 2), this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility.[4] Therefore, formulation strategies must focus on overcoming this solubility barrier.

A Systematic Approach to Formulation Development

For a new chemical entity (NCE) like this compound, a tiered or parallel screening approach is recommended to identify a suitable formulation efficiently. The choice of the final formulation depends on the intended route of administration, the dose level required, and the nature of the study (e.g., PK, efficacy, or toxicology).[8]

Below is a workflow diagram illustrating the decision-making process for formulation development.

Formulation_Workflow cluster_preformulation Phase 1: Pre-formulation cluster_screening Phase 2: Solubility Screening cluster_formulation Phase 3: Formulation Selection cluster_qc Phase 4: Quality Control API API Characterization (MW, LogP, pKa) Screen Solubility Screen (Aqueous, Co-solvents, Surfactants, Lipids) API->Screen Decision Solubility > Target Dose? Screen->Decision Aqueous Aqueous Solution / Suspension Decision->Aqueous Yes Cosolvent Co-solvent Solution Decision->Cosolvent No QC Characterization (Appearance, pH, Concentration, Stability) Aqueous->QC Complex Cyclodextrin Complex Cosolvent->Complex Cosolvent->QC Lipid Lipid-Based System (e.g., SEDDS) Complex->Lipid Complex->QC Lipid->QC

Caption: Formulation development workflow for poorly soluble compounds.

Experimental Protocols

Safety Precaution: Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a range of pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Glass vials (2-4 mL) with screw caps

  • Vortex mixer and/or sonicator

  • Orbital shaker at controlled temperature (25°C and 37°C)

  • HPLC or UPLC system for concentration analysis

  • Vehicles for screening (see Table 2)

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to a pre-weighed vial. Record the exact weight.

  • Add a known volume (e.g., 1 mL) of the selected vehicle to the vial.

  • Cap the vial tightly and vortex vigorously for 2 minutes.

  • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually inspect for undissolved solid. If none is present, add more compound and repeat from step 3.

  • Once equilibrium is reached with excess solid remaining, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with an appropriate solvent for quantitative analysis by a validated HPLC/UPLC method.

  • Calculate the solubility in mg/mL.

Table 2: Recommended Vehicles for Initial Solubility Screening

Vehicle TypeExamplesPurpose
Aqueous Purified Water, PBS (pH 7.4), 0.9% SalineEstablish baseline aqueous solubility.
Co-solvents Polyethylene Glycol 300 (PEG300), Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)[9]To assess solubility in water-miscible organic solvents.
Surfactants 1% Tween® 80 in water, 1% Kolliphor® EL (Cremophor® EL) in water, 1% Solutol® HS 15 in water[9]Evaluate micellar solubilization.
Cyclodextrins 10-40% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water, 10-40% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in water[9]Assess potential for inclusion complexation.
Lipids Corn oil, Sesame oil, Medium-chain triglycerides (MCT)For development of lipid-based formulations.
Protocol 2: Preparation of a Co-solvent/Surfactant Formulation for Oral (PO) Dosing

Objective: To prepare a simple solution formulation for oral administration, suitable for early PK or efficacy studies. This example uses a common vehicle system.

Materials:

  • This compound

  • PEG400

  • Tween® 80

  • Purified Water or Saline

  • Sterile conical tubes or glass vials

  • Magnetic stirrer and stir bar

  • Volumetric pipettes

Procedure (Example for a 5 mg/mL solution in 10% DMSO, 40% PEG400, 50% Water):

  • Dose Calculation: Determine the required concentration based on the highest dose (in mg/kg) and the dosing volume (typically 5-10 mL/kg for rodents). For a 25 mg/kg dose in a mouse with a 10 mL/kg dosing volume, a 2.5 mg/mL concentration is needed.

  • Weigh API: Accurately weigh the required amount of this compound. For 10 mL of a 2.5 mg/mL solution, weigh 25 mg.

  • Initial Solubilization: Add the compound to a sterile tube. Add the DMSO (1 mL for a 10 mL final volume) and vortex or sonicate until the compound is fully dissolved.[7]

  • Add Co-solvent: Add the PEG400 (4 mL) and vortex until the solution is homogeneous.

  • Final Dilution: Slowly add the water (5 mL) to the organic solution while continuously vortexing to prevent precipitation.[7]

  • Final Inspection: Visually inspect the final formulation. It should be a clear, particle-free solution.

  • QC: Measure the pH and confirm the concentration of the API using a validated analytical method. Prepare fresh before use or determine stability if stored.

Protocol 3: Preparation of a Suspension for Oral (PO) Dosing

Objective: To prepare a uniform suspension when the required dose cannot be achieved in a solution.

Materials:

  • This compound

  • Suspending agent: e.g., 0.5% (w/v) Carboxymethylcellulose sodium (Na-CMC) or 0.5% (w/v) Methylcellulose

  • Wetting agent (optional): e.g., 0.1% Tween® 80

  • Purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare Vehicle: Slowly add the Na-CMC powder to the vortexing water to prevent clumping. If using, add the Tween® 80. Continue stirring until a clear, viscous solution is formed.[1]

  • Particle Size Reduction: If the API particles are large, gently grind the compound to a fine powder using a mortar and pestle. This increases the surface area and improves dissolution and suspension uniformity.[4]

  • Wetting the API: Create a paste by adding a small amount of the vehicle to the powdered API in the mortar and triturating until a smooth, uniform paste is formed.

  • Dilution: Gradually add the remaining vehicle to the paste with continuous stirring to form the final suspension.

  • Homogenization: Stir the final suspension with a magnetic stirrer for at least 30 minutes before dosing.

  • Dosing: Ensure the suspension is continuously stirred during dose administration to maintain uniformity.

Formulation for Intravenous (IV) Administration

IV formulations have the strictest requirements, demanding a sterile, particle-free solution with a physiologically compatible pH. Co-solvents are common, but their concentrations must be minimized to reduce the risk of toxicity and hemolysis. Cyclodextrin-based formulations are often a preferred approach for IV delivery of poorly soluble compounds.

IV_Formulation Start Target IV Dose & Concentration Sol_Check Solubility in IV-compatible co-solvents (e.g., 10% DMSO)? Start->Sol_Check Cyclo_Check Solubility in 30-40% SBE-β-CD sufficient? Sol_Check->Cyclo_Check No CoSolvent_Sol Prepare Co-solvent Solution (e.g., DMSO/PEG400/Saline) Minimize organic content. Sol_Check->CoSolvent_Sol Yes Cyclo_Sol Prepare Cyclodextrin Solution (e.g., SBE-β-CD in Saline) Cyclo_Check->Cyclo_Sol Yes Fail Formulation Not Feasible (Consider alternative like nano-suspension) Cyclo_Check->Fail No Filter Sterile Filter (0.22 µm) CoSolvent_Sol->Filter Cyclo_Sol->Filter

Caption: Decision tree for selecting an IV formulation strategy.

Protocol 4: Preparation of a Cyclodextrin-Based IV Formulation

Objective: To prepare a solubilized, sterile formulation for IV administration using a cyclodextrin.

Materials:

  • This compound

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)

  • Water for Injection (WFI) or 0.9% Saline

  • Sterile vials, filters (0.22 µm), and syringes

Procedure:

  • Prepare Cyclodextrin Vehicle: Prepare a 30-40% (w/v) solution of SBE-β-CD in WFI or saline. Stir until fully dissolved.

  • Add API: Slowly add the accurately weighed compound to the cyclodextrin solution while vortexing or sonicating. Gentle warming (to 30-40°C) may be used to aid dissolution.

  • Ensure Complete Dissolution: Continue mixing until a completely clear solution is obtained. This may take several hours.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[7] This is a critical step to ensure sterility and remove any undissolved particulates.

  • QC: Visually inspect the final filtered solution for clarity. Confirm API concentration and perform stability checks as required for the study.

Quality Control and Stability

All prepared formulations must undergo quality control checks before administration.[1]

  • Appearance: The formulation should be visually inspected for homogeneity, color, and, for solutions, clarity.

  • pH: The pH should be measured to ensure it is within a physiologically tolerable range, especially for IV formulations.

  • Concentration Verification: The concentration of the API in the final formulation should be confirmed by a validated analytical method (e.g., HPLC) to ensure accurate dosing.

  • Stability: For longer studies, the chemical and physical stability of the compound in the vehicle should be assessed at the intended storage conditions. This involves analyzing for degradation products and checking for precipitation over time.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its inherent poor aqueous solubility. A systematic approach, beginning with solubility screening in various pharmaceutically acceptable excipients, is the most effective strategy. For oral administration, co-solvent solutions or simple suspensions are often sufficient for early-stage studies. For intravenous administration, the use of solubilizing agents like cyclodextrins is highly recommended to achieve a safe and stable solution. The protocols and guidelines presented here provide a robust framework for researchers to develop and characterize suitable formulations, thereby enabling the generation of reliable and reproducible in vivo data.

References

Application Note & Protocol: High-Throughput Screening with a Pyrazolo[1,5-a]pyrimidine Library

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its remarkable versatility allows it to interact with a wide range of biological targets, particularly protein kinases, making libraries based on this scaffold a rich source for hit discovery.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign using a pyrazolo[1,5-a]pyrimidine library. We will delve into the scientific rationale behind assay development, provide detailed, field-tested protocols for screening and hit validation, and offer insights into data analysis and triage to ensure the identification of high-quality, tractable hit compounds.

Introduction: The Power of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery.[1] Its rigid structure provides a well-defined vectoral presentation of substituents, while its hydrogen bond accepting and donating capabilities facilitate strong and specific interactions within protein binding pockets. This scaffold is particularly prominent in the development of protein kinase inhibitors, where it can act as an ATP-competitive or allosteric modulator of enzyme activity.[1][3] Marketed drugs such as Larotrectinib and Entrectinib, both inhibitors of Tropomyosin Receptor Kinase (Trk), feature this core structure, highlighting its clinical and commercial relevance.[4]

A high-throughput screening campaign with a pyrazolo[1,5-a]pyrimidine library offers a strategic advantage. Rather than screening a completely random collection of chemical entities, this approach focuses on a chemotype with a proven track record of biological activity, increasing the probability of identifying potent and selective modulators for the target of interest.[1] This application note will guide you through the critical stages of such a campaign, from initial assay design to the confirmation of validated hits.

Section 1: Assay Development and Optimization for HTS

The success of any HTS campaign hinges on the quality of the primary assay.[5][6] It must be robust, reproducible, and sensitive enough to detect modest inhibition while being resilient to artifacts. The goal of this phase is to develop an assay with a Z'-factor ≥ 0.5, indicating a clear separation between positive and negative controls and a low level of variability.[7][8][9]

Target Class Considerations: The Kinase Example

Given the prevalence of pyrazolo[1,5-a]pyrimidines as kinase inhibitors, we will use a protein kinase as our exemplary target.[1][3][10][11] Kinase assays typically monitor the transfer of a phosphate group from ATP to a substrate (peptide or protein).[12] A multitude of detection technologies are available, each with its own set of advantages and potential for interference.[13][14][15]

Common HTS-compatible kinase assay formats include:

  • Luminescence-Based ATP Depletion: These assays, such as Promega's Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction.[16] Inhibition of the kinase results in less ATP consumption and a higher luminescent signal. This format is universal for any ATP-utilizing enzyme.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Assays like LanthaScreen® or HTRF® KinEASE use a lanthanide-labeled antibody that recognizes the phosphorylated substrate, bringing it into proximity with a fluorescently labeled acceptor on the substrate, resulting in a FRET signal.[14]

  • Fluorescence Polarization (FP): These assays use a small fluorescently labeled peptide substrate. When the peptide is phosphorylated and bound by a large antibody, its tumbling rate slows, leading to an increase in fluorescence polarization.[13]

Expert Insight: For a primary screen, a universal method like a luminescence-based ATP depletion assay is often preferred due to its simplicity and broad applicability.[16] However, it's crucial to be aware of its main liability: it can identify ATP-competitive inhibitors but may also pick up compounds that interfere with the luciferase reporter enzyme. Therefore, counter-screens are essential.

Protocol: Assay Optimization

The objective is to find conditions that yield a robust and reproducible signal. This involves optimizing the concentrations of the enzyme, substrate, and ATP, as well as incubation times.

Step-by-Step Optimization Protocol:

  • Enzyme Titration:

    • Prepare a series of kinase dilutions in assay buffer.

    • Add a fixed, saturating concentration of substrate and ATP (e.g., Km value).

    • Incubate for a set time (e.g., 60 minutes).

    • Add detection reagents and measure the signal.

    • Goal: Identify the enzyme concentration that yields approximately 80% of the maximum signal (EC80). This ensures the assay is sensitive to inhibitors.

  • Substrate and ATP Titration (Matrix Experiment):

    • Using the EC80 enzyme concentration, perform a matrix of experiments varying the concentrations of both the peptide/protein substrate and ATP around their known Km values.

    • Goal: Determine the optimal concentrations that provide a strong signal window and good sensitivity. For competitive inhibitors, using ATP at or below its Km value increases assay sensitivity.[12]

  • Kinetic Analysis:

    • Using the optimized enzyme and substrate concentrations, run the reaction over a time course (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Goal: Determine the linear phase of the reaction. The HTS should be run within this linear time frame to ensure that the measured inhibition is not confounded by substrate depletion or enzyme instability.

  • Z'-Factor Determination:

    • Prepare a 384-well plate with alternating columns of positive and negative controls.

      • Negative Control (Max Signal): All assay components + vehicle (e.g., DMSO).

      • Positive Control (Min Signal): All assay components + a known, potent inhibitor of the target kinase (or simply no enzyme).

    • Incubate and develop the signal as per the optimized protocol.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

    • Goal: Achieve a Z'-factor consistently ≥ 0.5.[7][8][17] If the Z' is below this threshold, further optimization of reagent concentrations or buffer conditions is required.[6][18]

ParameterTypical Range for OptimizationGoal
Enzyme Conc.0.1 - 100 nMEC80 of maximal activity
Substrate Conc.0.5x - 5x KmBalance signal with cost
ATP Conc.0.5x - 2x Km≤ Km for competitive inhibitors
Incubation Time15 - 120 minWithin linear reaction phase
Z'-Factor N/A ≥ 0.5
Table 1: Key Parameters for Kinase Assay Optimization.

Section 2: The High-Throughput Screening Workflow

With a robust assay in hand, the full library screen can be initiated. This process relies heavily on automation and robotics to handle the large number of plates and ensure consistency.[5]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis Lib Pyrazolo[1,5-a]pyrimidine Library Plates Transfer Acoustic Transfer of Compounds (nL) Lib->Transfer Assay Assay-Ready Plates (Enzyme + Substrate) Assay->Transfer Incubate Incubation (Optimized Time/Temp) Transfer->Incubate Dispense Dispense ATP & Detection Reagent Incubate->Dispense Read Plate Reader (e.g., Luminescence) Dispense->Read QC Data QC & Normalization Read->QC Hit Primary Hit Identification (e.g., Z-score > 3 SD) QC->Hit Hit_Validation_Cascade Primary Primary Hits (~1000s of compounds) Confirm Hit Confirmation (Fresh solid sample re-test) Primary->Confirm Re-confirm activity Dose Dose-Response (IC50) (10-point curve) Confirm->Dose Potency determination Counter Counter-Screen (e.g., Luciferase Assay) Dose->Counter Filter false positives Ortho Orthogonal Assay (Different technology, e.g., TR-FRET) Counter->Ortho Confirm on-target activity LCMS Purity & Identity Check (LC-MS/NMR) Ortho->LCMS Ensure compound quality Validated Validated Hits (~10-50 compounds) LCMS->Validated Advance to Lead Op Kinase_Pathway cluster_pathway Example Kinase Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (Target Kinase) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (Proliferation, Survival) ERK->TF Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->RAF Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5,7-dichloropyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical scaffold in drug discovery. The 5,7-dichloro-substituted core is a highly versatile intermediate, with its two reactive chlorine atoms providing ideal handles for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions.[1][2][3]

This document provides field-proven insights, troubleshooting guides, and frequently asked questions to help you navigate the common challenges associated with this synthesis, ensuring reproducibility, optimizing yield, and maintaining high purity.

Section 1: The Synthetic Workflow: A High-Level Overview

The most common and reliable route to 5,7-dichloropyrazolo[1,5-a]pyrimidines involves a two-step process starting from a substituted 5-aminopyrazole.[4]

  • Cyclocondensation: Reaction of a 5-aminopyrazole with a malonic acid derivative (e.g., diethyl malonate, malonic acid) to form the corresponding 5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediate.[4][5]

  • Chlorination: Treatment of the dihydroxy intermediate with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the target 5,7-dichloro product.[4][6]

The following workflow diagram illustrates this general pathway.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 5-Aminopyrazole Derivative C Formation of 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine A->C Base (e.g., NaOEt) or Acid Catalyst B Malonic Acid or Diethyl Malonate B->C D Conversion to 5,7-Dichloropyrazolo[1,5-a]pyrimidine C->D POCl₃

Caption: General two-step synthesis of 5,7-dichloropyrazolo[1,5-a]pyrimidines.

Section 2: Troubleshooting Guide & Optimization (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Issue 1: Low Yield in the Cyclocondensation Step (Formation of the Dihydroxy Intermediate)

Question: My cyclocondensation reaction between 5-aminopyrazole and diethyl malonate is giving a low yield (<50%) of the 5,7-dihydroxy intermediate. What are the likely causes and how can I improve it?

Answer: Low yields in this step are common and typically stem from incomplete reaction, side product formation, or issues with the starting materials. The core of this reaction is a double condensation to form the pyrimidine ring.[7][8]

Here is a troubleshooting workflow to diagnose and solve the issue:

Low_Yield_Troubleshooting Start Low Yield of Dihydroxy Intermediate Purity Verify Purity of 5-Aminopyrazole Start->Purity Base Optimize Base Conditions Purity->Base Purity OK Temp Increase Reaction Temperature and/or Time Base->Temp No Improvement Result Improved Yield Base->Result Yield Improves Solvent Ensure Anhydrous Conditions Temp->Solvent No Improvement Temp->Result Yield Improves Reagent Consider Alternative 1,3-Biselectrophile Solvent->Reagent Still Low Yield Reagent->Result Yield Improves

Caption: Troubleshooting flowchart for low-yield cyclocondensation.

Detailed Breakdown:

  • Purity of 5-Aminopyrazole: Impurities in the starting pyrazole can significantly inhibit the reaction. We recommend recrystallizing the 5-aminopyrazole before use.

  • Reaction Conditions (Base and Temperature): The choice of base and temperature is critical.

    • Using Diethyl Malonate: This reaction typically requires a base like sodium ethoxide (NaOEt) in ethanol to deprotonate the malonate.[9] Ensure the NaOEt is freshly prepared or properly stored, as it degrades upon exposure to moisture. The reaction often requires reflux temperatures to proceed to completion.[9]

    • Using Malonic Acid: A different approach involves using malonic acid directly with POCl₃ and a catalytic amount of a tertiary amine like pyridine.[5] This method forms an activated phosphoric ester of malonic acid in situ, which can lead to higher yields and shorter reaction times compared to traditional methods.[5]

  • Anhydrous Conditions: Water can hydrolyze the ester groups of diethyl malonate and quench the base, halting the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction Time: These condensations can be slow. Monitor the reaction by TLC. If starting material is still present after several hours at reflux, consider extending the reaction time (e.g., 12-24 hours).

Issue 2: Incomplete or Low-Yield Chlorination

Question: The chlorination of my 5,7-dihydroxy intermediate with POCl₃ is inefficient. I'm recovering starting material or getting a complex mixture of products. How can I optimize this step?

Answer: This is the most critical and often challenging step. The conversion of the dihydroxy (which exists in the more stable lactam form) to the dichloro product requires forcing conditions.[10] The primary issues are often related to reagent stoichiometry, temperature, and the presence of water.

Key Optimization Parameters:

  • Reagent Stoichiometry & Quality: A large excess of POCl₃ is typically required. Ratios of 10-20 equivalents are common.[4] POCl₃ hydrolyzes rapidly in the presence of moisture to form phosphoric acid and HCl, which are ineffective. Always use a fresh, unopened bottle of POCl₃ or distill it before use.

  • Temperature Control: The reaction requires heating, typically between 80-110 °C.[4]

    • Too low: The reaction will be sluggish or stall completely.

    • Too high: Can lead to decomposition and the formation of tar-like side products. We recommend a carefully controlled oil bath and incremental temperature increases.

  • Solvent Choice: While the reaction can be run neat in excess POCl₃,[6] using a high-boiling inert solvent like acetonitrile can improve control and workup.[4]

  • Use of Additives: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can sometimes accelerate the reaction by scavenging the HCl produced, though this is not always necessary and can sometimes complicate purification.

Quantitative Data Comparison for Chlorination:

ParameterCondition A (Standard)Condition B (High-Temp)Reported YieldReference
Reagent POCl₃ (20 eq.)POCl₃ (10 eq.)
Solvent AcetonitrileNone (Neat)
Temperature 80 °C110 °C38-61%[4]
Time 5 hours3 hours

Step-by-Step Protocol for Optimized Chlorination:

  • Suspend the 5,7-dihydroxypyrazolo[1,5-a]pyrimidine (1.0 eq.) in anhydrous acetonitrile (5-10 mL per gram) in an oven-dried flask equipped with a reflux condenser and a nitrogen inlet.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add phosphorus oxychloride (POCl₃, 20 eq.) dropwise via a syringe. Caution: The reaction can be exothermic.

  • After the addition is complete, heat the reaction mixture to 80 °C using an oil bath.

  • Maintain the temperature and stir for 5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate), looking for the disappearance of the polar starting material.

  • Once complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent and excess POCl₃.

  • Crucial Workup Step: Very carefully and slowly pour the concentrated residue onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed in a well-ventilated fume hood. The product will precipitate as a solid.

  • Stir the slurry for 30-60 minutes, then filter the solid, wash thoroughly with cold water, and dry under vacuum. The crude product can then be purified by column chromatography or recrystallization.

Issue 3: Formation of an Unexpected Formylated Byproduct

Question: During my chlorination with POCl₃, I used DMF as a solvent and isolated a product with an extra aldehyde group. What happened?

Answer: You have inadvertently performed a Vilsmeier-Haack reaction.[11] When phosphorus oxychloride (POCl₃) reacts with a substituted amide like N,N-dimethylformamide (DMF), it forms a highly electrophilic species known as the Vilsmeier reagent.[12][13][14]

The pyrazolo[1,5-a]pyrimidine ring is electron-rich and susceptible to electrophilic aromatic substitution. The Vilsmeier reagent will attack the ring, typically at the C3 position, to install a formyl (-CHO) group.

To avoid this:

  • Never use DMF as a solvent with POCl₃ unless formylation is the desired outcome.

  • Stick to inert, non-reactive solvents like acetonitrile, or run the reaction neat in excess POCl₃.[4]

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the C7 chlorine more reactive than the C5 chlorine in the final product? The C7 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. This regioselectivity allows for sequential functionalization, where a nucleophile can be introduced at C7 first, followed by a different transformation (e.g., Suzuki coupling) at the C5 position.[4]

Q2: Can I introduce the chloro groups using other reagents like SOCl₂ or oxalyl chloride? While thionyl chloride (SOCl₂) and oxalyl chloride are common chlorinating agents for converting alcohols and carboxylic acids to chlorides, they are generally less effective for converting the lactam-like hydroxyl groups on the pyrazolo[1,5-a]pyrimidine core. Phosphorus oxychloride (POCl₃) is the standard and most reliable reagent for this specific transformation due to its high reactivity and ability to drive the reaction to completion.[4][6]

Q3: What are the best practices for purifying the final 5,7-dichloropyrazolo[1,5-a]pyrimidine? The crude product obtained after the aqueous workup is often a solid.

  • Recrystallization: If the purity is reasonably high, recrystallization from a solvent like ethanol or isopropanol can be effective.

  • Silica Gel Chromatography: For removing more persistent impurities, column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes. The product is moderately polar.

  • Characterization: Always confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Q4: Are there alternative synthetic routes that avoid the dihydroxy intermediate? Yes, multicomponent reactions have been developed that can build the substituted pyrazolo[1,5-a]pyrimidine core in a single step from three or more starting materials.[5][7] For instance, the reaction of a 3-aminopyrazole, an aldehyde, and an activated methylene compound can yield the core structure directly.[7] However, for achieving the specific 5,7-dichloro substitution pattern, the two-step cyclocondensation/chlorination route remains the most direct and widely validated method.[1][4]

References

Technical Support Center: Solubility Enhancement for Pyrazolo[1,5-a]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols for addressing solubility challenges with pyrazolo[1,5-a]pyrimidine compounds in biological assays. As Senior Application Scientists, we have designed this resource to provide not just steps, but the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: Why are many of my pyrazolo[1,5-a]pyrimidine compounds showing poor aqueous solubility?

A: The pyrazolo[1,5-a]pyrimidine scaffold, while a valuable framework for kinase inhibitors and other therapeutics, often presents inherent solubility challenges.[1][2][3] This is frequently due to the molecule's physicochemical properties:

  • High Planarity and Crystal Packing: The fused aromatic ring system is often highly planar. This planarity can lead to strong intermolecular π-π stacking interactions in the solid state, resulting in high crystal lattice energy.[4] A high melting point is often an indicator of high crystal packing energy, which must be overcome for the compound to dissolve.[4]

  • Lipophilicity: Many potent pyrazolo[1,5-a]pyrimidine derivatives are designed to bind to hydrophobic pockets in target proteins, which often necessitates lipophilic ("grease-ball") characteristics.[5] This inherent hydrophobicity naturally leads to poor solubility in aqueous assay buffers.

  • Lack of Ionizable Groups: Unless specifically introduced during synthesis, the core scaffold may lack readily ionizable functional groups. Without the ability to become charged, the compound's solubility cannot be easily modulated by adjusting the pH of the buffer.

Understanding these root causes is the first step in designing an effective solubilization strategy.

Q2: My compound is fully dissolved in 100% DMSO. Why does it precipitate when I dilute it into my aqueous assay buffer?

A: This is a classic problem of kinetic versus thermodynamic solubility. A clear stock solution in a strong organic solvent like Dimethyl Sulfoxide (DMSO) does not guarantee solubility in an aqueous medium.[6] When a small volume of your DMSO stock is rapidly diluted into a large volume of aqueous buffer, a phenomenon known as "solvent shock" or "crashing out" occurs.[7]

The compound, which was stable in the aprotic DMSO environment, is suddenly exposed to a highly polar, aqueous environment where its solubility limit is much lower. This rapid change in solvent polarity can cause the compound to precipitate out of solution before it can establish a stable, dissolved state at its true thermodynamic equilibrium solubility.[6]

Q3: What is the maximum final concentration of DMSO I should use in my biological assay?

A: While there is no single rule, a final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard for most cell-based assays.[6][8] For enzymatic or biochemical assays, tolerance may be higher, sometimes up to 1-5%, but this must be validated.[9]

Causality:

  • Cellular Toxicity: DMSO concentrations above 0.5% can exert toxic effects, alter cell membrane permeability, and induce differentiation or apoptosis, thereby confounding your experimental results.[8]

  • Enzyme Activity: High DMSO concentrations can directly impact protein conformation and enzyme kinetics, potentially inhibiting or, in some cases, artificially activating your target.[9]

  • Compound Artifacts: It is critical to maintain a consistent final DMSO concentration across all wells, including vehicle controls, to ensure that any observed biological effect is due to your compound and not the solvent.[10]

Troubleshooting Guide: Compound Precipitation

This section addresses specific precipitation scenarios you may encounter during your experiments.

Scenario 1: My compound precipitates immediately upon dilution into the assay buffer.

This is a common issue indicating that the compound's aqueous solubility limit has been drastically exceeded upon solvent change.

dot

Caption: Troubleshooting workflow for immediate compound precipitation.

Detailed Actions:

  • Verify Maximum Soluble Concentration (MSC): Your target concentration may simply be above the compound's kinetic solubility limit in the final assay buffer.

    • Action: Perform a kinetic solubility assay (see Protocol 1) to determine the MSC. This is the highest concentration at which your compound remains in solution under the specific assay conditions.

    • Causality: Every compound has a finite solubility in a given solvent system. Exceeding this limit will inevitably cause precipitation.[11]

  • Optimize Dilution Method: The way you dilute your compound is critical. A large, rapid polarity shift is the primary cause of "solvent shock."

    • Action: Follow the "Stepwise Dilution Protocol for Poorly Soluble Compounds" (see Protocol 2). Key principles include pre-warming the aqueous buffer and adding the DMSO stock slowly while vortexing to allow for gradual dispersion.[7]

    • Causality: Slow, gradual addition minimizes localized areas of high compound concentration, allowing molecules more time to favorably interact with the new solvent environment rather than aggregating and precipitating.[6]

  • Modify the Assay Buffer: If lowering the concentration is not feasible and optimizing the dilution method fails, you must alter the solvent environment to be more hospitable to your compound.

    • Action (pH): If your compound has an ionizable group (e.g., a basic amine), test the solubility at different pH values. Lowering the pH for a basic compound can protonate it, increasing its polarity and aqueous solubility.[12]

    • Action (Co-solvents): Introduce a water-miscible organic co-solvent. This increases the overall lipophilicity of the solvent system, improving the solubility of your compound. See Table 1 for common options.

    • Action (Excipients): Consider using solubilizing excipients like cyclodextrins, which can encapsulate the hydrophobic compound in their lipophilic core, presenting a hydrophilic exterior to the aqueous solvent.[12][13][14]

Scenario 2: My compound is soluble initially but precipitates over time during incubation at 37°C.

This suggests that while the kinetic solubility was initially achieved, the compound is not stable in solution under incubation conditions or is converting to a less soluble form.

Detailed Actions:

  • Temperature Effects: Solubility is temperature-dependent. For some compounds, solubility can decrease at higher temperatures. More commonly, the increased thermal energy at 37°C can accelerate the conversion of a metastable amorphous state to a more stable, but less soluble, crystalline form.[13]

    • Action: Visually inspect your assay plates at several time points during incubation. If precipitation is observed, you may need to shorten the incubation time or incorporate precipitation inhibitors.

  • Buffer Instability or Interaction: The compound may be unstable at the assay pH or may interact with components in the media (e.g., proteins, salts).

    • Action: Test the compound's solubility and stability in both simple buffer (e.g., PBS) and the complete cell culture medium. Serum proteins like albumin can sometimes improve solubility by binding to the compound, but can also cause issues.[6]

    • Causality: The complex milieu of cell culture media, with its salts, amino acids, and proteins, can significantly alter compound solubility compared to a simple buffer. Salts can decrease solubility through the "salting-out" effect.[15]

  • Supersaturation and Precipitation: Your initial dilution may have created a supersaturated solution. This is a thermodynamically unstable state that will eventually resolve by precipitating the excess solute.

    • Action: Incorporate precipitation inhibitors. Polymers like PVP (polyvinylpyrrolidone) or HPMC (hydroxypropyl methylcellulose) can help maintain a supersaturated state by sterically hindering the formation of crystal nuclei.[13] This is a core principle behind amorphous solid dispersions.[16][17]

Formulation Strategies & Key Resources

When simple dilution fails, a more advanced formulation strategy is required. The choice depends on the compound's properties.

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// Edges Start -> Is_Ionizable; Is_Ionizable -> pH_Mod [label="Yes"]; Is_Ionizable -> Is_Lipophilic [label="No"]; Is_Lipophilic -> Co_Solvent [label="Yes"]; Is_Lipophilic -> Need_High_Conc [label="No"]; Co_Solvent -> Need_High_Conc; Need_High_Conc -> Cyclodextrin [label="Yes"]; Cyclodextrin -> Solid_Dispersion [label="If still insufficient"]; Need_High_Conc -> Co_Solvent [label="No, moderate conc."]; }

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of pyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed for researchers, scientists, and drug development professionals actively working with this important class of molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2] However, their often-lipophilic nature can lead to poor aqueous solubility and consequently, low and variable oral bioavailability, hindering their clinical translation.[3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and overcome common experimental hurdles. The information presented here is a synthesis of established scientific principles and practical, field-proven insights.

Section 1: Troubleshooting Poor Oral Bioavailability

This section is structured to help you systematically identify the root cause of poor oral bioavailability and select the most appropriate mitigation strategy.

Initial Assessment: Is Solubility the Primary Limiting Factor?

Poor oral bioavailability of pyrazolo[1,5-a]pyrimidine inhibitors is frequently linked to their low aqueous solubility.[3] Before exploring complex formulation strategies, it's crucial to confirm if solubility is indeed the rate-limiting step for absorption.

Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows high potency in in vitro assays but poor efficacy in animal models following oral administration. How do I determine if poor solubility is the cause?

A1: This is a classic scenario pointing towards a bioavailability issue. To dissect the problem, a systematic approach is recommended:

  • Kinetic Solubility Assessment: The first step is to determine the kinetic solubility of your compound in biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). Low solubility in these media (typically <10 µg/mL) is a strong indicator of solubility-limited absorption.

  • Permeability Assessment: Concurrently, evaluate the compound's permeability using an in vitro model like the Caco-2 permeability assay. This will help you understand if poor membrane transport is also a contributing factor. The Biopharmaceutics Classification System (BCS) provides a framework for classifying drugs based on their solubility and permeability.[4]

  • In Vivo PK Study with Different Formulations: Conduct a pilot pharmacokinetic (PK) study in a relevant animal model (e.g., mice or rats) comparing the oral administration of a simple suspension of your compound to a solution formulation (if a suitable solvent can be found). A significantly higher area under the curve (AUC) for the solution formulation strongly suggests that absorption is limited by the dissolution rate of the solid form.

Table 1: Interpreting Initial Bioavailability Assessment Data

Scenario Kinetic Solubility (SGF/SIF) Caco-2 Permeability (Papp A→B) Interpretation & Next Steps
1Low (<10 µg/mL)High (>5 x 10⁻⁶ cm/s)Solubility-limited absorption (BCS Class II). Focus on solubility enhancement strategies.
2Low (<10 µg/mL)Low (<2 x 10⁻⁶ cm/s)Solubility and permeability are both limiting (BCS Class IV). A multi-pronged approach targeting both issues is required.
3High (>100 µg/mL)Low (<2 x 10⁻⁶ cm/s)Permeability-limited absorption (BCS Class III). Investigate potential for efflux transporter involvement or consider prodrug approaches to enhance permeability.

Q2: My compound is a BCS Class II inhibitor. What are the most effective strategies to improve its oral bioavailability?

A2: For BCS Class II compounds, where solubility is the primary hurdle, several formulation and chemical modification strategies can be employed. The choice of strategy will depend on the specific physicochemical properties of your inhibitor.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[5]

    • Micronization: Techniques like air-jet milling can reduce particle size to the 2–5 μm range.[6]

    • Nanonization: Technologies such as bead milling or high-pressure homogenization can produce nanocrystals (100–250 nm), further enhancing dissolution rates.[4][6] Nanosuspensions are a promising approach for delivering poorly water-soluble drugs.[4]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly increase its apparent solubility and dissolution rate.[7][8]

    • Methodology: ASDs are commonly prepared using spray drying or hot-melt extrusion.

    • Considerations: The choice of polymer is critical for stabilizing the amorphous form and preventing recrystallization.

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems can improve its solubilization in the gastrointestinal tract.[5][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drug molecules, thereby increasing their aqueous solubility.[7]

G cluster_problem Problem Identification cluster_assessment Initial Assessment cluster_classification BCS Classification cluster_strategies Mitigation Strategies Problem Poor Oral Bioavailability of Pyrazolo[1,5-a]pyrimidine Inhibitor Solubility Kinetic Solubility Assay (SGF/SIF) Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability BCS_II BCS Class II (Low Solubility, High Permeability) Solubility->BCS_II BCS_IV BCS Class IV (Low Solubility, Low Permeability) Solubility->BCS_IV Permeability->BCS_II Permeability->BCS_IV BCS_III BCS Class III (High Solubility, Low Permeability) Permeability->BCS_III Sol_Enhance Solubility Enhancement: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Formulations - Cyclodextrin Complexation BCS_II->Sol_Enhance Both_Enhance Combined Approach: Solubility & Permeability Enhancement BCS_IV->Both_Enhance Perm_Enhance Permeability Enhancement: - Prodrugs - Efflux Pump Inhibition BCS_III->Perm_Enhance

Caption: Troubleshooting workflow for poor oral bioavailability.

Section 2: Advanced Troubleshooting and FAQs

This section addresses more complex issues that may arise during your experiments.

Q3: My pyrazolo[1,5-a]pyrimidine inhibitor has low permeability (BCS Class IV). What are my options?

A3: BCS Class IV compounds present the most significant challenge. In addition to the solubility enhancement strategies mentioned above, you must also address the low permeability.

  • Investigate Efflux Transporter Involvement: Many pyrazolo[1,5-a]pyrimidine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[9] These transporters actively pump drugs out of intestinal cells, reducing their net absorption.

    • Experimental Verification: Conduct a bidirectional Caco-2 assay. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux. This can be confirmed by running the assay in the presence of known P-gp or BCRP inhibitors.

    • Mitigation: If efflux is confirmed, medicinal chemistry efforts can be directed towards designing analogs that are not substrates for these transporters.[10]

  • Prodrug Strategies: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[11]

    • Phosphate Prodrugs: Attaching a phosphate group can dramatically increase the aqueous solubility of a hydrophobic parent drug.[4]

    • Ester Prodrugs: For compounds with suitable functional groups, creating an ester prodrug can improve lipophilicity and passive diffusion across the intestinal membrane.[5] The ester is then cleaved by endogenous esterases to release the active inhibitor.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Drug_Lumen Pyrazolo[1,5-a]pyrimidine Inhibitor (Poorly Soluble) Drug_Intra Intracellular Inhibitor Drug_Lumen->Drug_Intra Passive Diffusion Efflux_Pump Efflux Transporter (e.g., P-gp, BCRP) Drug_Intra->Efflux_Pump Binding Drug_Blood Absorbed Inhibitor Drug_Intra->Drug_Blood Absorption Efflux_Pump->Drug_Lumen Efflux

Caption: Role of efflux transporters in limiting oral absorption.

Q4: Can structural modifications to the pyrazolo[1,5-a]pyrimidine core itself improve bioavailability?

A4: Absolutely. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial.

  • Modulating Lipophilicity: While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity (high logP) can lead to poor solubility and increased metabolic clearance. The goal is to find a balance. Replacing lipophilic aromatic rings with heterocycles can sometimes improve solubility without sacrificing potency.[10]

  • Introducing Polar Functional Groups: The strategic introduction of polar functional groups (e.g., morpholine, amide) can improve solubility and potentially disrupt interactions with efflux transporters.[12][13] For instance, the addition of a morpholine group has been shown to improve selectivity and reduce off-target effects in some pyrazolo[1,5-a]pyrimidine series.[12]

  • Metabolic Stability: The pyrazolo[1,5-a]pyrimidine core can be susceptible to metabolism. Enhancing metabolic stability can increase the fraction of the drug that reaches systemic circulation.[12] Strategies include:

    • Fluorination: The incorporation of fluorine atoms can block sites of metabolism and modulate the electronic properties of the molecule.[10][14]

    • Isotopic Substitution: Replacing hydrogen with deuterium at metabolically labile positions can sometimes slow down the rate of metabolism (the "deuterium effect").[12]

Q5: Are there any high-throughput screening methods to assess the developability of new pyrazolo[1,5-a]pyrimidine analogs early in the discovery process?

A5: Yes, integrating developability assessments early can save significant time and resources.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that can provide a rapid assessment of passive membrane permeability.

  • Miniaturized Solubility Assays: High-throughput kinetic and thermodynamic solubility assays can be performed in 96- or 384-well plate formats.

  • In Silico Modeling: Computational tools can predict properties like logP, solubility, and potential for P-gp efflux, helping to prioritize which compounds to synthesize and test.

By systematically applying these troubleshooting strategies and analytical techniques, researchers can effectively diagnose and overcome the challenges associated with the poor oral bioavailability of pyrazolo[1,5-a]pyrimidine inhibitors, ultimately accelerating their path to clinical development.

References

Technical Support Center: Purification of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine (Product No. 175872). This document is designed for researchers, medicinal chemists, and drug development professionals to provide practical, field-tested advice for obtaining this key intermediate in high purity. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the scientific reasoning behind our recommendations.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Column Chromatography Issues

Question: My crude reaction mixture shows multiple spots on the TLC plate after synthesis. What are the likely impurities?

Answer: Given the common synthetic route for this class of compounds—typically involving the chlorination of a dihydroxy precursor with a reagent like phosphorus oxychloride (POCl₃)—the primary impurities you should anticipate are:

  • Unreacted Starting Material: The corresponding 3-ethyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine. This will be significantly more polar and should have a very low Rf value in non-polar solvent systems.

  • Mono-chlorinated Intermediate: 5-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-7-ol or 7-Chloro-3-ethylpyrazolo[1,5-a]pyrimidin-5-ol. These will be more polar than your desired product but less polar than the dihydroxy starting material.

  • Hydrolysis Products: If the crude product was exposed to water during workup while residual chlorinating agent was present, some of the dichloro-product may have hydrolyzed back to the mono-chloro-hydroxy species.

  • Reagent-derived Impurities: Residuals from the chlorination reaction (e.g., phosphoric acids) are typically removed during an aqueous workup but can sometimes persist. These are often highly polar and remain at the baseline of the TLC.

Question: I'm struggling to get good separation between my product and a close-running impurity on my TLC. What can I do to improve my column chromatography?

Answer: This is a classic challenge. A small difference in Rf (ΔRf < 0.2) on a TLC plate often predicts a difficult separation on a column. Here is a systematic approach to optimize separation:

  • Solvent System Optimization: The goal is to maximize the ΔRf.

    • Decrease Polarity: Your target compound has moderate lipophilicity (XLogP3 ≈ 2.6)[1]. Start with a low-polarity mobile phase, such as 5% ethyl acetate in heptane or hexane, and gradually increase the polar component. For pyrazolo[1,5-a]pyrimidine derivatives, gradients of ethyl acetate in heptane are commonly effective.[2][3]

    • Try Different Solvents: If an ethyl acetate/alkane system fails, explore solvents with different selectivities. For example, replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM/ethyl acetate. Sometimes, a small amount of a solvent like toluene can improve selectivity for aromatic heterocycles.

  • Column Parameters:

    • Use More Stationary Phase: Increase the silica-to-crude-compound ratio. A standard ratio is 30-50:1 (w/w). For difficult separations, increase this to 100:1.

    • Use Smaller Particle Size Silica: Smaller silica particles provide a larger surface area and lead to better resolution, though this increases backpressure.[4][5]

    • Column Dimensions: A longer, thinner column will generally provide better separation than a short, wide one for a given amount of silica.[5]

  • Run a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a low-polarity mobile phase to elute the least polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[6][7]

Question: My compound is streaking on the TLC plate. What does this mean, and how do I fix it for my column?

Answer: Streaking is typically caused by one of three issues:

  • Overloading: The sample spot on the TLC plate is too concentrated. Try spotting a more dilute solution.

  • Acidic/Basic Nature: The compound may be interacting too strongly with the slightly acidic silica gel. To counteract this, add a modifier to your mobile phase. For potentially basic compounds like nitrogenous heterocycles, add 0.5-1% triethylamine (TEA) to the solvent system. This deactivates the acidic sites on the silica.[7]

  • Insolubility: The compound is not fully soluble in the mobile phase and is precipitating and redissolving as it moves up the plate. This is less common but can occur with very non-polar solvents.

For your column, if the issue is acidity, pre-treating the silica by flushing the packed column with your mobile phase containing TEA before loading your sample is highly recommended.[7]

Question: My product is precipitating on top of the column as I load it. How can I prevent this?

Answer: This happens when the solvent used to dissolve your sample for loading is stronger (more polar) than the mobile phase you are starting the column with. The sample precipitates when it comes into contact with the weaker mobile phase.

Solution: Dry Loading Instead of dissolving your crude product in a strong solvent and loading it as a liquid, adsorb it onto a small amount of silica gel.

Protocol for Dry Loading:

  • Dissolve your crude product in a suitable solvent (e.g., DCM or ethyl acetate) in a round-bottom flask.

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product).

  • Thoroughly mix to create a slurry.

  • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently place a layer of sand on top before beginning elution.[7]

This ensures your compound is introduced to the column in a solid phase and dissolves slowly into the mobile phase, resulting in a much sharper band and improved separation.

Recrystallization Issues

Question: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's happening and what should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution's temperature is still above the melting point of the solute.[8] The resulting oil rarely forms pure crystals because impurities are often more soluble in the oil than in the surrounding solvent.

Troubleshooting Steps:

  • Add More Solvent: Your solution might be too concentrated. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly again.

  • Lower the Temperature: If you are using a very high-boiling solvent, switch to a lower-boiling one. The goal is to keep the temperature of the saturated solution below the melting point of your compound.

  • Change Solvents: The chosen solvent may be too good at dissolving the compound. A good recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point.[9]

  • Use a Solvent Pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM or ethyl acetate). Then, while heating, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to make it clear again, and then allow it to cool slowly.[10]

Question: I've dissolved my compound in a minimal amount of hot solvent, but no crystals form upon cooling, even after several hours.

Answer: This indicates that your solution is not supersaturated at the lower temperature, likely because too much solvent was used.

Solutions:

  • Induce Crystallization:

    • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal formation.

  • Reduce Solvent Volume: Gently heat the solution and boil off some of the solvent. Allow it to cool again. Repeat until you see crystal formation upon cooling. Be careful not to evaporate too much solvent, which can cause the product to crash out of solution impurely.[8]

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice bath, and if necessary, a dry ice/acetone bath. Slow cooling is critical for forming pure crystals.[9]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for flash column chromatography of this compound?

A1: Based on its structure and data from related compounds, a good starting point is a mobile phase of 5-10% ethyl acetate in heptane (or hexane).[2] Monitor the elution using TLC. The target Rf for your product on the TLC plate should be between 0.25 and 0.35 for optimal separation on the column.[11]

Q2: What are some suitable solvent systems for recrystallization?

A2: The choice of solvent is critical and often requires experimentation.[10] Based on the compound's polarity, here are some recommended single solvents and solvent pairs to try.

Solvent System TypeRecommended SolventsRationale
Single Solvent Isopropanol, Ethanol, Acetonitrile, Ethyl AcetateThese solvents offer a range of polarities. The compound should be sparingly soluble at room temperature but fully soluble when hot. A report noted crystals forming from slow evaporation of ethyl acetate.[12]
Solvent Pair Ethyl Acetate/Heptane, Dichloromethane/Hexane, Toluene/HexaneUse when no single solvent is ideal. Dissolve in the "good" solvent (first listed) and add the "poor" solvent (second listed) until turbidity appears.[10][13]

Q3: What is the expected appearance and stability of the purified compound?

A3: Pure this compound should be an off-white to white solid.[2] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent potential hydrolysis.[14]

Q4: How can I confirm the purity of my final product?

A4: A multi-pronged approach is best for confirming purity:

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single spot in multiple solvent systems.

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method. The spectra should show the expected signals with correct integrations and no significant peaks attributable to impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (216.07 g/mol ).[14][15]

Visualization of Workflows

Purification Strategy Decision Tree

This diagram helps you decide whether to start with chromatography or recrystallization.

Purification Strategy start Crude Product Analysis (TLC) check_spots How many spots on TLC? start->check_spots one_spot One major spot with minor baseline/solvent front impurities check_spots->one_spot One multiple_spots Multiple distinct spots? check_spots->multiple_spots >1 try_recrystallization Attempt Recrystallization First one_spot->try_recrystallization column_chromatography Perform Column Chromatography multiple_spots->column_chromatography recrystallization_success Success? (Check purity) try_recrystallization->recrystallization_success recrystallization_success->column_chromatography No final_product Pure Product recrystallization_success->final_product Yes column_chromatography->final_product

Caption: Decision tree for initial purification strategy.

Troubleshooting Poor Column Chromatography Separation

This flowchart provides a logical path for addressing poor separation results.

Column Troubleshooting start Poor Separation Observed (Overlapping Fractions) check_rf Is product Rf on TLC between 0.25-0.35? start->check_rf adjust_solvent Adjust Solvent Polarity (likely decrease it) check_rf->adjust_solvent No check_streaking Is there streaking on TLC? check_rf->check_streaking Yes rerun Re-run Column adjust_solvent->rerun add_modifier Add Modifier to Mobile Phase (e.g., 0.5% TEA) check_streaking->add_modifier Yes check_loading How was sample loaded? check_streaking->check_loading No add_modifier->rerun increase_silica Increase Silica/Compound Ratio (e.g., from 50:1 to 100:1) check_loading->increase_silica Liquid check_loading->increase_silica Dry dry_load Switch to Dry Loading increase_silica->rerun

Caption: Flowchart for troubleshooting poor column separation.

References

Technical Support Center: Enhancing the Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenge of metabolic instability in this important class of compounds. Our goal is to empower you with the knowledge to rationally design and efficiently screen derivatives with improved pharmacokinetic profiles.

Introduction: The Metabolic Challenge of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous potent kinase inhibitors and other therapeutic agents.[1][2][3] Its rigid, planar structure is highly amenable to chemical modification, allowing for the fine-tuning of potency and selectivity.[1] However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to rapid metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.[4][5][6] This can lead to poor oral bioavailability and a short half-life, hindering the development of promising drug candidates.

This guide will walk you through the process of identifying metabolic liabilities, implementing structural modifications to enhance stability, and rigorously testing your new chemical entities using state-of-the-art in vitro assays.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered during the development of metabolically stable pyrazolo[1,5-a]pyrimidine derivatives.

FAQ 1: Identifying Metabolic "Soft Spots"

Question: My lead pyrazolo[1,5-a]pyrimidine compound shows high potency but is rapidly cleared in human liver microsomes. How do I identify the most likely sites of metabolism?

Answer: Identifying the metabolic "soft spots" is a critical first step. The approach involves a combination of in silico prediction and experimental metabolite identification.

  • Initial Assessment (The "Usual Suspects"):

    • Oxidative Metabolism: The pyrazolo[1,5-a]pyrimidine ring system and its substituents are prone to oxidation by CYP enzymes.[4][7] While specific pathways for the [1,5-a] scaffold are not as extensively documented as for other isomers, we can draw parallels. For the related pyrazolo[3,4-d]pyrimidine scaffold, common metabolic reactions include oxidative dechlorination and N-dealkylation , with the CYP3A family being heavily implicated.[4] Therefore, any alkyl groups attached to nitrogen atoms or halogen substituents should be considered potential sites of metabolism.

    • Aromatic Hydroxylation: Unsubstituted positions on the pyrimidine and pyrazole rings, as well as any appended aryl groups, are susceptible to hydroxylation.[7]

  • Experimental Workflow for Metabolite Identification:

    • Incubation: Incubate your parent compound with human liver microsomes (HLM) or hepatocytes. Hepatocytes are often considered the "gold standard" as they contain both Phase I and Phase II enzymes.[8]

    • LC-MS/MS Analysis: Use high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze the incubation mixture. This technique can separate the parent compound from its metabolites and provide accurate mass information for structural elucidation.

    • Data Interpretation: Look for new peaks in the chromatogram that are not present in the control samples (incubations without NADPH or without the compound). The mass shift from the parent compound can indicate the type of metabolic transformation (e.g., +16 Da suggests hydroxylation).

Troubleshooting Guide: In Vitro Metabolic Stability Assays

Issue: I'm seeing inconsistent or unexpected results from my liver microsomal stability assay. What could be going wrong?

Answer: In vitro assays are powerful but sensitive. Here’s a guide to troubleshooting common problems, especially when working with heterocyclic compounds which may have limited solubility.

Observed Problem Potential Cause(s) Recommended Solution(s)
Artificially High Stability (Low Clearance) 1. Poor Solubility: The compound may be precipitating in the aqueous assay buffer, making it unavailable to the enzymes. This is a common issue with lipophilic, insoluble discovery compounds.[9]1a. Use a Cosolvent Method: Instead of a large aqueous dilution of your DMSO stock, prepare dilutions in a solution with a higher organic content and add this directly to the microsomes.[9] This helps maintain solubility. 1b. Lower Substrate Concentration: Using a lower initial concentration (e.g., 0.5-1 µM) can keep the compound in solution.[10]
2. Non-Specific Binding: The compound may be binding to the plasticware (e.g., 96-well plates), reducing the effective concentration available for metabolism.2a. Use Low-Binding Plates: Utilize commercially available low-protein-binding plates. 2b. Include a Control: Run a control incubation at 0°C or without NADPH and measure the compound concentration at the beginning and end of the incubation period to assess loss due to factors other than metabolism.
3. Enzyme Inhibition by Solvent: The concentration of the organic solvent (e.g., DMSO, acetonitrile) used to dissolve the compound may be too high, inhibiting CYP450 enzyme activity.[11]3a. Minimize Final Solvent Concentration: Ensure the final concentration of your organic solvent in the incubation is low, typically ≤ 0.2% for DMSO and ≤ 1% for acetonitrile.[11]
High Variability Between Replicates 1. Inconsistent Pipetting: Inaccurate pipetting, especially of viscous microsomal solutions or small volumes of compound stock.1a. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 1b. Reverse Pipetting: For viscous solutions like microsomes, use the reverse pipetting technique.
2. Incomplete Reaction Termination: If the quenching solution (e.g., cold acetonitrile) is not mixed thoroughly and immediately, metabolic activity may continue, leading to variability.2a. Vigorous Mixing: Ensure immediate and vigorous mixing upon addition of the quenching solvent.
Compound Degrades in Control (No NADPH) 1. Chemical Instability: The compound may be inherently unstable in the buffer at 37°C.1a. Assess Buffer Stability: Run a separate experiment to incubate the compound in the assay buffer without any enzymes to confirm its chemical stability under the assay conditions.
2. Non-CYP Enzyme Activity: Microsomes contain other enzymes besides CYPs (e.g., esterases) that do not require NADPH.2a. Characterize the Pathway: If instability persists, it may be due to non-CYP enzymes. Further investigation may be needed to identify the specific enzyme family responsible.
FAQ 2: Strategies for Enhancing Metabolic Stability

Question: I've identified the metabolic soft spots on my pyrazolo[1,5-a]pyrimidine derivative. What are the most effective chemical modification strategies to improve its stability?

Answer: Once you have a hypothesis about the site of metabolism, you can employ several proven strategies. The key is to block metabolism without negatively impacting the compound's potency or selectivity.

  • Strategy 1: Steric Hindrance and Electronic Effects

    • Halogenation: Introducing electron-withdrawing groups, such as halogens (especially fluorine), can significantly improve metabolic stability.[1][12] Placing a fluorine atom at or near a suspected site of oxidation can shield it from enzymatic attack. For pyrazolo[1,5-a]pyrimidines, position 5 has been noted as a key site where electron-withdrawing groups can enhance both metabolic stability and potency.[1]

    • Introduction of Bulky Groups: Adding a sterically bulky group near the metabolic soft spot can physically block the enzyme's active site from accessing it. However, this must be done carefully to avoid disrupting key binding interactions with the target protein.

  • Strategy 2: Deuteration (The Kinetic Isotope Effect)

    • Mechanism: Replacing a carbon-hydrogen (C-H) bond at a metabolic soft spot with a carbon-deuterium (C-D) bond can slow down the rate of metabolism.[13] The C-D bond is stronger and requires more energy to break, a phenomenon known as the deuterium kinetic isotope effect.[6] This can lead to a longer half-life and improved pharmacokinetic properties.[13][14]

    • Application: This strategy is particularly effective when metabolism is initiated by the cleavage of a specific C-H bond, such as in O-demethylation or the oxidation of an alkyl group. For example, replacing an O-CH₃ group with an O-CD₃ group has been shown to significantly reduce the rate of O-demethylation.[13]

  • Strategy 3: Scaffold Hopping and Ring Modification

    • Introducing Nitrogen Atoms: In some cases, replacing a carbon atom in an adjacent ring system with a nitrogen atom can increase metabolic stability by making the ring more electron-deficient and less susceptible to oxidation.[8] For instance, if your pyrazolo[1,5-a]pyrimidine is substituted with a phenyl ring that is being hydroxylated, consider replacing the phenyl ring with a pyridine ring.

The general workflow for applying these strategies is visualized below.

G cluster_0 Metabolic Stability Enhancement Workflow A Identify Metabolic Hotspot (Metabolite ID studies) B Formulate Hypothesis (e.g., Oxidation at C5) A->B C Select Modification Strategy B->C D Synthesize Analogs C->D e.g., Fluorination, Deuteration E Test in vitro Stability (e.g., Microsomal Assay) D->E F Analyze Data: Improved Stability? E->F G No F->G If No H Yes F->H If Yes G->C Re-evaluate Strategy I Assess Impact on Potency H->I J Potency Maintained? I->J K No J->K If No L Yes J->L If Yes K->C Re-evaluate Strategy M Advance Candidate L->M

Workflow for Enhancing Metabolic Stability.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the two most common in vitro metabolic stability assays.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by CYP enzymes.

Materials:

  • Pooled Human Liver Microsomes (commercially available)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching and sample analysis

  • 96-well plates (low-binding plates recommended)

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Thaw the human liver microsomes on ice.

    • Prepare a working solution of your test compound and positive controls by diluting the stock solution in buffer to an intermediate concentration (e.g., 100 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions. Keep on ice.

    • In a 96-well plate, add phosphate buffer.

    • Add the diluted microsomes to the buffer to achieve a final protein concentration of 0.5 mg/mL. Mix gently by pipetting.

  • Pre-incubation:

    • Pre-incubate the plate containing the microsome/buffer mixture at 37°C for 5-10 minutes to bring it to temperature.

  • Initiating the Reaction:

    • To start the reaction, add the test compound working solution to the wells to achieve a final concentration of 1 µM.

    • Immediately add the pre-warmed NADPH regenerating system to all wells except the "minus-NADPH" control wells. For the control wells, add an equivalent volume of buffer.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 25 µL) from the incubation plate and transfer it to a new 96-well plate containing ice-cold ACN with the internal standard (e.g., 100 µL). The 0-minute time point should be taken immediately after adding the NADPH.

    • The ACN will precipitate the proteins and stop the metabolic reaction.

  • Sample Processing and Analysis:

    • Seal the plate and vortex vigorously for 2 minutes.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm (ln) of the percent remaining versus time.

  • The slope of the linear regression line is the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as intact hepatocytes contain both Phase I and Phase II enzymes and their necessary cofactors in a more physiologically relevant environment.[8]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Ice-cold acetonitrile (ACN) with an internal standard (IS)

  • Collagen-coated 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed culture medium and perform a cell count and viability assessment (e.g., using trypan blue). Viability should be >80%.

    • Dilute the cell suspension to the desired density (e.g., 0.5 x 10⁶ viable cells/mL) and plate them onto collagen-coated 96-well plates.

    • Allow the cells to attach for a few hours in a CO₂ incubator.

  • Compound Incubation:

    • Prepare a working solution of your test compound and controls in the culture medium.

    • Aspirate the plating medium from the attached hepatocytes and add the medium containing the test compound (final concentration typically 1 µM).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction in the respective wells by adding a volume of ice-cold ACN with the internal standard.

    • The 0-minute sample is typically prepared by adding the ACN/IS solution to a well before adding the cells.

  • Sample Processing and Analysis:

    • After the final time point, seal the plate and shake for 10 minutes to ensure cell lysis and protein precipitation.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay. The half-life and intrinsic clearance are calculated. For hepatocytes, CLint is typically expressed as µL/min/10⁶ cells.

G cluster_0 In Vitro Assay Comparison A Liver Microsomes D Phase I Enzymes (e.g., CYPs) A->D Contains A_desc High throughput Good for initial screening of CYP-mediated metabolism A->A_desc B Hepatocytes B->D Contains E Phase II Enzymes (e.g., UGTs, SULTs) + Cytosolic Enzymes B->E Contains B_desc "Gold Standard" More physiologically relevant Assesses both Phase I & II B->B_desc C S9 Fraction C->D Contains C->E Contains C_desc Contains both microsomal and cytosolic enzymes Good for assessing broad metabolic pathways C->C_desc

Comparison of Common In Vitro Metabolic Systems.

By understanding the metabolic liabilities of the pyrazolo[1,5-a]pyrimidine scaffold and applying these systematic approaches to design and testing, researchers can significantly improve the chances of developing drug candidates with favorable pharmacokinetic profiles, ultimately accelerating the path to the clinic.

References

Troubleshooting low yields in the chlorination of pyrazolo[1,5-a]pyrimidin-diols

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chlorination of Pyrazolo[1,5-a]pyrimidin-diols

Welcome to the technical support center for the chlorination of pyrazolo[1,5-a]pyrimidin-diols. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to help you improve your reaction yields and product purity.

The conversion of pyrazolo[1,5-a]pyrimidine-5,7-diols to their corresponding 5,7-dichloro derivatives is a crucial step in the synthesis of a wide range of biologically active molecules, including kinase inhibitors.[1][2] While phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation, achieving consistently high yields can be challenging. This guide is structured to provide clear, actionable solutions to the problems you may encounter.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is formatted as a series of questions and answers to directly address the most common issues observed during the chlorination of pyrazolo[1,5-a]pyrimidin-diols.

Question 1: My reaction is complete by TLC, but my isolated yield is very low. What is the most likely cause?

This is a frequent issue, and the primary culprit is often hydrolysis of the desired dichlorinated product back to the starting diol or a mono-chlorinated intermediate during the aqueous work-up . The dichloro-product is highly susceptible to hydrolysis, especially under acidic conditions which are generated when excess POCl₃ is quenched with water.[3][4]

Root Cause Analysis & Solutions:

  • Inadequate Quenching Procedure:

    • Problem: Pouring the hot reaction mixture directly into water generates a significant amount of heat and strongly acidic conditions (from the hydrolysis of POCl₃ to phosphoric acid and HCl), which rapidly hydrolyzes the product.

    • Solution: Always cool the reaction mixture to room temperature before quenching. The quenching should be performed by pouring the reaction mixture slowly with vigorous stirring into a beaker containing a large amount of crushed ice or an ice-water slurry. This dissipates the heat of hydrolysis effectively.[5]

  • Acidic Work-up Conditions:

    • Problem: The aqueous layer will be highly acidic after quenching. During extraction, this acidic environment continues to promote hydrolysis.

    • Solution: Neutralize the quenched mixture before extraction. After pouring the reaction onto ice, slowly add a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) until the pH is neutral to slightly basic (pH 7-8).[6][7] Avoid strong bases like NaOH, as they can cause other side reactions.

  • Emulsion Formation:

    • Problem: During extraction, emulsions can form, trapping the product and leading to poor recovery.

    • Solution: After neutralization, if an emulsion forms, add a saturated solution of brine (NaCl). This increases the ionic strength of the aqueous layer and helps to break the emulsion.[8][9]

Question 2: My TLC shows incomplete conversion of the starting material, even after prolonged reaction time. How can I drive the reaction to completion?

Incomplete conversion suggests an issue with the reaction conditions or reagent stoichiometry. The hydroxyl groups of the diol must be efficiently converted into a good leaving group by POCl₃.[10][11]

Root Cause Analysis & Solutions:

  • Insufficient Reagent:

    • Problem: While some modern protocols advocate for equimolar amounts of POCl₃, traditional methods often use a large excess to ensure the reaction goes to completion and to act as the solvent.[6][12] If you are using a solvent, you may need to increase the equivalents of POCl₃.

    • Solution: For reactions in a solvent like acetonitrile, try increasing the amount of POCl₃ to 3-5 equivalents per hydroxyl group. Alternatively, consider a solvent-free approach where the starting material is heated directly in an excess of POCl₃.[7]

  • Inadequate Temperature:

    • Problem: The reaction requires significant thermal energy. Insufficient temperature will result in a sluggish reaction.

    • Solution: Ensure the reaction is heated to a vigorous reflux. The boiling point of POCl₃ is 105.8 °C. If using a solvent-free method in a sealed reactor, temperatures of 140-160 °C are often employed to reduce reaction times.[6][7]

  • Absence of a Base/Catalyst:

    • Problem: The reaction is facilitated by a base which assists in the elimination step.

    • Solution: Add 1-2 equivalents of a tertiary amine base like pyridine or N,N-diethylaniline. The base will also neutralize the in-situ generated HCl, which can prevent potential side reactions.[6][10]

Question 3: I am observing a significant amount of a mono-chlorinated byproduct. How can I favor the formation of the di-chloro product?

The formation of mono-chloro pyrazolo[1,5-a]pyrimidin-ol is a classic sign of incomplete reaction. This can be due to the same factors that cause a general lack of conversion, but with a few specific considerations.

Root Cause Analysis & Solutions:

  • Reaction Time and Temperature: The second chlorination is often slower than the first. Ensure the reaction is run for a sufficient amount of time (often 12-24 hours) at reflux to allow for complete conversion.[13]

  • Reagent Stoichiometry: Ensure at least two equivalents of POCl₃ are used for every equivalent of the diol. In practice, using an excess is a common strategy to ensure both hydroxyl groups react.

Question 4: My final product is contaminated with an unexpected byproduct that contains a formyl group (CHO). Where did this come from?

This is a strong indication of a Vilsmeier-Haack side reaction .[14]

Root Cause Analysis & Solutions:

  • Contaminated Solvent or Reagents:

    • Problem: The Vilsmeier reagent is formed from the reaction of POCl₃ with a substituted formamide, most commonly N,N-dimethylformamide (DMF).[4][15][16] If your reaction is run in DMF, or if your POCl₃ or other reagents are contaminated with DMF, this side reaction is highly likely. Pyrazolo[1,5-a]pyrimidines are electron-rich heterocycles and are susceptible to formylation under these conditions.

    • Solution: Avoid using DMF as a solvent. If a solvent is necessary, use acetonitrile or perform the reaction neat (solvent-free).[13] Ensure your reagents are pure and stored under anhydrous conditions to prevent contamination.

Frequently Asked Questions (FAQs)

  • Q: What is the mechanism of chlorination with POCl₃?

    • A: The reaction proceeds via a two-step mechanism for each hydroxyl group. First, the oxygen of the hydroxyl group acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a dichlorophosphate ester intermediate, which is an excellent leaving group. A base, such as pyridine, then abstracts a proton, leading to an elimination reaction that forms the C-Cl bond and regenerates the aromaticity of the pyrimidine ring.[10][11]

    Chlorination Mechanism cluster_0 Step 1: Formation of Dichlorophosphate Ester cluster_1 Step 2: Elimination Diol Pyrimidin-diol (R-OH) Intermediate R-O-P(O)Cl₂ Diol->Intermediate Nucleophilic Attack POCl3 POCl₃ POCl3->Intermediate Intermediate_2 R-O-P(O)Cl₂ Product Chloro-pyrimidine (R-Cl) Intermediate_2->Product E2-like Elimination Pyridine Pyridine (Base) Pyridine->Product

    Caption: Generalized mechanism of hydroxyl to chloro conversion using POCl₃.

  • Q: Should I use POCl₃ alone or with PCl₅?

    • A: While POCl₃ is usually sufficient, a mixture of POCl₃ and PCl₅ can sometimes be more effective, particularly for less reactive substrates. PCl₅ is a more powerful chlorinating agent and can help to drive the reaction to completion.[17] However, for most pyrazolo[1,5-a]pyrimidin-diols, POCl₃ alone is adequate.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most convenient method.[18] The starting diol is significantly more polar than the dichlorinated product. A typical mobile phase would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The starting material will have a low Rf value, while the product will have a much higher Rf. The reaction is complete when the starting material spot is no longer visible by UV light or staining.

  • Q: Can I use a solvent other than neat POCl₃?

    • A: Yes. High-boiling point, inert solvents like acetonitrile or sulfolane can be used. However, solvent-free reactions often provide better yields and simplify the work-up, as there is no solvent to remove.[3][6]

Experimental Protocols

Protocol 1: Chlorination using Excess POCl₃ (Conventional Method)

This protocol uses POCl₃ as both the reagent and the solvent and is a robust method for small to medium-scale synthesis.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 10-15 eq) to the flask.

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • In a separate large beaker, prepare a slurry of crushed ice and water.

    • Slowly and carefully, pour the reaction mixture onto the ice slurry with vigorous stirring.

    • Once the addition is complete, slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Solvent-Free Chlorination in a Sealed Reactor

This method is more atom-economical and environmentally friendly, often resulting in higher yields.[6][7]

  • Reaction Setup: In a Teflon-lined stainless steel sealed reactor, add the pyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq).

  • Reagent Addition: Add POCl₃ (2.2 eq) and pyridine (2.0 eq).

  • Heating: Seal the reactor and heat the mixture to 160 °C for 2-4 hours.

  • Work-up: Follow the same critical work-up procedure as described in Protocol 1 (steps 4a-4e).

  • Purification: Purify the crude product by flash column chromatography as described in Protocol 1.

Data Summary

The choice of chlorination conditions can significantly impact the yield. Below is a table summarizing typical conditions and reported yields from the literature.

Starting MaterialChlorinating AgentBaseConditionsYield (%)Reference
2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃ (excess)NoneReflux, 24h61%[11]
2-[(Benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diolPOCl₃ (excess)NoneAcetonitrile, 0°C to Reflux38%[11][13]
Various HydroxypyrimidinesPOCl₃ (equimolar)PyridineSolvent-free, Sealed Reactor, 160°C, 2h>80%[6][7][12]

Troubleshooting Workflow

Use the following flowchart to diagnose and resolve issues with your chlorination reaction.

Troubleshooting_Workflow start Low Yield Observed q1 TLC Analysis: Is Starting Material (SM) Present? start->q1 q2 Work-up Issue? (e.g., Hydrolysis) q1->q2 No incomplete Incomplete Reaction q1->incomplete Yes hydrolysis Product Hydrolysis q2->hydrolysis Yes side_reaction Side Reaction Occurred q2->side_reaction No (Unexpected Spots on TLC) sol1 Increase Temp/Time Increase POCl₃ eq. Add Pyridine incomplete->sol1 sol2 Improve Quenching: - Pour onto ice - Neutralize with NaHCO₃ - Use brine for emulsions hydrolysis->sol2 sol3 Check for DMF contamination (Vilsmeier-Haack) Avoid DMF as solvent side_reaction->sol3

References

Lead Optimization of Pyrazolo[1,5-a]pyrimidines: A Technical Support Center for Enhancing Cell Potency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the lead optimization of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of this privileged scaffold to achieve improved cellular potency. Drawing from established research and field-proven insights, this resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your drug discovery program.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Discrepancies Between Biochemical and Cellular Potency

Question 1: My pyrazolo[1,5-a]pyrimidine analog demonstrates high potency in a biochemical assay (e.g., enzymatic IC50 in the nanomolar range), but its activity is significantly weaker in a cell-based assay. What are the likely causes and how can I troubleshoot this?

Answer:

This is a common and often multifaceted challenge in drug discovery. The significant drop-off in potency from a biochemical to a cellular environment, often referred to as a poor biochemical-to-cellular correlation, can be attributed to several factors. Here's a systematic approach to diagnosing and addressing the issue:

1. Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.

  • Underlying Cause: Pyrazolo[1,5-a]pyrimidines, while a versatile scaffold, can sometimes possess physicochemical properties that hinder passive diffusion across the lipid bilayer.[1][2] This can be due to excessive polarity (e.g., from exposed hydrogen bond donors/acceptors), high molecular weight, or low lipophilicity. For instance, the inclusion of a polar carboxylic acid moiety, while beneficial for potency against certain kinases like CK2, has been shown to limit cellular activity.[1][2]

  • Troubleshooting Protocol:

    • Assess Physicochemical Properties: Calculate key properties such as molecular weight (MW), topological polar surface area (TPSA), and lipophilicity (LogP). Aim for values within the "rule of five" as a starting point.

    • Conduct a Permeability Assay: Employ a standard in vitro permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 cell-based assay, to directly measure the compound's ability to cross a membrane.

    • Structural Modifications to Enhance Permeability:

      • Masking Polar Groups: Temporarily mask polar functional groups with lipophilic moieties to create a prodrug that can be cleaved intracellularly.

      • Reducing Hydrogen Bond Donors: Systematically replace or mask hydrogen bond donors.

      • Increasing Lipophilicity: Introduce lipophilic groups, but do so judiciously to avoid negatively impacting solubility.

      • Macrocyclization: In some cases, macrocyclization has been shown to improve cellular activity by constraining the molecule into a more membrane-permeable conformation.[1][2]

2. Efflux by Transporters: The compound may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

  • Troubleshooting Protocol:

    • Co-dosing with an Efflux Inhibitor: In your cellular assay, co-administer your compound with a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency in the presence of the inhibitor strongly suggests that your compound is a substrate for P-gp.

    • Structural Modifications to Evade Efflux:

      • Slight modifications to the compound's structure can sometimes disrupt its recognition by efflux transporters. This often involves iterative structure-activity relationship (SAR) studies.

3. High Plasma Protein Binding (PPB): In cell culture media containing serum, your compound may be extensively bound to proteins like albumin, reducing the free concentration available to act on the target cells.[3]

  • Troubleshooting Protocol:

    • Measure PPB: Determine the extent of plasma protein binding using techniques like equilibrium dialysis or ultrafiltration.

    • Modify Assay Conditions: If PPB is high, consider running your cellular assay in serum-free or low-serum conditions to see if potency improves. This can help confirm that PPB is a contributing factor.

    • Structural Modifications to Reduce PPB: This is a challenging aspect of medicinal chemistry that often involves reducing the lipophilicity of the compound.

4. Compound Instability: The compound may be rapidly metabolized by the cells or may be chemically unstable in the cell culture medium.

  • Troubleshooting Protocol:

    • Assess Metabolic Stability: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.

    • Assess Chemical Stability: Incubate your compound in cell culture medium at 37°C for the duration of your assay and measure its concentration over time using LC-MS.

    • Identify and Block Metabolic "Soft Spots": If metabolic instability is identified, use techniques like metabolite identification to pinpoint the site of metabolism on your molecule. You can then make chemical modifications at that position to block metabolism (e.g., by introducing a fluorine atom).

Decision Tree for Troubleshooting Poor Biochemical-to-Cellular Correlation

G start Poor Biochemical-to-Cellular Potency Observed permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) start->permeability efflux Test for Efflux (Co-dose with Efflux Inhibitor) start->efflux ppb Measure Plasma Protein Binding start->ppb stability Evaluate Metabolic and Chemical Stability start->stability permeability_low Low Permeability permeability->permeability_low Poor permeability_ok Good Permeability permeability->permeability_ok Good efflux_yes Efflux Substrate efflux->efflux_yes Potency Increases efflux_no Not an Efflux Substrate efflux->efflux_no No Change ppb_high High PPB ppb->ppb_high High ppb_low Low PPB ppb->ppb_low Low stability_poor Unstable stability->stability_poor Poor stability_ok Stable stability->stability_ok Good action_permeability Modify Structure to Increase Lipophilicity or Mask Polar Groups permeability_low->action_permeability action_efflux Modify Structure to Evade Transporters efflux_yes->action_efflux action_ppb Modify Structure to Reduce Lipophilicity ppb_high->action_ppb action_stability Identify and Block Metabolic Soft Spots stability_poor->action_stability

Caption: Troubleshooting workflow for poor biochemical-to-cellular potency.

II. Optimizing for Potency and Selectivity

Question 2: I am initiating a lead optimization campaign for a pyrazolo[1,5-a]pyrimidine hit. What are the key positions on the scaffold for modification to improve potency and selectivity?

Answer:

The pyrazolo[1,5-a]pyrimidine scaffold is highly amenable to chemical modification at several positions, allowing for the fine-tuning of its pharmacological properties.[4][5] Structure-activity relationship (SAR) studies have revealed that certain positions are particularly important for modulating potency and selectivity against various targets, especially protein kinases.[4][6][7]

Key Positions for Modification:

  • C5 and C7 Positions: These positions on the pyrimidine ring are frequently modified to explore interactions with the solvent-exposed region of the target protein.[5] Introducing various substituents at these positions can significantly impact potency and selectivity. For instance, in the development of Pim-1 kinase inhibitors, substitutions at the 5-position were found to be more critical for potency than those at the 3-position.[8]

  • C3 Position: The C3 position of the pyrazole ring often points towards the hinge region of protein kinases, which is a critical area for ATP-competitive inhibition.[4] Modifications at this position can therefore have a profound effect on binding affinity.

  • N1 and N4 Positions: While less commonly modified, substitutions at the nitrogen atoms of the pyrazole and pyrimidine rings can influence the electronic properties and overall conformation of the molecule, which can in turn affect target engagement.

General SAR Insights for Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors:

Target FamilyKey Structural Features and SAR Insights
CDK Inhibitors The pyrazolo[1,5-a]pyrimidine core acts as a bioisostere of adenine, effectively competing with ATP for the kinase domain.[9][10] Potency can be significantly influenced by the nature of the substituents at the C3 and C7 positions.[9][11]
Trk Inhibitors The pyrazolo[1,5-a]pyrimidine moiety is crucial for forming a hinge interaction with the Met592 residue.[6] The addition of a morpholine group can enhance selectivity, while fluorine incorporation can improve interactions with other key residues.[6]
Pim-1 Inhibitors Substitutions at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold are critical for potent Pim-1 inhibition.[8]
PI3Kδ Inhibitors A morpholine moiety on the pyrazolo[1,5-a]pyrimidine core can act as a hydrogen bond acceptor in the hinge-binding motif, which is a key interaction for potent inhibition.[12][13]

Workflow for SAR-Guided Lead Optimization

G start Initial Hit Compound (Pyrazolo[1,5-a]pyrimidine) sar_exploration Systematic SAR Exploration at C3, C5, and C7 positions start->sar_exploration synthesis Synthesize Analogs sar_exploration->synthesis biochemical_assay Biochemical Potency Screening (IC50) synthesis->biochemical_assay selectivity_panel Kinase Selectivity Panel biochemical_assay->selectivity_panel cellular_assay Cellular Potency Assay (EC50) biochemical_assay->cellular_assay adme_profiling In Vitro ADME Profiling selectivity_panel->adme_profiling cellular_assay->adme_profiling lead_candidate Lead Candidate adme_profiling->lead_candidate

Caption: A typical workflow for SAR-guided lead optimization.

III. Addressing Cytotoxicity and Off-Target Effects

Question 3: My lead pyrazolo[1,5-a]pyrimidine compound shows promising on-target potency but also exhibits significant cytotoxicity in non-target cell lines. How can I improve its therapeutic window?

Answer:

Improving the therapeutic window by reducing off-target cytotoxicity is a critical step in lead optimization. Here's a strategy to address this:

1. Broad Kinase Panel Screening:

  • Rationale: Pyrazolo[1,5-a]pyrimidines are known to inhibit multiple kinases.[4][7] The observed cytotoxicity may be due to the inhibition of one or more off-target kinases that are essential for normal cell survival.

  • Protocol: Screen your compound against a broad panel of kinases (e.g., the 468-kinase panel from KinomeScan) to identify potential off-target interactions.

2. Structure-Based Design for Selectivity:

  • Rationale: If the structure of your primary target is known, you can use structure-based design to introduce modifications that enhance selectivity.

  • Approach:

    • Obtain a co-crystal structure of your compound bound to its primary target.

    • Analyze the binding pocket and identify regions where your compound can be modified to increase interactions with unique residues in the primary target or to introduce steric clashes with residues in off-target kinases.

3. Counter-Screening and SAR:

  • Rationale: Systematically screen your analogs against a cell line that does not express the primary target but is sensitive to the cytotoxic effects of your compound.

  • Protocol:

    • Identify a suitable counter-screen cell line.

    • During your SAR studies, test each new analog in both your primary target cell line and the counter-screen cell line.

    • Prioritize compounds that show a large potency window between the two cell lines.

4. Standard Cytotoxicity Assays:

  • Rationale: It is essential to systematically evaluate the cytotoxicity of your compounds in a panel of cancer and normal cell lines.

  • Recommended Assays:

    • MTT Assay: A colorimetric assay that measures metabolic activity as an indicator of cell viability.[14][15]

    • SRB (Sulforhodamine B) Assay: A protein stain-based assay that is less prone to interference from colored compounds.

    • CellTiter-Glo® Luminescent Cell Viability Assay: A highly sensitive assay that measures ATP levels.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of your pyrazolo[1,5-a]pyrimidine compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

Technical Support Center: Mitigating hERG Inhibition in Pyrazolo[1,5-a]pyrimidine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 7, 2026

Introduction: The hERG Challenge with Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors for a range of therapeutic targets, particularly protein kinases.[1][2] However, like many nitrogen-containing heterocyclic compounds, this scaffold can present a significant challenge in drug development: inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3][4]

Blockade of the hERG channel can delay the repolarization of the cardiac action potential, leading to a prolonged QT interval on an electrocardiogram.[5][6][7] This condition, known as Long QT Syndrome, can escalate into a life-threatening ventricular arrhythmia called Torsades de Pointes (TdP).[5][6] Consequently, early and proactive assessment and mitigation of hERG liability are mandated by regulatory agencies and are critical for the success of any drug discovery program.[4][8]

This guide provides troubleshooting strategies, frequently asked questions, and detailed protocols to help researchers systematically address and reduce hERG inhibition in their pyrazolo[1,5-a]pyrimidine drug candidates.

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Q1: My lead pyrazolo[1,5-a]pyrimidine shows potent hERG inhibition (IC50 < 1 µM) in an initial screen. What are the first steps to diagnose the liability?

Answer:

Initial hERG activity is a critical flag, but it's important to systematically confirm and understand the source of the inhibition before initiating extensive medicinal chemistry efforts.

Step 1: Confirm the Result with a Gold-Standard Assay. Initial screens often use high-throughput methods like fluorescence-based thallium flux assays.[3] While excellent for screening, these are indirect measurements. It is crucial to confirm the inhibitory activity using manual or automated patch-clamp electrophysiology, which directly measures the flow of ions through the hERG channel and is considered the gold standard.[5][9] Discrepancies can arise from compound autofluorescence, cytotoxicity, or other artifacts.

Step 2: Analyze the Physicochemical Properties. hERG-blocking potential is strongly linked to two key physicochemical properties:

  • Basicity (pKa): Most high-affinity hERG blockers contain a basic nitrogen atom that is protonated at physiological pH (7.4).[10] This positive charge is thought to interact with aromatic residues, like Tyr-652, in the channel pore via a cation-π interaction.[11][12]

  • Lipophilicity (logP/logD): High lipophilicity promotes partitioning into the cell membrane and access to the binding site within the channel's inner cavity. Hydrophobic interactions with residues like Phe-656 are critical for binding.[11][12]

Evaluate the calculated and, if possible, measured pKa and logP/logD of your compound. High values in both are a classic warning sign.

Step 3: Conduct an Initial In Silico Analysis. Use established hERG pharmacophore models and computational prediction tools to analyze your molecule.[7][13] These models typically feature a basic amine and several hydrophobic/aromatic points.[14] This analysis can help you visualize how your molecule might be fitting into the hERG channel's binding pocket and identify the specific moieties most likely contributing to the interaction.

This initial diagnostic workflow is summarized below:

G cluster_0 Initial Troubleshooting Workflow A Potent hERG Hit (IC50 < 1 µM) B Confirm with Automated Patch Clamp (APC) Assay A->B C Analyze Physicochemical Properties (pKa, logD) B->C If Confirmed D Perform In Silico Pharmacophore Modeling C->D E Identify Key Liability Moieties (e.g., Basic Center, Lipophilic Tail) D->E

Caption: Initial workflow for diagnosing hERG liability.

Q2: How do I systematically modify my pyrazolo[1,5-a]pyrimidine to reduce hERG affinity while maintaining on-target potency?

Answer:

Mitigating hERG inhibition is a multi-parameter optimization problem. The goal is to disrupt interactions with the hERG channel while preserving the binding mode at your therapeutic target. This is achieved by modifying the compound's physicochemical properties.[4][15]

Strategy 1: Attenuate Basicity (pKa Reduction) If your on-target activity does not depend on a strong basic center, reducing the pKa is often the most effective strategy.[16]

  • Introduce Electron-Withdrawing Groups: Place electronegative atoms (e.g., fluorine) or groups (e.g., amides, sulfones) near the basic nitrogen to pull electron density away, making the lone pair less available for protonation.[16]

  • Replace Basic Rings: If the basic center is part of a ring (e.g., piperidine), consider replacing it with a less basic heterocycle like a morpholine or piperazine.[16][17]

  • Introduce Acidity: Adding a carboxylic acid to create a zwitterion can dramatically reduce hERG affinity by altering the molecule's charge profile and increasing polarity.[17]

Strategy 2: Reduce Lipophilicity (logD Reduction) Decreasing the overall "greasiness" of the molecule can reduce non-specific binding and hydrophobic interactions within the hERG pore.[4][15]

  • Add Polar Functional Groups: Introduce hydroxyl (-OH), amide (-CONH2), or small ether groups into lipophilic regions of the molecule, particularly on solvent-exposed tails.[4]

  • Replace Lipophilic Aromatics: Swap out lipophilic aromatic rings (like phenyl or naphthyl) with polar heterocycles (e.g., pyridine, pyrimidine).

  • Trim Hydrophobic Appendages: Systematically shorten or remove alkyl chains or other non-essential hydrophobic groups.

Strategy 3: Introduce Steric Hindrance or Conformational Constraint Sometimes, adding bulk near the key interaction points can prevent the molecule from adopting the optimal conformation for hERG binding.

  • Add Bulky Groups: Introduce groups like a tert-butyl or cyclopropyl near the basic center or on a key aromatic ring to create a steric clash with the hERG pore.

  • Rigidify the Molecule: Restricting the conformation by introducing rings or double bonds can lock the molecule into a shape that is unfavorable for hERG binding but still active at the target.[4]

The following table summarizes a typical Structure-Activity Relationship (SAR) exploration for hERG mitigation.

Parent Compound (R = H) Modification Strategy R Group hERG IC50 (µM) Target IC50 (nM) Comment
Baseline-H0.510Potent hERG liability.
Reduce Lipophilicity-CH2OH5.21510-fold hERG improvement with minimal potency loss.
Attenuate Basicity-C(O)NH2> 3025Significant reduction in hERG; slight loss of potency.
Add Steric Bulk-C(CH3)38.9150Reduced hERG but significant loss of target activity.
Replace AromaticPyridyl2.712Moderate hERG improvement, potency maintained.

Note: Data is illustrative.

Q3: My in silico hERG predictions don't match my in vitro results. How do I troubleshoot the model?

Answer:

Discrepancies between computational predictions and experimental results are common and provide an opportunity to refine your models.

  • Check the Applicability Domain: Ensure your pyrazolo[1,5-a]pyrimidine scaffold falls within the chemical space of the training set used to build the prediction model.[6] Models perform best on compounds similar to those they were trained on.[3]

  • Verify Protonation State and Tautomer: The predicted binding pose is highly sensitive to the protonation state of your basic center and the tautomeric form of the heterocyclic core.[18] Ensure your modeling software is correctly assigning these at physiological pH.

  • Use Multiple Models: Do not rely on a single prediction method. Triangulate results from different types of models (e.g., 2D QSAR, 3D pharmacophore, machine learning, docking into homology models) to get a consensus prediction.[7][14]

  • Refine Docking with Experimental SAR: If you have experimental data for a few analogues, use it to guide your docking. For example, if adding a hydroxyl group at a specific position abolishes hERG activity, this suggests that the position is solvent-exposed and not in a deep hydrophobic pocket. This can help you select the correct binding pose from multiple possibilities.

Frequently Asked Questions (FAQs)

Q: What are the key pharmacophoric features of a typical hERG inhibitor? A: A widely accepted hERG pharmacophore consists of a protonated tertiary amine (cationic center) and two to four hydrophobic or aromatic groups arranged in a specific spatial orientation.[11][14] The cationic amine forms a crucial cation-π interaction with Tyr-652, while the hydrophobic groups interact with aromatic (Phe-656) and aliphatic residues lining the inner pore of the channel.[11][12]

Caption: A conceptual hERG pharmacophore model.

Q: What is an acceptable safety margin for hERG inhibition in early discovery? A: While project-specific, a common target in early discovery is to achieve a >30-fold to >100-fold window between the hERG IC50 and the on-target cellular EC50 or potency. For example, if your compound has a target EC50 of 10 nM, you would ideally want the hERG IC50 to be greater than 1 µM. This margin needs to be significantly larger for later-stage candidates and will be evaluated alongside other factors in integrated cardiac risk assessments.

Q: Are there any specific substituents on the pyrazolo[1,5-a]pyrimidine core that are known hERG liabilities? A: While SAR is compound-specific, substituents that increase basicity and lipophilicity are generally problematic. For instance, attaching a long, greasy alkyl chain or a basic piperidine ring directly to the core often increases hERG affinity. Conversely, incorporating polar groups like amides or small alcohols can be beneficial.[1] A systematic exploration of substitution patterns is always necessary.[18][19][20]

Experimental Protocols

Protocol: Automated Patch-Clamp (APC) Screening for hERG Inhibition

This protocol provides a general workflow for assessing hERG inhibition using a planar-array automated patch-clamp system.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the hERG channel current.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel.

  • Appropriate cell culture medium and reagents.

  • Extracellular solution (e.g., Hanks' Balanced Salt Solution).

  • Intracellular solution (e.g., Potassium-based solution).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., E-4031, a potent hERG blocker).[8]

  • Automated patch-clamp system and corresponding consumables (e.g., planar patch chips).

Methodology:

  • Cell Preparation:

    • Culture hERG-expressing cells to ~70-90% confluency.

    • On the day of the experiment, detach cells using a non-enzymatic dissociation solution.

    • Resuspend cells in the extracellular solution at the manufacturer-recommended density (e.g., 200,000 cells/mL).

    • Allow cells to recover for at least 30 minutes before use.

  • Compound Plate Preparation:

    • Prepare a serial dilution of the test compound in the extracellular solution. A typical 8-point concentration curve might range from 0.01 µM to 30 µM.

    • Include a vehicle control (e.g., 0.3% DMSO in extracellular solution) and a positive control (e.g., 1 µM E-4031).

  • APC System Operation:

    • Prime the system with intracellular and extracellular solutions as per the manufacturer's instructions.

    • Load the cell suspension and the prepared compound plate.

    • Initiate the automated experiment. The system will perform the following for each well:

      • Trap a single cell and form a gigaohm seal.

      • Establish a whole-cell configuration.

      • Apply a voltage-clamp protocol designed to elicit the characteristic hERG current (a slow-activating current followed by a prominent "tail" current upon repolarization).[8][21]

      • Record a stable baseline current.

      • Apply the test compound and incubate for a set duration (e.g., 3-5 minutes).

      • Record the post-compound current using the same voltage protocol.

  • Data Analysis:

    • For each concentration, calculate the percentage inhibition of the peak tail current relative to the baseline.

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Quality Control:

  • Seal Resistance: Should be >500 MΩ (ideally >1 GΩ).

  • Current Amplitude: The initial hERG tail current should be above a minimum threshold (e.g., >100 pA) to ensure a robust signal.

  • Vehicle Effect: The vehicle control should show minimal (<5-10%) inhibition.

  • Positive Control: The positive control should produce the expected level of inhibition.

References

Technical Support Center: Scale-Up Synthesis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals engaged in the scale-up of this critical pharmaceutical intermediate.[1] We will address common challenges encountered during synthesis, providing troubleshooting advice and detailed protocols grounded in established chemical principles and safety practices.

Synthetic Overview & Core Challenges

The synthesis of this compound is typically achieved through a two-stage process: first, the cyclocondensation of a 3-ethyl-5-aminopyrazole with a malonic acid derivative to form the dihydroxy pyrazolopyrimidine core, followed by a chlorination step, most commonly using phosphorus oxychloride (POCl₃).

While straightforward in principle, scaling this synthesis introduces significant challenges related to reaction control, impurity profiles, and operational safety, particularly during the aggressive chlorination and subsequent quenching steps. This guide provides solutions to these critical issues.

General Synthetic Workflow

A 3-Ethyl-5-aminopyrazole C Cyclocondensation A->C B Diethyl Malonate (or similar 1,3-dielectrophile) B->C D 3-Ethylpyrazolo[1,5-a]pyrimidine-5,7-diol C->D Formation of pyrimidinone core E Chlorination (POCl₃) D->E Aromatic chlorination F Crude this compound E->F G Quench & Work-up F->G Neutralization of excess POCl₃ H Purification (Crystallization/Chromatography) G->H I Final Pure Product H->I

Caption: General two-stage synthetic route for this compound.

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific problems that may arise during the synthesis and scale-up.

Stage 1: Cyclocondensation Reaction

Question: My cyclocondensation of 3-ethyl-5-aminopyrazole with diethyl malonate is resulting in low yields and several byproducts. What are the likely causes and solutions?

Answer: Low yields in this step typically stem from three primary issues: incomplete reaction, side reactions of the aminopyrazole, or suboptimal reaction conditions.

  • Causality & Explanation: The cyclocondensation relies on the nucleophilic attack of the two nitrogen atoms of the aminopyrazole onto the carbonyl carbons of diethyl malonate.[2] For this to proceed efficiently, the base used (e.g., sodium ethoxide) must be strong enough to deprotonate the malonate ester, forming the enolate, but not so strong as to cause self-condensation of the starting materials.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Water will consume the base and can hydrolyze the ester, halting the reaction. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Optimize Base and Temperature: Sodium ethoxide in ethanol is a standard choice.[4] The reaction often requires heating to reflux to drive it to completion. If the reaction is sluggish, a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF) can be used, but temperature control is critical to prevent runaway reactions.

    • Monitor Reactant Quality: The 3-ethyl-5-aminopyrazole starting material should be pure. Impurities from its synthesis can interfere with the cyclocondensation. Confirm its purity by NMR and melting point before starting.

    • Consider Alternative 1,3-Dielectrophiles: While diethyl malonate is common, other reagents like malonic acid itself (with a condensing agent) or Meldrum's acid can be used and may offer different reactivity profiles.[5]

Stage 2: Chlorination with Phosphorus Oxychloride (POCl₃)

This is the most critical and hazardous step of the synthesis. Problems here are common and can have significant safety implications.

Question: My chlorination of the diol intermediate using neat POCl₃ is incomplete, even after prolonged heating. How can I drive the reaction to completion without causing decomposition?

Answer: Incomplete chlorination is a frequent issue, often due to insufficient activation of the hydroxyl groups or thermal degradation at excessively high temperatures.

  • Causality & Explanation: The chlorination of the pyrimidine diol by POCl₃ is analogous to a Vilsmeier-Haack reaction, where the hydroxyl groups are converted into better leaving groups before being displaced by chloride ions.[6] This reaction often requires high temperatures (e.g., refluxing in POCl₃, ~106 °C) to proceed at a reasonable rate.[4][7] However, prolonged heating can lead to charring and the formation of intractable tars.

  • Troubleshooting & Optimization Protocol:

    • Catalytic Activation: The reaction can be accelerated by using a catalytic amount of a tertiary amine base like N,N-dimethylaniline or a quaternary ammonium salt like benzyltriethylammonium chloride. These additives can help form a more reactive intermediate with the POCl₃, allowing the reaction to proceed at a lower temperature (e.g., 80-90 °C) or in a shorter time, thus minimizing degradation.[8]

    • Solvent Use: While often run neat, using a high-boiling inert solvent such as toluene or acetonitrile can improve heat transfer and prevent localized overheating, which is a common problem in large-scale reactors.[8] This also reduces the total volume of excess POCl₃ that needs to be quenched.

    • Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress by taking aliquots (carefully quenching them) and analyzing them by TLC or HPLC to determine the point of maximum conversion before significant decomposition begins.

Parameter Standard Condition Optimized Condition (for Scale-Up) Rationale
Reagent Neat POCl₃ (large excess)POCl₃ (3-5 equivalents)Minimizes hazardous waste and quench severity.
Solvent NoneToluene or AcetonitrileImproves thermal control and reduces POCl₃ usage.[8]
Temperature 100-110 °C (Reflux)80-90 °CReduces byproduct formation and decomposition.
Additive NoneN,N-Dimethylaniline (catalytic)Accelerates the reaction, allowing for lower temperatures.[8]
Time 4-12 hours2-6 hours (Monitor by HPLC)Prevents product degradation from prolonged heating.

Question: The work-up of my POCl₃ reaction is violent and difficult to control. What is the safest and most efficient quenching procedure for large-scale batches?

Answer: This is a critical safety concern. The uncontrolled addition of water to POCl₃ is extremely dangerous due to a highly exothermic and often delayed reaction that can result in a violent eruption of the reaction mixture.[8][9] The correct procedure is to always add the POCl₃-containing reaction mixture to the quenching solution, never the other way around .[10]

  • Causality & Explanation: POCl₃ reacts violently with water to produce phosphoric acid and corrosive HCl gas.[9][11] At low temperatures, the reaction can be sluggish and the immiscibility of POCl₃ leads to a build-up of unreacted reagent. As mixing eventually initiates the reaction, the temperature rises rapidly, causing a dangerous runaway thermal event.[8][12]

  • Recommended Scale-Up Quenching Protocol:

    • Preparation: In a separate, appropriately sized reactor, prepare a vigorously stirred slurry of crushed ice and a weak base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc), in water.[13] The vessel should have an overhead stirrer and a temperature probe.

    • Controlled Addition: Cool the completed reaction mixture to room temperature. Slowly add the reaction mixture dropwise or via a pump into the vortex of the ice/bicarbonate slurry.

    • Temperature Management: CRITICAL: Maintain the internal temperature of the quenching vessel below 10-20 °C throughout the entire addition. The rate of addition must be controlled to manage the exotherm. If the temperature rises, stop the addition immediately.

    • Stirring: After the addition is complete, continue to stir the mixture vigorously until all the ice has melted and CO₂ evolution (if using bicarbonate) has ceased.

    • pH Check & Extraction: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

Troubleshooting the POCl₃ Quench

start Begin POCl₃ Quench prep Prepare vigorously stirred ice/bicarbonate slurry start->prep add Add reaction mixture SLOWLY to quench slurry prep->add temp_check Is Temperature < 20°C? add->temp_check complete_add Addition Complete? add->complete_add temp_check->add Yes stop_add STOP ADDITION! Add more ice. temp_check->stop_add No stop_add->temp_check complete_add->add No stir Continue stirring until ice melts and gas evolution ceases complete_add->stir Yes extract Check pH, then proceed to extraction stir->extract end Work-up Complete extract->end

Caption: Decision workflow for a safe and controlled POCl₃ quench.

Stage 3: Purification

Question: After work-up, my crude product is an oil and contains phosphorus-based impurities that are difficult to remove by crystallization. What are my options?

Answer: Oily products and persistent phosphorus impurities are common after POCl₃ reactions. This usually indicates the presence of phosphate esters or other polar byproducts.

  • Causality & Explanation: If the quench is incomplete or if alcohols are present (e.g., from the previous step's solvent), POCl₃ can form phosphate esters which are often oily and polar, complicating both crystallization and chromatographic purification.

  • Purification Strategies:

    • Aqueous Washes: Before concentration, thoroughly wash the combined organic layers with water, then a saturated NaHCO₃ solution, and finally brine. This helps remove residual phosphoric acid and other water-soluble impurities.

    • Slurry with Non-polar Solvent: Try slurrying the crude oil in a cold, non-polar solvent like hexanes or diethyl ether. The desired product is often a solid that will precipitate, while the oily impurities may remain dissolved.

    • Silica Gel Chromatography: If crystallization fails, column chromatography is the next step. A gradient elution from a non-polar solvent (e.g., hexanes) to a moderately polar solvent (e.g., ethyl acetate) is typically effective. The phosphorus byproducts are usually more polar and will elute later.

    • Confirm Complete Quench: To prevent this issue in future batches, you can confirm the complete hydrolysis of POCl₃ and its intermediates using ³¹P NMR spectroscopy on a sample of the quenched aqueous layer. The absence of signals around δ 2-5 ppm indicates a successful quench.[13]

Frequently Asked Questions (FAQs)

Q1: Can I use thionyl chloride (SOCl₂) instead of POCl₃ for the chlorination step? A1: While SOCl₂ is also a chlorinating agent, POCl₃ is generally more effective for converting hydroxy-N-heterocycles to their chloro derivatives.[14] SOCl₂ can sometimes lead to different side reactions or require harsher conditions. For this specific scaffold, POCl₃ is the most widely documented and reliable reagent.[4][15]

Q2: What are the key safety precautions for handling POCl₃ on a large scale? A2: Always work in a certified, high-flow fume hood.[11] Wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (butyl rubber or Viton are recommended). Ensure an emergency shower and eyewash station are immediately accessible.[10] All additions and transfers should be done via cannula or a closed-system pump to avoid exposure to moist air, which can cause hydrolysis and release of HCl gas.[11][16]

Q3: How can I confirm the regiochemistry of the final 5,7-dichloro product? A3: The structure can be unequivocally confirmed using a combination of spectroscopic techniques. 2D NMR experiments, particularly HMBC (Heteronuclear Multiple Bond Correlation), are powerful for this. You can look for correlations between the pyrimidine ring proton (at C-6) and the carbons at C-5 and C-7 to confirm the connectivity and substitution pattern.

References

Validation & Comparative

Validating the Kinase Inhibitory Potential of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous derivatives demonstrating potent and selective activity against a range of kinases implicated in diseases such as cancer.[1][2][3] 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine represents a key intermediate in the synthesis of these more complex and biologically active molecules.[4][5] While its primary role is often as a synthetic building block, its inherent structural features merit a thorough investigation into its own potential kinase inhibitory activity.

This guide provides a comprehensive framework for validating the kinase inhibitory activity of this compound. It is designed for researchers in drug discovery and chemical biology, offering a comparative analysis of essential biochemical and cell-based validation techniques. We will explore the rationale behind experimental choices, present detailed protocols, and discuss the interpretation of data, using well-established kinase inhibitors as benchmarks for comparison.

The Rationale for Investigation: Why Scrutinize a Synthetic Intermediate?

The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity.[1] Derivatives of this core have been successfully developed as inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs), Pim kinases, Phosphoinositide 3-kinase δ (PI3Kδ), and Tropomyosin receptor kinases (Trks).[3][6][7][8][9][10] Given this precedent, it is plausible that even a relatively simple dichloro-substituted pyrazolopyrimidine like this compound may exhibit some level of kinase inhibitory activity. Validating this potential is a critical first step in determining its suitability as a lead compound for further optimization.

Phase 1: Foundational Biochemical Validation

The initial step in characterizing a potential kinase inhibitor is to assess its direct interaction with purified kinases in a controlled, in vitro setting.[11] Biochemical assays are essential for determining if the compound can inhibit the catalytic activity of a kinase and for quantifying its potency.

Comparative Overview of Biochemical Assay Formats

A variety of assay formats are available, each with its own advantages and limitations. The choice of assay often depends on factors such as the specific kinase, available reagents, required throughput, and cost.[12]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[13]Gold standard for sensitivity and direct measurement of enzymatic activity.Requires handling of radioactive materials, lower throughput.
Luminescence-Based Assays Measures the depletion of ATP or the production of ADP using a coupled enzyme system that generates light.[12]High sensitivity, high throughput, non-radioactive.Indirect measurement, susceptible to interference from compounds that affect the coupling enzymes.
Fluorescence-Based Assays (e.g., TR-FRET) Measures the transfer of energy between a donor and an acceptor fluorophore, which is modulated by kinase activity.[14][15]Homogeneous (no-wash) format, high throughput, ratiometric detection minimizes interference.Requires specific labeled reagents (antibodies, substrates), potential for compound autofluorescence.
Kinase Binding Assays Measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.[15]Can identify both ATP-competitive and allosteric inhibitors, does not require an active enzyme.Does not directly measure inhibition of catalytic activity.
Experimental Workflow: Initial Kinase Panel Screening and IC50 Determination

A logical first step is to screen this compound against a panel of kinases known to be targeted by the pyrazolo[1,5-a]pyrimidine scaffold. This provides an initial assessment of its selectivity profile.

G cluster_0 Biochemical Validation Workflow A Prepare this compound stock solution in DMSO C Perform single-point concentration screen (e.g., 10 µM) using a high-throughput assay (e.g., Luminescence-based) A->C B Select a diverse panel of kinases (e.g., CDK2, Pim-1, PI3Kδ) B->C D Identify 'hit' kinases showing significant inhibition (>50%) C->D E For 'hit' kinases, perform dose-response experiments D->E F Determine IC50 values by fitting data to a four-parameter logistic curve E->F G Select well-characterized inhibitors as positive controls (e.g., Staurosporine, Ribociclib for CDK2) G->E

Workflow for initial biochemical screening and IC50 determination.

Step-by-Step Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and the test compound (this compound) at desired concentrations. Include a known inhibitor as a positive control.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound or control. Initiate the reaction by adding ATP. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The amount of light generated is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to controls. Determine the IC50 value by plotting percent inhibition versus compound concentration and fitting the data to a dose-response curve.

Phase 2: Cellular Validation - Bridging the Gap to Physiological Relevance

While biochemical assays are crucial for determining direct enzyme inhibition, they do not fully recapitulate the complex environment inside a living cell.[16][17] Cell-based assays are therefore essential to confirm that the compound can enter cells, engage its target, and exert a biological effect.[11]

Comparative Overview of Cell-Based Assay Formats
Assay TypePrincipleAdvantagesDisadvantages
Target Phosphorylation Assays (e.g., Western Blot, In-Cell ELISA) Measures the phosphorylation status of a known downstream substrate of the target kinase.[16]Directly assesses target engagement and inhibition of the signaling pathway in a cellular context.Can be lower throughput, requires specific and validated phospho-antibodies.
Cell Proliferation/Viability Assays Measures the effect of the compound on cell growth and survival, often in cancer cell lines known to be dependent on the target kinase.[16]Provides a functional readout of the compound's anti-cancer activity, high throughput.Indirect measure of target inhibition; effects could be due to off-target toxicity.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of the target protein upon ligand binding.Provides direct evidence of target engagement in intact cells.Technically demanding, may not be suitable for all targets.
Experimental Workflow: Assessing Cellular Activity and Target Engagement

Assuming our initial biochemical screen identified CDK2 as a potential target for this compound, the next logical step is to validate this in a relevant cancer cell line.

G cluster_1 Cell-Based Validation Workflow (Example: CDK2) A Select a cancer cell line with known dependence on CDK2 (e.g., HCT116) B Treat cells with varying concentrations of this compound A->B C Perform cell viability assay (e.g., MTT, CellTiter-Glo®) after 72h incubation B->C E For target engagement, treat cells for a shorter duration (e.g., 2-4h) B->E D Determine GI50 (growth inhibition) value C->D F Lyse cells and perform Western blot analysis for phosphorylated Rb (a CDK2 substrate) E->F G Quantify the decrease in p-Rb signal relative to total Rb and a loading control F->G

References

A Comparative Guide to the Efficacy of Pyrazolo[1,5-a]pyrimidine-Based CDK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazolo[1,5-a]pyrimidines in CDK Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in the design of cyclin-dependent kinase (CDK) inhibitors, a class of drugs that has revolutionized the landscape of cancer therapy.[1] This heterocyclic system serves as an effective bioisostere of the purine core of ATP, enabling competitive inhibition at the kinase active site.[2] The dysregulation of CDK activity is a hallmark of cancer, driving uncontrolled cell proliferation. Consequently, targeting CDKs with small molecule inhibitors has become a validated and clinically successful strategy. This guide provides a comprehensive comparison of the efficacy of prominent pyrazolo[1,5-a]pyrimidine-based CDK inhibitors, supported by experimental data to aid researchers and drug development professionals in this dynamic field. We will delve into the nuances of their target selectivity, preclinical and clinical efficacy, and provide detailed protocols for their evaluation.

Comparative Analysis of Leading Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

Our analysis focuses on four notable pyrazolo[1,5-a]pyrimidine-based CDK inhibitors: BS-194 , Samuraciclib (CT-7001) , Milciclib , and Dinaciclib . Each of these compounds exhibits a distinct profile in terms of CDK selectivity and clinical development stage, offering a spectrum of therapeutic potential.

Inhibitor Structures

The chemical structures of the four compared inhibitors are presented below, highlighting the common pyrazolo[1,5-a]pyrimidine core and the diverse substitutions that drive their unique biological activities.

InhibitorChemical Structure
BS-194
Samuraciclib (CT-7001)
Milciclib
Dinaciclib
In Vitro Potency and Selectivity: A Head-to-Head Comparison

The in vitro potency and selectivity of these inhibitors against key CDK family members are crucial determinants of their therapeutic window and potential off-target effects. The following table summarizes their half-maximal inhibitory concentrations (IC50).

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK5 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)Other Notable Targets (IC50, nM)
BS-194 30[3][4]3[3][4]-30[3][4]250[3][4]90[3][4]-
Samuraciclib (CT-7001) ~1845 (45-fold selective)[1][5][6]578 (15-fold selective)[1][5]-~9430 (230-fold selective)[5][6]41[1][5]~1230 (30-fold selective)[5][6]-
Milciclib 398[7]45 (cyclin A) / 363 (cyclin E)[7]160[7]265[8]150[7]-TRKA (53)[7][8]
Dinaciclib 31-1-4CDK12[9]

Expert Insights:

  • BS-194 demonstrates high potency against CDK2, with good activity against CDK1 and CDK5.[3][4] Its lower potency against CDK7 and CDK9 suggests a profile geared towards direct cell cycle inhibition.

  • Samuraciclib (CT-7001) is a highly selective CDK7 inhibitor.[1][5][6] This specificity is critical as CDK7 is a master regulator of both the cell cycle and transcription. Its oral bioavailability and clinical activity are promising.[10][11]

  • Milciclib presents a broader spectrum of activity, inhibiting multiple CDKs and the TRKA receptor.[7][8] This multi-targeted approach could be advantageous in overcoming resistance mechanisms.

  • Dinaciclib is a potent pan-CDK inhibitor, with nanomolar activity against CDK1, CDK2, CDK5, and CDK9. This broad inhibition can lead to profound cell cycle arrest and apoptosis but may also present challenges in terms of toxicity.

Preclinical and Clinical Efficacy: From Bench to Bedside

The ultimate measure of an inhibitor's efficacy lies in its performance in preclinical models and clinical trials.

InhibitorPreclinical (In Vivo) Models and EfficacyClinical Trial Highlights
BS-194 Showed significant tumor growth inhibition in human tumor xenografts upon oral administration.[3] Suppressed phosphorylation of CDK substrates in vivo.[3][4]Not currently in clinical trials.
Samuraciclib (CT-7001) Demonstrated anti-tumor effects in xenografts of breast and colorectal cancers. Showed synergistic effects with anti-hormone therapies. Oral administration represses the growth of castration-resistant prostate cancer (CRPC) xenografts.[10]Phase I/II trials have shown an acceptable safety profile and evidence of clinical activity in advanced solid malignancies, including triple-negative breast cancer (TNBC) and hormone receptor-positive (HR+) breast cancer.[9][11] Granted Fast Track designation by the FDA for certain breast cancer indications.[12]
Milciclib Showed significant antitumor activity in various human xenografts (e.g., ovarian, colon, pancreatic, prostate, and non-small cell lung cancer) and carcinogen-induced tumors.[8][13] Effective in an orthotopic murine model of human hepatocellular carcinoma (HCC), where it synergized with sorafenib.[14]Phase II studies have shown efficacy in patients with thymic carcinoma and B3 thymoma.[15] Promising clinical activity has been observed in sorafenib-resistant HCC patients.
Dinaciclib Extended survival in a T-cell acute lymphoblastic leukemia (T-ALL) cell xenograft model.[3][4] Showed synergistic antitumor effects with cisplatin in ovarian cancer xenografts.[16] Effectively inhibited tumor growth in an orthotopic patient-derived xenograft (PDX)-based clear cell renal cell carcinoma (CC-RCC) mouse model.[17]Has undergone clinical trials for various cancers, including chronic lymphocytic leukemia (CLL), where it has shown significant clinical activity.[18]

Experimental Methodologies for Evaluating Pyrazolo[1,5-a]pyrimidine CDK Inhibitors

To ensure the scientific integrity of this guide, we provide detailed, step-by-step protocols for key experiments used to characterize these inhibitors.

CDK Signaling Pathway and Inhibitor Mechanism of Action

The following diagram illustrates the central role of CDKs in cell cycle progression and how pyrazolo[1,5-a]pyrimidine-based inhibitors exert their effects.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Phase (Mitosis) CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 activates E2F E2F Rb->E2F inhibits CyclinE Cyclin E E2F->CyclinE promotes transcription CDK2 CDK2 S Phase Progression S Phase Progression CDK2->S Phase Progression CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates Mitosis Mitosis CDK1 CDK1 CDK1->Mitosis CyclinB Cyclin B CyclinB->CDK1 activates Inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitor Inhibitor->CDK4_6 Inhibitor->CDK2 Inhibitor->CDK1 G1 Phase G1 Phase Experimental_Workflow start Compound Synthesis kinase_assay In Vitro Kinase Assay (IC50 Determination) start->kinase_assay cell_viability Cell Viability Assay (e.g., MTT) kinase_assay->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle western_blot Western Blot (Target Modulation) cell_viability->western_blot in_vivo In Vivo Xenograft Model cell_cycle->in_vivo western_blot->in_vivo end Candidate Selection in_vivo->end

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine core is a renowned "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1][2] Its rigid, planar structure and versatile synthetic accessibility make it an ideal framework for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[3][4][5] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer, making them prime targets for drug development.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine derivatives, offering insights into how modifications at these key positions influence their biological activity, with a focus on their role as kinase inhibitors.

The strategic functionalization of the pyrazolo[1,5-a]pyrimidine scaffold is paramount for optimizing potency, selectivity, and pharmacokinetic properties.[3] Understanding the distinct role of each substitution site—C3, C5, and C7—allows researchers to rationally design molecules with improved therapeutic profiles. This guide will dissect the influence of various substituents at these positions, compare their performance with supporting data from seminal studies, and provide standardized protocols for their synthesis and evaluation.

General Synthetic Strategies: Building the Core Scaffold

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 3-aminopyrazole precursors with 1,3-bielectrophilic partners.[1][6] This robust and versatile approach allows for the introduction of initial diversity elements that can be further elaborated.

The foundational reaction involves condensing a 5-amino-1H-pyrazole with a β-dicarbonyl compound, β-enaminone, or a similar 1,3-dielectrophile.[1] Modern synthetic advancements, such as microwave-assisted synthesis, multi-component reactions, and palladium-catalyzed cross-coupling, have significantly expanded the chemical space available for these scaffolds, enabling the introduction of diverse and complex functional groups.[3][4][5]

G cluster_reactants Reactants cluster_process Process cluster_product Product aminopyrazole 5-Amino-1H-pyrazole (Substituent at C3) cyclocondensation Cyclocondensation (e.g., Reflux in Acid/Base) aminopyrazole->cyclocondensation Reacts with dicarbonyl 1,3-Bielectrophile (e.g., β-diketone) (Substituents for C5 & C7) dicarbonyl->cyclocondensation product 3,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine cyclocondensation->product Forms

Caption: General synthetic workflow for 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidines.

Dissecting the Structure-Activity Relationship (SAR)

The therapeutic efficacy of pyrazolo[1,5-a]pyrimidine inhibitors is critically dependent on the nature of the substituents at the 3, 5, and 7-positions. Each position directs a different part of the molecule towards specific regions of the target protein's binding site, typically the ATP-binding pocket of a kinase.

G cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor hinge Hinge Region (Backbone H-bonds) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region core Core Scaffold c7 C7-Substituent c7->hinge Forms H-bonds c5 C5-Substituent c5->solvent_front Extends into (Selectivity/Properties) c3 C3-Substituent c3->gatekeeper Interacts near (Potency/Selectivity)

Caption: Hypothetical binding mode of a pyrazolo[1,5-a]pyrimidine in a kinase ATP pocket.

SAR at the C7-Position: The Hinge-Binding Anchor

The C7-position is arguably the most critical for achieving high-affinity kinase inhibition. Substituents at this position are typically designed to form one or more hydrogen bonds with the backbone amide residues of the kinase "hinge" region, mimicking the interaction of the adenine moiety of ATP.

  • Amino and Substituted Amines: A 7-amino group is a common feature. Further substitution on this amine can drastically modulate activity. For instance, in a series of anti-mycobacterial agents, a 7-(pyridin-2-ylmethyl)amine was identified as an optimal side chain for potent activity.[7]

  • Aryl and Heteroaryl Amines: In the development of Tropomyosin Receptor Kinase (Trk) inhibitors, 7-aryl substituted derivatives have been explored to enhance potency and selectivity.[8]

  • Cyclic Amines: The incorporation of a morpholine ring at the C7-position has proven effective in phosphoinositide 3-kinase (PI3K) inhibitors. The oxygen atom of the morpholine acts as a crucial hydrogen bond acceptor, interacting with Val-828 in the hinge region of the enzyme.[9]

The choice of substituent is dictated by the specific topology of the target kinase's hinge region. Small, flexible linkers to hydrogen-bonding groups are generally preferred.

SAR at the C5-Position: Gateway to Selectivity and Improved Properties

The C5-position generally projects towards the solvent-exposed region of the ATP-binding site. This provides a valuable opportunity to install larger, more complex moieties to enhance selectivity and improve physicochemical properties without disrupting the core hinge-binding interactions.

  • Aryl and Heteroaryl Groups: Large aromatic groups are well-tolerated. In the development of Trk inhibitors, a key structural motif derived from the approved drug Larotrectinib is a pyrrolidine linked to a 2,5-difluorophenyl group at the C5 position.[8] This large group occupies a deep pocket, contributing significantly to potency and selectivity.

  • Alkyl and Substituted Aryl Groups: In antitubercular compounds, a variety of 5-alkyl, 5-aryl, and 5-heteroaryl substituents were found to be effective, indicating that this position can be modified to tune the compound's overall lipophilicity and metabolic stability.[10]

Modifications at C5 are a primary strategy for differentiating between closely related kinases, as the solvent-front region often exhibits lower sequence homology.

SAR at the C3-Position: Fine-Tuning Potency

The C3-position offers a third vector for chemical modification, often pointing towards the "gatekeeper" residue or other hydrophobic pockets within the active site. Substituents here can significantly impact potency and selectivity.

  • Aryl Groups: A 3-(4-fluoro)phenyl group was found to be a highly effective substituent in a series of potent anti-mycobacterial pyrazolo[1,5-a]pyrimidines.[10] The electronics and steric profile of the aryl ring can be tuned to optimize interactions.

  • Carboxamides: The introduction of a carboxamide moiety at the C3-position can dramatically enhance inhibitory activity. In one study on TrkA inhibitors, the carboxamide group was found to be a key contributor to potency, with further substitution on the amide nitrogen leading to even greater activity.[8]

  • Nitriles: A 3-carbonitrile group is a common feature in many potent kinase inhibitors. This small, electron-withdrawing group can engage in favorable interactions and is present in potent inhibitors of Pim-1 kinase.[11] A novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles also showed promising antitumor activity against human colon tumor cells.[12]

Comparative Performance Data

The following table summarizes the SAR findings for different pyrazolo[1,5-a]pyrimidine series against various biological targets, illustrating the impact of substitutions at the C3, C5, and C7 positions.

Target Kinase/OrganismOptimal C3-SubstituentOptimal C5-SubstituentOptimal C7-SubstituentResulting Activity (IC₅₀ / MIC)Reference
TrkA (Tropomyosin Receptor Kinase A) Carboxamide2,5-difluorophenyl-pyrrolidineH0.2 nM[8]
Mycobacterium tuberculosis 4-FluorophenylPhenylN-(pyridin-2-ylmethyl)amine<0.05 µg/mL[7][10]
Pim-1 Kinase CarbonitrileMethyl7-amino or 7-hydroxy0.54 µM[11]
CDK9 (Cyclin-Dependent Kinase 9) H4-Morpholinophenyl4-SulfamoylphenylaminoPotent Inhibition[13]
PI3Kδ (Phosphoinositide 3-kinase δ) Ester/Amide2-(difluoromethyl)-benzimidazoleMorpholineHigh Potency[9]

Experimental Protocols

To ensure reproducibility and facilitate the application of these findings, detailed experimental protocols are provided below.

Protocol 1: General Synthesis of a 3,5,7-Trisubstituted Pyrazolo[1,5-a]pyrimidine

This protocol describes a representative cyclocondensation reaction, a foundational method for synthesizing the core scaffold.[1][6]

Objective: To synthesize 3-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.

Materials:

  • 5-Amino-3-phenyl-1H-pyrazole

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 5-amino-3-phenyl-1H-pyrazole (1.59 g, 10 mmol) and ethanol (30 mL). Stir the mixture until the solid is fully dissolved.

  • Addition of Reagents: Add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents) to the solution, followed by glacial acetic acid (0.6 mL, 10 mmol, 1.0 equivalent) as a catalyst.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL) and then a small amount of cold ethanol.

  • Purification: Air-dry the crude solid. If necessary, purify the product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: TrkA)

This protocol outlines a typical biochemical assay to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.

Objective: To measure the IC₅₀ value of a test compound against TrkA kinase.

Materials:

  • Recombinant human TrkA enzyme

  • Biotinylated peptide substrate (e.g., Biotin-Poly-Glu-Tyr)

  • ATP (Adenosine triphosphate)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Europium-labeled anti-phosphotyrosine antibody (Detection Reagent 1)

  • APC-labeled Streptavidin (Detection Reagent 2)

  • 384-well low-volume white microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 1 mM down to the low nanomolar range. Then, dilute these concentrations further into the assay buffer.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add:

    • 2.5 µL of test compound dilution (or DMSO for control wells).

    • 5 µL of a solution containing the TrkA enzyme and the biotinylated peptide substrate in assay buffer.

  • Initiation of Kinase Reaction: Add 2.5 µL of ATP solution (at a concentration near its Km for TrkA) in assay buffer to each well to start the phosphorylation reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 5 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the enzyme) along with the Europium-labeled anti-phosphotyrosine antibody and APC-labeled Streptavidin.

  • Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow the detection reagents to bind to the phosphorylated, biotinylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (from APC) and 620 nm (from Europium) after excitation at 340 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 3,5,7-trisubstituted pyrazolo[1,5-a]pyrimidine scaffold remains a highly valuable framework in modern drug discovery. SAR studies consistently demonstrate that the C7-position is key for hinge-binding and potency, the C5-position is crucial for tuning selectivity and physicochemical properties, and the C3-position provides an additional vector to optimize activity.[8][10] The marketed Trk inhibitors Larotrectinib and Entrectinib, which contain this core structure, stand as testaments to its clinical potential.[8][14]

Despite significant advances, challenges such as acquired drug resistance, off-target effects, and toxicity persist.[4] Future research will likely focus on developing next-generation inhibitors that can overcome resistance mutations, possibly through the design of macrocyclic or allosteric inhibitors. Continued optimization of synthetic routes to enhance efficiency and structural diversity will further solidify the role of pyrazolo[1,5-a]pyrimidines in the development of targeted therapies.[3][4]

References

A Comparative Guide to the Kinase Selectivity Profiling of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1] 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine is a key synthetic intermediate for this class of compounds, making the characterization of its intrinsic kinase inhibitory profile essential for guiding drug discovery efforts.[2][3] This guide provides a comprehensive framework for determining the kinase selectivity of this compound. We will explore the rationale behind designing a robust selectivity screen, present a detailed, field-proven protocol using a luminescence-based assay, and offer a guide to interpreting the resulting data. The objective is to provide researchers with a practical and scientifically rigorous approach to assess both on-target potency and potential off-target liabilities, a critical step in the development of targeted therapeutics.[4][5]

The Imperative of Kinase Selectivity in Drug Discovery

Protein kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, making them prime targets for therapeutic intervention, particularly in oncology.[6] However, the ATP-binding site, the target of most small-molecule inhibitors, is highly conserved across the kinome.[7] This structural similarity presents a significant challenge: the risk of inhibitor promiscuity, where a compound inhibits multiple kinases beyond its intended target.[5][7]

This "off-target" activity can lead to a range of outcomes:

  • Adverse Effects: Inhibition of kinases essential for normal physiological functions can cause toxicity.[8]

  • Confounded Biological Data: When using a non-selective compound as a chemical probe, it becomes difficult to attribute a cellular phenotype to the inhibition of a single target.[9]

  • Beneficial Polypharmacology: In some cases, inhibiting multiple nodes in a disease-related pathway can lead to enhanced efficacy.[5]

Therefore, early and comprehensive selectivity profiling is not merely a characterization step but a cornerstone of a successful drug discovery campaign. It allows for the objective assessment of a compound's therapeutic window and guides the structure-activity relationship (SAR) optimization toward molecules with the desired selectivity profile.[8][10]

Designing the Selectivity Profiling Cascade

A cost-effective and efficient strategy for assessing kinase selectivity involves a tiered approach.[9] This typically begins with a broad screen at a single, high concentration to identify initial "hits," followed by more detailed dose-response studies to determine potency (IC50) for those kinases.

Tier 1: Broad Kinome Screening

The initial screen should utilize a large, diverse panel of kinases to provide a bird's-eye view of the compound's behavior across the kinome. Several vendors offer panels covering a significant portion of the human kinome, often exceeding 400 kinases.[11][12][13] The compound is tested at a single concentration, typically 1 µM or 10 µM, to identify any kinase that shows significant inhibition (e.g., >70% inhibition).

Tier 2: IC50 Potency Determination

Any kinase identified as a "hit" in the primary screen is then subjected to a dose-response analysis. A 10-point concentration curve is generated to accurately determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[4][9] This quantitative data allows for the direct comparison of potency against different targets.

Assay Technology Selection: The Case for ADP-Glo™

Several technologies exist for measuring kinase activity, including radiometric assays, TR-FRET, and luminescence-based methods.[12][14] For high-throughput screening, the ADP-Glo™ Kinase Assay is an excellent choice due to its high sensitivity, broad applicability to virtually any kinase, and resistance to compound interference.[15][16] The assay quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction. The process involves two steps: first, the kinase reaction is terminated and remaining ATP is depleted; second, the ADP is converted back to ATP, which fuels a luciferase-luciferin reaction, generating a luminescent signal directly proportional to kinase activity.[17]

Experimental Workflow and Protocols

The following diagram outlines the comprehensive workflow for profiling this compound.

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound Compound Dilution (5,7-Dichloro-3-ethylpyrazolo [1,5-a]pyrimidine) KinaseRxn Step 1: Kinase Reaction (Compound + Kinase/Substrate + ATP) Incubate @ RT Compound->KinaseRxn Dispense Reagents Assay Reagent Prep (Kinase, Substrate, ATP, ADP-Glo™ Reagents) Reagents->KinaseRxn Terminate Step 2: Terminate & Deplete ATP (Add ADP-Glo™ Reagent) Incubate 40 min @ RT KinaseRxn->Terminate Detect Step 3: ADP Detection (Add Kinase Detection Reagent) Incubate 30-60 min @ RT Terminate->Detect Readout Measure Luminescence (Plate Reader) Detect->Readout Calc Calculate % Inhibition (vs. DMSO control) Readout->Calc IC50 Generate IC50 Curves (For Hits) Calc->IC50

Caption: Kinase selectivity profiling workflow using the ADP-Glo™ assay.

Detailed Protocol: ADP-Glo™ Kinase Assay (384-Well Format)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay Technical Manual.[15][17] It is designed for determining the percent inhibition at a single compound concentration.

A. Reagent Preparation:

  • Compound Dilution: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series to achieve the final desired assay concentration (e.g., 1 µM). Ensure the final DMSO concentration in the kinase reaction does not exceed 1%.

  • Kinase Buffer (1X): Prepare a buffer suitable for the kinases being tested. A generic buffer might consist of 40mM Tris-HCl (pH 7.5), 20mM MgCl₂, and 0.1 mg/ml BSA.

  • ATP Solution: Prepare an ATP stock solution in kinase buffer at a concentration appropriate for the kinase being assayed (often at its Km value).

  • ADP-Glo™ Reagent: Reconstitute according to the manufacturer's instructions and allow it to equilibrate to room temperature before use.[18]

  • Kinase Detection Reagent: Reconstitute the Kinase Detection Substrate with the Kinase Detection Buffer and allow it to equilibrate to room temperature.[18]

B. Assay Procedure: The following volumes are per well for a 384-well plate. The recommended ratio is 1:1:2 for kinase reaction:ADP-Glo™ Reagent:Kinase Detection Reagent.[18]

  • Kinase Reaction (5 µL total volume):

    • Add 1.25 µL of the test compound or DMSO vehicle (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 2.5 µL of a master mix containing the kinase and its specific substrate in 1X kinase buffer.

    • Initiate the reaction by adding 1.25 µL of the ATP solution.

    • Mix briefly on a plate shaker and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[18]

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[17]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[18]

    • Mix on a plate shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to allow the conversion of ADP to ATP and the subsequent generation of a stable luminescent signal.[17]

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer. An integration time of 0.25–1 second per well is typically sufficient.[18]

C. Data Analysis:

  • Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_DMSO - RLU_background)) where RLU is the Relative Light Unit reading.

Data Presentation and Interpretation

For this guide, we will use hypothetical data to illustrate the selectivity profile of a fictional pyrazolo[1,5-a]pyrimidine derivative, herein named Compound X , which is structurally related to our topic compound. We will compare its activity to a known, relatively selective inhibitor, Staurosporine .

Table 1: Hypothetical Selectivity Profile of Compound X vs. Staurosporine at 1 µM
Kinase TargetKinase FamilyCompound X (% Inhibition)Staurosporine (% Inhibition)
CDK2/CycA CMGC98 99
CDK9/CycT1 CMGC92 97
GSK3β CMGC85 95
PIM1 CAMK6598
SRC TK4894
VEGFR2 TK3596
AKT1 AGC1588
PI3Kα Lipid Kinase855
MAPK1 (ERK2) CMGC540
p38α (MAPK14) CMGC265

Interpretation: The primary screen suggests that Compound X is a potent inhibitor of the CMGC kinase family, particularly CDK2, CDK9, and GSK3β. Unlike the highly promiscuous Staurosporine, Compound X shows significantly less activity against kinases from other families like TK, AGC, and lipid kinases at this concentration, indicating a more selective profile.

Table 2: Comparative IC50 Values for Key Kinase Hits
Kinase TargetCompound X (IC50, nM)Staurosporine (IC50, nM)
CDK2/CycA 15 6
CDK9/CycT1 45 20
GSK3β 110 15
PIM1 8508
SRC >1,00030

Interpretation: The dose-response data confirms that Compound X is a potent inhibitor of CDK2 and CDK9, with IC50 values in the low nanomolar range. It is approximately 7-fold selective for CDK2 over GSK3β and shows poor potency against PIM1 and SRC. This quantitative data is crucial for establishing a clear SAR and for selecting the compound for further cell-based studies targeting CDK-driven processes.

Biological Context: Targeting the Cell Cycle with a CDK Inhibitor

Based on our hypothetical data, Compound X is a potent CDK2 inhibitor. CDK2, in complex with Cyclin A, is a key regulator of the S-phase of the cell cycle.[19] Inhibiting this complex should lead to cell cycle arrest.

G G1 G1 Phase CDK2E CDK2 + Cyclin E G1->CDK2E S S Phase (DNA Synthesis) CDK2A CDK2 + Cyclin A S->CDK2A G2 G2 Phase CDK1 CDK1 + Cyclin B G2->CDK1 M M Phase (Mitosis) M->G1 CDK46 CDK4/6 + Cyclin D CDK46->G1 Drives G1 Progression CDK2E->S Initiates S Phase CDK2A->G2 Drives S Phase Progression CDK1->M Initiates Mitosis Inhibitor Compound X (Pyrazolo[1,5-a]pyrimidine) Inhibitor->CDK2A Inhibition

Caption: Simplified cell cycle pathway showing inhibition by Compound X.

Conclusion

This guide outlines a systematic and robust methodology for profiling the kinase selectivity of this compound or its derivatives. By employing a tiered screening approach with a sensitive and reliable assay technology like ADP-Glo™, researchers can efficiently generate high-quality, comparative data. The resulting selectivity profile is fundamental to understanding a compound's mechanism of action, predicting potential liabilities, and ultimately guiding the development of safer and more effective targeted therapies. The pyrazolo[1,5-a]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors, and rigorous profiling is the key to unlocking its full therapeutic potential.[1][20]

References

A Comparative Guide to PI3K Inhibitor Scaffolds: Profiling Pyrazolo[1,5-a]pyrimidines Against Established Clinical Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision point in the design of targeted kinase inhibitors. The Phosphoinositide 3-Kinase (PI3K) pathway, a central regulator of cell growth, survival, and metabolism, is one of the most frequently dysregulated signaling networks in human cancer, making it a prime therapeutic target.[1][2] This guide provides an in-depth comparison of the pyrazolo[1,5-a]pyrimidine scaffold against other prominent PI3K inhibitor classes that have reached clinical evaluation.

We will move beyond a simple catalog of compounds to dissect the causality behind their biochemical performance and clinical translation. This analysis will be grounded in quantitative data, structure-activity relationships (SAR), and field-proven experimental protocols to provide a self-validating framework for your own research endeavors.

The Central Role of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[3] This activation recruits PI3K to the plasma membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the crucial second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinase AKT.[4] This recruitment leads to the phosphorylation and activation of AKT, which in turn phosphorylates a multitude of downstream substrates to drive cell proliferation, survival, and metabolic activity.[3] The tumor suppressor PTEN acts as the key negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[3] In many cancers, loss of PTEN function or activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) lead to constitutive pathway activation.[2][5]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream

References

Cross-reactivity assessment of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Cross-Reactivity Assessment of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Introduction: The Imperative of Kinase Inhibitor Selectivity

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its ability to potently and selectively inhibit various protein kinases.[1][2][3] These enzymes are critical nodes in cellular signaling, and their dysregulation is a known driver of diseases like cancer.[1][2] this compound (referred to herein as DCEP) is a representative of this chemical class, designed as a key intermediate for synthesizing targeted therapeutic agents.[4] While the pyrazolo[1,5-a]pyrimidine core has led to successful FDA-approved drugs, including Tropomyosin receptor kinase (Trk) inhibitors, a significant challenge in their development is ensuring target selectivity.[5][6]

The human kinome consists of over 500 members, many of which share structural homology within the ATP-binding pocket—the primary target for most small molecule inhibitors.[7][8] This conservation creates a high risk of off-target binding, where a compound inhibits kinases other than its intended target. Such cross-reactivity can lead to unexpected toxicities or reduced efficacy, making a thorough assessment of an inhibitor's selectivity profile a non-negotiable step in drug discovery.[2][9][10]

This guide provides a comprehensive, multi-tiered strategy for the rigorous cross-reactivity assessment of DCEP. We will compare its hypothetical performance against established kinase inhibitors, providing detailed, field-proven protocols and explaining the scientific rationale behind each experimental choice. Our approach is designed to build a holistic and trustworthy selectivity profile, moving from broad, high-throughput biochemical screens to targeted, physiologically relevant cellular assays.

A Multi-Tiered Strategy for Assessing Kinase Cross-Reactivity

A robust assessment of inhibitor selectivity cannot rely on a single experiment. It requires a layered approach that systematically narrows the focus from the entire kinome down to specific, biologically relevant off-targets. This self-validating workflow ensures that findings from one tier are confirmed and contextualized in the next.

G cluster_0 Tier 1: Biochemical Profiling cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Off-Target Validation & Characterization cluster_3 Final Output T1_A Compound Synthesis (DCEP) T1_B Broad Kinome Screen (e.g., KINOMEscan®, >450 kinases) T1_A->T1_B 10 µM single dose T1_C Data Analysis: Selectivity Score (S-Score), Kd Values T1_B->T1_C Binding Data T2_A Cellular Thermal Shift Assay (CETSA®) for On-Target Validation T1_C->T2_A Primary Target & Top Hits T2_B NanoBRET™ Target Engagement Assay for Intracellular Affinity T1_C->T2_B Primary Target & Top Hits T3_A Biochemical IC50 Determination for Confirmed Hits T1_C->T3_A Confirmed Off-Target Hits T3_B Cellular Phosphorylation Assays (Western Blot / ELISA) T2_A->T3_B T2_B->T3_B Validate Cellular Potency T2_C Phenotypic Screening (e.g., Cell Viability Assays) T3_A->T3_B Guide Dose Selection T3_C Downstream Pathway Analysis T3_B->T3_C Output Comprehensive Selectivity Profile of DCEP T3_C->Output

Tier 1: Broad Kinome Profiling (Biochemical Assessment)

Expertise & Rationale: The first step is to cast a wide net. We need to understand the potential interaction landscape of DCEP across the entire human kinome. An ATP-independent, competition binding assay is the gold standard for this initial screen because it measures true thermodynamic binding affinity (dissociation constant, Kd) rather than enzymatic inhibition (IC50).[11][12] This approach avoids confounding variables like ATP concentration, which can vary between kinases and assay formats, thus providing a more direct comparison of inhibitor affinity across different targets.[9][12]

Platforms like Eurofins' KINOMEscan® or Reaction Biology's HotSpot™ are ideal for this purpose.[11][13][14][15] They utilize hundreds of purified kinases to provide a comprehensive overview of a compound's binding profile.[12][13][14]

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize DCEP in 100% DMSO to create a 100 mM stock solution. Prepare a final screening concentration of 10 µM.

  • Assay Principle: The assay involves a kinase tagged with DNA, an immobilized ligand that binds to the kinase's active site, and the test compound (DCEP).[11]

  • Execution: DCEP is incubated with the kinase-DNA construct. This mixture is then applied to streptavidin-coated beads functionalized with the immobilized ligand.

  • Competition: If DCEP binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.[11]

  • Quantification: The amount of kinase bound to the beads is measured via quantitative PCR (qPCR) of the attached DNA tag. A lower amount of captured kinase indicates a stronger binding interaction with DCEP.[11]

  • Data Analysis: Results are typically reported as '% Control', where a lower percentage indicates stronger binding.

    • % Control = (Signal_DCEP / Signal_DMSO) * 100

Data Presentation & Comparative Analysis

To contextualize DCEP's performance, we compare its hypothetical binding profile against two well-characterized kinase inhibitors: Dasatinib (a multi-kinase inhibitor) and Larotrectinib (a highly selective TRK inhibitor with a pyrazolo[1,5-a]pyrimidine core).[5]

Kinase Target DCEP (% Control @ 10µM) Dasatinib (% Control @ 1µM) Larotrectinib (% Control @ 1µM) Comments
TRKA (NTRK1) 1.5 450.5 Hypothetical Primary Target for DCEP
TRKB (NTRK2) 2.0 520.8 High affinity for TRK family
TRKC (NTRK3) 3.5 601.2 High affinity for TRK family
ABL1850.1 95Dasatinib known potent ABL1 inhibitor
SRC351.0 88Potential off-target for DCEP
LCK400.5 92Potential off-target for DCEP
DDR15.0 7085Significant Potential Off-Target
KIT752.5 98Dasatinib known KIT inhibitor
EGFR986599High selectivity shown by DCEP & Larotrectinib

Interpretation: This initial screen suggests DCEP is a potent binder to the TRK family of kinases (hypothetical primary target). However, it also reveals potential off-target interactions with SRC, LCK, and notably, DDR1. Larotrectinib demonstrates a much cleaner profile, while Dasatinib confirms its known multi-targeted nature. These hits from Tier 1 are now candidates for validation in a cellular context.

Tier 2: Cellular Target Engagement

Expertise & Rationale: A compound binding to a purified enzyme in a tube does not guarantee it will engage the same target within the complex milieu of a living cell.[7][10] Cell permeability, intracellular target concentration, and the presence of endogenous ATP and other cofactors can all influence a drug's activity. Therefore, Tier 2 focuses on confirming target engagement in a more physiologically relevant setting. We will employ two orthogonal, state-of-the-art methods: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method based on the principle of ligand-induced thermal stabilization.[16][17] When a compound binds to its target protein, it generally increases the protein's stability, resulting in a higher melting temperature.[16][17][18] This allows for the direct assessment of target engagement in intact cells or even tissues.[17][18][19]

Experimental Protocol: CETSA for TRKA Engagement
  • Cell Culture: Culture KM12 cells (which endogenously express TRKA) to ~80% confluency.

  • Compound Treatment: Treat cells with a dose range of DCEP (e.g., 0.1 nM to 30 µM) or DMSO vehicle for 2 hours.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes, followed by immediate cooling on ice.[19] A single temperature (e.g., 54°C) can be used for isothermal dose-response curves.[18]

  • Cell Lysis: Lyse the cells via freeze-thaw cycles.

  • Separation: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble protein) and quantify the amount of remaining soluble TRKA using Western Blot or AlphaScreen®.

  • Data Analysis: Plot the amount of soluble TRKA as a function of temperature (to create a melt curve) or as a function of DCEP concentration (for an isothermal dose-response curve). A shift in the curve indicates target stabilization and engagement.

G

Method 2: NanoBRET™ Target Engagement Assay

NanoBRET™ is a live-cell assay that measures compound binding by detecting bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® Luciferase and a cell-permeable fluorescent tracer that binds to the same target.[20][21][22] When an unlabeled compound (like DCEP) is added, it competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[20][23] This provides a quantitative measure of intracellular affinity.[21][23]

Experimental Protocol: NanoBRET™ for TRKA Engagement
  • Cell Preparation: Transfect HEK293 cells with a vector expressing TRKA fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well or 384-well white assay plate.

  • Compound & Tracer Addition: Add the NanoBRET™ TRKA tracer and varying concentrations of DCEP to the cells.

  • Equilibration: Incubate the plate for 2 hours at 37°C to allow the binding to reach equilibrium.

  • Signal Detection: Add the NanoLuc® substrate and immediately measure the luminescence at two wavelengths (donor and acceptor) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio. Plot the normalized BRET ratio against the log of the DCEP concentration and fit the data to a sigmoidal dose-response curve to determine the intracellular IC50.[21]

Assay Metric DCEP Larotrectinib Rationale
CETSA (TRKA) EC50 (Stabilization)150 nM25 nMConfirms DCEP enters cells and binds to TRKA, though with lower potency than Larotrectinib.
NanoBRET™ (TRKA) IC50 (Intracellular)125 nM20 nMOrthogonal confirmation of cellular target engagement and intracellular potency.[7][20]
KM12 Cell Viability GI50 (Growth Inhibition)200 nM30 nMLinks target engagement to a functional cellular outcome.

Tier 3: Off-Target Validation and Characterization

Expertise & Rationale: The final tier focuses on rigorously validating the potential off-targets identified in Tier 1 (SRC, LCK, DDR1). It is crucial to confirm these interactions biochemically and then determine if they translate into functional consequences at the cellular level. This step distinguishes between benign off-target binding and interactions that could cause unintended biological effects or toxicity.

Experimental Protocol: Biochemical IC50 and Cellular Phosphorylation Assays
  • Biochemical IC50 Determination:

    • Objective: To determine the potency of DCEP's inhibitory activity against the specific off-target kinases.

    • Method: Use a standard biochemical kinase assay, such as an ADP-Glo™ or TR-FRET based format.[8][24][25] Perform 10-point dose-response curves for DCEP against recombinant SRC, LCK, and DDR1 enzymes.

    • Causality: The assay is run at the Kₘ concentration of ATP for each specific kinase. This ensures that the resulting IC50 value is a close approximation of the inhibitor's binding affinity (Ki), providing a standardized measure of potency.[9][26]

  • Cellular Phosphorylation Assay (Western Blot):

    • Objective: To determine if DCEP inhibits the activity of the off-target kinase in a cellular context.

    • Method: Select cell lines known to have active signaling through the SRC, LCK, or DDR1 pathways. Treat these cells with a dose range of DCEP. Lyse the cells and perform a Western blot to detect the phosphorylation of a known downstream substrate of the kinase (e.g., phospho-STAT3 for SRC, phospho-Zap70 for LCK).

    • Trustworthiness: A decrease in the phosphorylation of the substrate upon DCEP treatment provides direct evidence of cellular off-target inhibition. A positive control inhibitor for each pathway (e.g., Dasatinib for SRC) must be run in parallel to validate the assay system.

Potential Off-Target Biochemical IC50 (DCEP) Cellular IC50 (Substrate Phosphorylation) Interpretation & Next Steps
SRC 850 nM1.2 µMModerate biochemical potency. Cellular inhibition only occurs at concentrations >6x the on-target cellular potency. Lower risk.
LCK 1.1 µM> 10 µMWeak biochemical potency and poor translation to cellular activity. Very low risk.
DDR1 95 nM 150 nM High-Risk Off-Target. Potency is equivalent to the on-target (TRKA). This cross-reactivity is significant and requires further investigation into the functional consequences of DDR1 inhibition.

Conclusion and Authoritative Insights

This multi-tiered comparative analysis provides a comprehensive framework for evaluating the cross-reactivity of this compound. Our hypothetical data illustrate that while DCEP is a potent TRK-family inhibitor, it possesses a significant and equipotent off-target activity against DDR1 kinase.

This finding is critical for drug development professionals. Undisclosed off-target activities can confound biological results and lead to clinical-stage failures. The identification of DDR1 as a potent off-target necessitates further studies to understand the potential therapeutic or toxicological implications of dual TRK/DDR1 inhibition. The selectivity profile of DCEP is markedly different from the highly specific Larotrectinib and the broadly active Dasatinib, placing it in a unique category that requires careful consideration for future development.

By systematically integrating biochemical and cellular assays, this guide provides a robust, self-validating pathway to confidently characterize the selectivity of novel kinase inhibitors, ultimately enabling more informed decisions in the progression of new therapeutic candidates.

References

A Comparative Analysis of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Two Faces of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern oncology drug discovery, kinase inhibitors have emerged as a cornerstone of targeted therapy. Within this vast chemical space, fused heterocyclic scaffolds have garnered immense interest due to their ability to mimic the endogenous ATP molecule, the primary fuel for kinases. Among these, the pyrazolopyrimidine core stands out as a "privileged scaffold," a molecular framework that has repeatedly yielded potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of two isomeric pyrazolopyrimidine scaffolds: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. While structurally similar, these two isomers exhibit distinct chemical properties and biological activities, leading them down different, yet equally successful, paths in the development of kinase inhibitors.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif, acting as a bioisostere of adenine and effectively interacting with the hinge region of the kinase active site.[1][2] This has led to the development of numerous potent inhibitors targeting a variety of kinases. Conversely, the pyrazolo[1,5-a]pyrimidine scaffold has also demonstrated significant potential, with several approved drugs targeting key oncogenic kinases.[3][4] This guide will delve into the nuances of their synthesis, structure-activity relationships (SAR), and biological performance, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and design of next-generation kinase inhibitors based on these versatile scaffolds.

Chemical Synthesis: Building the Core of Kinase Inhibition

The synthetic accessibility of a scaffold is a critical consideration in drug discovery, influencing the ease of analogue synthesis and the exploration of chemical space. Both pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines can be synthesized through various established routes, often starting from appropriately substituted pyrazole precursors.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This versatile approach allows for the introduction of diverse substituents at various positions of the heterocyclic system. Microwave-assisted synthesis and multi-component reactions have also been employed to improve reaction efficiency and diversity.[5]

A general synthetic scheme is depicted below:

Pyrazolo[1,5-a]pyrimidine Synthesis aminopyrazole 5-Aminopyrazole intermediate Condensation Intermediate aminopyrazole->intermediate dicarbonyl β-Dicarbonyl Compound dicarbonyl->intermediate product Pyrazolo[1,5-a]pyrimidine intermediate->product Cyclization

Caption: General synthesis of pyrazolo[1,5-a]pyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a substituted pyrazole-4-carbonitrile or pyrazole-4-carboxamide.[6][7] These precursors can then be cyclized with various reagents to form the pyrimidine ring. The choice of starting material and cyclization conditions dictates the substitution pattern on the final pyrazolo[3,4-d]pyrimidine core.

A representative synthetic route is illustrated below:

Pyrazolo[3,4-d]pyrimidine Synthesis pyrazole_nitrile Pyrazole-4-carbonitrile product Pyrazolo[3,4-d]pyrimidine pyrazole_nitrile->product cyclization_reagent Cyclization Reagent (e.g., Formamide) cyclization_reagent->product

Caption: General synthesis of pyrazolo[3,4-d]pyrimidines.

Structure-Activity Relationship (SAR) and Kinase Selectivity: A Tale of Two Isomers

The subtle difference in the fusion of the pyrazole and pyrimidine rings between the two scaffolds leads to distinct electronic and steric properties, which in turn govern their interactions with the kinase active site and ultimately their selectivity profiles.

Pyrazolo[1,5-a]pyrimidines: Targeting Tropomyosin Receptor Kinases (Trks) and Beyond

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be particularly effective in the development of inhibitors of Tropomyosin Receptor Kinases (Trks), a family of receptor tyrosine kinases implicated in a variety of cancers.[4] Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature this core structure.[4]

SAR studies have revealed that substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring are crucial for modulating potency and selectivity.[3] For instance, the presence of an amide bond at the third position and a substituted pyrrolidine at the fifth position significantly enhances Trk inhibitory activity.[4] Beyond Trks, this scaffold has also yielded inhibitors of other important kinases such as CDKs, EGFR, and FGFR.[4]

Pyrazolo[3,4-d]pyrimidines: The Adenine Mimic for Broad Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine nucleus is a well-known isostere of adenine, the core of ATP.[1][8] This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site, making it a versatile scaffold for developing inhibitors against a broad range of kinases. The Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, is a prominent example of a successful drug based on this scaffold.[1][8]

The SAR of pyrazolo[3,4-d]pyrimidines is heavily influenced by substituents at the 1-, 3-, and 4-positions. The 4-amino group is a key feature for forming hydrogen bonds with the hinge region of the kinase.[1] Modifications at the N1-position can be used to improve drug-like properties, while substitutions at the C3-position can enhance potency and selectivity.[1] This scaffold has been successfully employed to develop inhibitors of Src family kinases, Abl, FLT3, and VEGFR, among others.[6][9]

Comparative Performance: A Head-to-Head Look at Key Kinase Inhibitors

To provide a clear comparison of the two scaffolds, the following table summarizes the performance of representative kinase inhibitors from each class against their primary targets.

Compound Scaffold Primary Target(s) IC50 (nM) Key Features
Larotrectinib Pyrazolo[1,5-a]pyrimidineTrkA, TrkB, TrkC1.2, 2.1, 2.1Highly potent and selective Trk inhibitor; FDA-approved.[4]
Entrectinib Pyrazolo[1,5-a]pyrimidineTrkA, TrkB, TrkC, ROS1, ALK1.7, 0.1, 0.1, 0.2, 1.6Multi-kinase inhibitor with activity against Trks and other oncogenic drivers; FDA-approved.[4]
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTK0.5Covalent inhibitor of BTK; FDA-approved for various B-cell malignancies.[1]
PP2 Pyrazolo[3,4-d]pyrimidineSrc Family Kinases4 (Lck), 5 (Fyn)Early and widely used tool compound for studying Src family kinases.[1]
SI306 Pyrazolo[3,4-d]pyrimidineSrcLow µMPromising lead compound for glioblastoma.[10]
Compound 15 Pyrazolo[3,4-d]pyrimidineEGFR135Potent EGFR inhibitor with broad-spectrum cytotoxic activity.[11]

Experimental Protocols: The Foundation of Reliable Data

The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.[12]

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection compound_prep 1. Prepare serial dilutions of test compound add_compound 3. Add compound/DMSO to well compound_prep->add_compound kinase_mix 2. Prepare kinase reaction mixture (kinase, substrate, ATP) initiate_reaction 6. Initiate reaction with substrate/ATP kinase_mix->initiate_reaction add_kinase 4. Add kinase to well add_compound->add_kinase pre_incubate 5. Pre-incubate add_kinase->pre_incubate pre_incubate->initiate_reaction incubate_reaction 7. Incubate initiate_reaction->incubate_reaction add_adp_glo 8. Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo 9. Incubate add_adp_glo->incubate_adp_glo add_kinase_detection 10. Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection 11. Incubate add_kinase_detection->incubate_detection read_luminescence 12. Measure luminescence incubate_detection->read_luminescence MTT_Assay_Workflow seed_cells 1. Seed cells in a 96-well plate treat_cells 2. Treat cells with test compound seed_cells->treat_cells incubate_cells 3. Incubate for desired time treat_cells->incubate_cells add_mtt 4. Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt 5. Incubate for formazan formation add_mtt->incubate_mtt solubilize 6. Add solubilization solution incubate_mtt->solubilize incubate_solubilize 7. Incubate to dissolve formazan crystals solubilize->incubate_solubilize read_absorbance 8. Measure absorbance incubate_solubilize->read_absorbance

References

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Pyrazolo[1,5-a]pyrimidine Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of potent and selective modulators of various biological targets. This chemical framework is particularly prominent in the development of kinase inhibitors for oncology, but its versatility extends to other therapeutic areas, including inflammatory diseases and central nervous system (CNS) disorders.[1] However, a critical challenge in the journey from a promising hit in a high-throughput screen to a clinically effective drug is the often-tenuous correlation between in vitro potency and in vivo efficacy.

This guide provides a comparative analysis of the in vitro and in vivo activities of several pyrazolo[1,5-a]pyrimidine derivatives, offering insights into the factors that govern their successful translation from the laboratory bench to preclinical models. We will delve into specific case studies, dissecting the experimental data and the underlying scientific rationale to illuminate the path toward improved in vitro-in vivo correlation (IVIVC).

The In Vitro-In Vivo Correlation (IVIVC) Challenge

Achieving a strong IVIVC is a primary objective in drug discovery. A predictable relationship between in vitro measurements (e.g., enzyme inhibition, cell-based potency) and in vivo outcomes (e.g., tumor regression, reduction in inflammation) de-risks development, saves resources, and accelerates the delivery of new therapies to patients. The pyrazolo[1,5-a]pyrimidine class, despite its successes, is not immune to the common pitfalls that lead to poor IVIVC. These can include:

  • Pharmacokinetic Properties: Poor absorption, rapid metabolism, inefficient distribution to the target tissue, and rapid excretion can all limit a compound's in vivo exposure, masking its true potential.

  • Off-Target Effects: In the complex biological environment of a living organism, a compound may interact with unintended targets, leading to unforeseen toxicities or a blunted therapeutic effect.

  • Metabolic Instability: The biotransformation of a potent compound into inactive or less active metabolites is a frequent cause of diminished in vivo activity.

This guide will explore these challenges through the lens of real-world examples, providing both the data and the experimental context to understand how these factors play out for the pyrazolo[1,5-a]pyrimidine scaffold.

Case Study 1: Targeting the Kinome - Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Pyrazolo[1,5-a]pyrimidines have been extensively investigated as kinase inhibitors, with several compounds demonstrating promising preclinical and clinical activity.

A. Cyclin-Dependent Kinase (CDK) Inhibitors

Abnormalities in the activity of CDKs are a common feature of cancer. The pyrazolo[1,5-a]pyrimidine derivative, BS-194 , was identified as a potent and selective inhibitor of several CDKs.

In Vitro vs. In Vivo Activity of BS-194

ParameterIn Vitro ResultIn Vivo Result (25 mg/kg, oral)
Target Inhibition CDK2 IC50: 3 nMSuppression of CDK substrate phosphorylation
Cellular Potency Mean GI50 across 60 cancer cell lines: 280 nM-
Antitumor Efficacy -Inhibition of human tumor xenografts

Data compiled from a 2010 study published in Molecular Cancer Therapeutics.[2]

The successful translation of BS-194's potent in vitro activity to in vivo efficacy can be attributed to its favorable pharmacokinetic profile, including oral bioavailability and a reasonable elimination half-life of 178 minutes in mice.[2] This allows for sustained exposure of the tumor to the drug at concentrations sufficient to inhibit the target CDKs and elicit a therapeutic response.

Experimental Protocol: Human Tumor Xenograft Model

This model is a cornerstone for evaluating the in vivo efficacy of anticancer agents.

  • Cell Culture: Human tumor cell lines (e.g., HCT116) are cultured in appropriate media until they reach 70-80% confluency.

  • Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and counted. Cell viability is assessed using trypan blue exclusion.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 4-6 weeks old, are used.

  • Tumor Implantation: A suspension of 3 x 10^6 tumor cells in a suitable medium is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-60 mm³). Mice are then randomized into control and treatment groups. The investigational compound (e.g., BS-194) is administered, typically orally or intraperitoneally, at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. The formula: Volume = (width)² x length/2 is commonly used. At the end of the study, tumors may be excised for further analysis.[3]

Logical Workflow for Xenograft Studies

A Cell Culture B Cell Harvest & Preparation A->B C Tumor Cell Implantation in Mice B->C D Tumor Growth Monitoring C->D E Randomization & Treatment Initiation D->E F Tumor Volume Measurement E->F G Data Analysis & Efficacy Determination F->G

Caption: Workflow for a typical xenograft tumor model experiment.

B. RET Kinase Inhibitors

Rearranged during transfection (RET) kinase is another important oncogenic driver. The pyrazolo[1,5-a]pyrimidine WF-47-JS03 (1) was developed as a potent and selective RET inhibitor.

In Vitro vs. In Vivo Activity of WF-47-JS03 (1)

ParameterIn Vitro ResultIn Vivo Result (10 mg/kg, po, qd)
Target Selectivity >500-fold selective for RET over KDR in cellular assays-
Antitumor Efficacy -Strong regression of RET-driven tumor xenografts
CNS Penetration -Effective brain penetration

Data sourced from a 2020 publication in ACS Medicinal Chemistry Letters.[4]

A noteworthy aspect of this compound is its ability to penetrate the brain, a critical feature for treating CNS metastases. However, the study also highlights a common challenge with this scaffold: a narrow therapeutic window. Higher, more efficacious doses were poorly tolerated in mice, underscoring the importance of careful dose-finding studies and the ongoing need to optimize the therapeutic index of pyrazolo[1,5-a]pyrimidine derivatives.[4]

Case Study 2: Quelling the Fire - Pyrazolo[1,5-a]pyrimidines in Inflammation

Chronic inflammation is a key contributor to a wide range of diseases. The anti-inflammatory potential of pyrazolo[1,5-a]pyrimidines has been explored, with a focus on their ability to modulate inflammatory pathways.

A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory properties. One of the most promising compounds was 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) .

In Vitro vs. In Vivo Activity of Compound 7c

AssayIn Vitro EffectIn Vivo Effect
Leukocyte Function Inhibition of superoxide production and myeloperoxidase release-
Platelet Aggregation Inhibition of arachidonic acid-, ADP-, and PAF-induced aggregation-
Carrageenan-Induced Edema -Potent inhibition of paw edema in rats
Carrageenan-Induced Pleurisy -Potent anti-inflammatory effect

Based on a study published in the Journal of Medicinal Chemistry.[5]

The potent in vivo anti-inflammatory activity of compound 7c, coupled with its very weak acute toxicity, highlights its therapeutic potential. The in vitro data suggest that its mechanism of action may involve the inhibition of both leukotriene and prostaglandin biosynthesis pathways.[5]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic and highly reproducible model for screening acute anti-inflammatory drugs.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats (180-200 g) are used. The initial volume of the right hind paw is measured using a plethysmometer.

  • Animal Grouping: Animals are randomly divided into groups (n=6), including a vehicle control, a positive control (e.g., Indomethacin), and one or more test compound groups.

  • Drug Administration: The test compound or controls are administered, typically orally, one hour before the carrageenan injection.

  • Induction of Inflammation: A 0.1 mL injection of 1% carrageenan solution in saline is administered into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

  • Data Analysis: The increase in paw volume (edema) is calculated as the difference between the paw volume at a given time point and the initial volume. The percentage inhibition of edema is then calculated relative to the vehicle control group.[6]

Signaling Pathway in Carrageenan-Induced Inflammation

A Carrageenan Injection B Release of Histamine, Serotonin, Bradykinin A->B E Upregulation of COX-2 A->E G Neutrophil Infiltration & Cytokine Release A->G C Increased Vascular Permeability B->C D Early Phase Edema (0-2.5h) C->D F Prostaglandin (PGE2) Production E->F H Late Phase Edema (3-6h) F->H G->H

Caption: Key mediators in the biphasic carrageenan-induced inflammatory response.

Case Study 3: Targeting the Brain - Pyrazolo[1,5-a]pyrimidines as CNS Agents

The therapeutic potential of pyrazolo[1,5-a]pyrimidines extends to the central nervous system. A series of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives were investigated as dual adenosine A2A and A1 receptor antagonists for the treatment of Parkinson's disease. One standout compound was 11o .

In Vitro vs. In Vivo Activity of Compound 11o

ParameterIn Vitro ResultIn Vivo Result
Receptor Binding hA2A Ki: 13.3 nM; hA1 Ki: 55 nM-
Receptor Function hA2A IC50: 136 nM; hA1 IC50: 98.8 nM (antagonist)-
Pharmacokinetics Low hepatic clearance, good PK properties in miceHigh bioavailability and brain-to-plasma ratio
Behavioral Efficacy -Dose-dependent reversal of haloperidol-induced catalepsy in rats (ED50: 3-10 mg/kg)

Data from a 2022 study in the International Journal of Molecular Sciences.[7]

The excellent correlation between the potent in vitro receptor antagonism of compound 11o and its in vivo efficacy in a Parkinson's disease model is strongly supported by its favorable pharmacokinetic and safety profile. The high brain-to-plasma ratio is particularly crucial for a CNS-targeted drug, ensuring that therapeutic concentrations are achieved at the site of action.[7]

Conclusion: Navigating the Path to In Vivo Success

The case studies presented here illustrate that while the pyrazolo[1,5-a]pyrimidine scaffold offers a versatile platform for designing potent bioactive molecules, a strong in vitro-in vivo correlation is not guaranteed. The successful translation of in vitro activity to in vivo efficacy is a multifactorial challenge that requires a deep understanding of a compound's pharmacokinetic and pharmacodynamic properties.

For researchers and drug development professionals working with this important class of compounds, the key takeaways are:

  • Early ADME/PK Profiling is Crucial: Integrating absorption, distribution, metabolism, and excretion (ADME) studies early in the discovery process can help identify and address potential liabilities that may lead to poor in vivo performance.

  • Target Engagement in a Cellular Context: Moving beyond simple enzyme inhibition assays to cell-based assays that measure target engagement and downstream signaling provides a more physiologically relevant assessment of a compound's potential.

  • Thoughtful In Vivo Model Selection: The choice of an appropriate and well-validated in vivo model is paramount for obtaining meaningful efficacy data.

  • Iterative Design and Optimization: A continuous feedback loop between in vitro testing, pharmacokinetic profiling, and in vivo efficacy studies is essential for optimizing lead compounds and improving the likelihood of clinical success.

By embracing a holistic and data-driven approach, the full therapeutic potential of the pyrazolo[1,5-a]pyrimidine scaffold can be realized, paving the way for the development of innovative medicines for a range of diseases.

References

A Senior Application Scientist's Guide: Benchmarking 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine against Known Pim-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Pim-1 Kinase in Oncology

The Pim (Provirus Integration site for Moloney murine leukemia virus) family of serine/threonine kinases, comprising Pim-1, Pim-2, and Pim-3, are crucial regulators of cell survival, proliferation, and apoptosis.[1][2][3] Unlike many other kinases, Pim kinases are constitutively active upon transcription and their activity is primarily controlled at the level of gene expression.[1][2][3] Their expression is induced by a multitude of cytokines and growth factors via the JAK/STAT signaling pathway, positioning them as key downstream effectors in oncogenic signaling cascades.[4][5][6]

Overexpression of Pim kinases is a hallmark of various hematological malignancies and solid tumors, including acute myeloid leukemia (AML), prostate cancer, and breast cancer.[4][7][8] Pim-1, in particular, exerts its pro-tumorigenic functions by phosphorylating a diverse array of substrates. A key substrate is the pro-apoptotic protein Bad; phosphorylation of Bad by Pim-1 leads to its inactivation and sequestration, thereby promoting cell survival.[3][9] Given their central role in tumor progression and survival, the Pim kinases have emerged as highly attractive targets for therapeutic intervention.[1][2]

This guide provides a comprehensive framework for benchmarking a novel pyrazolo[1,5-a]pyrimidine derivative, 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine (hereafter referred to as Compound X), against established Pim-1 inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a known pharmacophore for Pim-1 inhibition, with several analogs demonstrating potent activity.[1][2][10][11][12] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data interpretation strategies to rigorously evaluate the potential of new chemical entities in this class.

The Competitors: A Profile of Known Pim-1 Inhibitors

To establish a robust benchmark, Compound X will be compared against three well-characterized Pim-1 inhibitors with distinct profiles:

  • SGI-1776: A first-generation, ATP-competitive inhibitor of all three Pim isoforms, with a reported IC50 of 7 nM for Pim-1.[13][14] It also exhibits activity against other kinases like Flt-3.[13]

  • AZD1208: A potent and highly selective, orally available pan-Pim kinase inhibitor.[7][8][15] It demonstrates low nanomolar IC50 values against all three Pim isoforms (Pim-1 IC50 = 0.4 nM).[7][15]

  • CX-6258: An orally bioavailable, potent, and selective pan-Pim kinase inhibitor with IC50 values of 5 nM, 25 nM, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively.[9][16][17]

These compounds represent a spectrum of potencies and selectivities, providing a comprehensive context for evaluating the performance of Compound X.

Head-to-Head Comparison: A Data-Driven Approach

The following sections outline the key experiments to be performed, with hypothetical but realistic data presented in tables for illustrative purposes.

Biochemical Potency: The ADP-Glo™ Kinase Assay

Causality of Experimental Choice: The primary measure of a kinase inhibitor's efficacy is its ability to directly inhibit the enzymatic activity of its target. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.[18][19][20] This assay is highly sensitive and suitable for high-throughput screening, making it an industry standard for determining the half-maximal inhibitory concentration (IC50) of compounds.

Table 1: Biochemical Inhibitory Activity against Pim Kinases (IC50, nM)

CompoundPim-1 IC50 (nM)Pim-2 IC50 (nM)Pim-3 IC50 (nM)
Compound X 15250180
SGI-17767[13][14]363[14]69[14]
AZD12080.4[15]5[15]1.9[15]
CX-62585[9]25[9]16[9]

This hypothetical data suggests that Compound X is a potent Pim-1 inhibitor, albeit with less potency than AZD1208 and CX-6258, but comparable to SGI-1776. It also indicates a degree of selectivity for Pim-1 over Pim-2 and Pim-3.

Cellular Potency: The MTS Cell Viability Assay

Causality of Experimental Choice: While biochemical assays are essential, it is crucial to determine if a compound can effectively inhibit its target within a cellular context and exert a biological effect. The MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[21][22][23][24] By treating cancer cell lines that are known to be dependent on Pim-1 signaling with the inhibitors, we can assess their anti-proliferative effects and determine their half-maximal effective concentration (EC50).

Table 2: Anti-proliferative Activity in Pim-1 Dependent Cancer Cell Lines (EC50, µM)

CompoundMOLM-16 (AML)KG-1a (AML)
Compound X 0.51.2
SGI-1776~3.1 (median IC50 across various cell lines)[13]Data not readily available
AZD1208Sensitive (EC50 < 1 µM)[7][8]Sensitive (EC50 < 1 µM)[7][8]
CX-62580.02Data not readily available

This hypothetical data indicates that Compound X possesses potent anti-proliferative activity in Pim-1 dependent cell lines, suggesting good cell permeability and on-target effects.

Target Engagement: Cellular Thermal Shift Assay (CETSA®)

Causality of Experimental Choice: To confirm that the observed cellular effects are a direct result of the compound binding to Pim-1, a target engagement assay is necessary. CETSA® is a powerful technique that measures the thermal stability of a protein in its native cellular environment.[25][26][27] When a compound binds to its target protein, it typically increases the protein's resistance to heat-induced denaturation.[25][28] By measuring the amount of soluble Pim-1 remaining at different temperatures in the presence and absence of the inhibitor, we can directly confirm target engagement.

Table 3: Pim-1 Thermal Shift (ΔTm, °C) in MOLM-16 Cells

Compound (at 10 µM)Thermal Shift (ΔTm, °C)
Compound X +4.2
SGI-1776+3.8
AZD1208+5.5
CX-6258+5.1

This hypothetical data demonstrates that Compound X induces a significant thermal shift in Pim-1, providing strong evidence of direct target engagement in intact cells.

Visualizing the Mechanism: Pim-1 Signaling and Experimental Workflows

Pim-1 Signaling Pathway

The following diagram illustrates the central role of Pim-1 in cell survival and proliferation.

Pim1_Signaling cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokines Cytokines Receptors Receptors Cytokines->Receptors Growth Factors Growth Factors Growth Factors->Receptors JAK JAK Receptors->JAK STAT STAT JAK->STAT Pim-1 Pim-1 STAT->Pim-1 Transcription Bad Bad Pim-1->Bad Phosphorylation (Inhibition) p21 p21 Pim-1->p21 Phosphorylation (Inhibition) 4E-BP1 4E-BP1 Pim-1->4E-BP1 Phosphorylation (Activation) Apoptosis Inhibition Apoptosis Inhibition Bad->Apoptosis Inhibition Cell Cycle Progression Cell Cycle Progression p21->Cell Cycle Progression Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis

Figure 1: Simplified Pim-1 signaling pathway.

Experimental Workflow: From Biochemical Assay to Cellular Analysis

The following diagram outlines the logical flow of experiments for characterizing a novel Pim-1 inhibitor.

Experimental_Workflow cluster_biochem Biochemical Characterization cluster_cellular Cellular Characterization ADP_Glo ADP-Glo™ Kinase Assay (IC50 Determination) MTS MTS Cell Viability Assay (EC50 Determination) ADP_Glo->MTS Potent compounds advance CETSA Cellular Thermal Shift Assay (Target Engagement) MTS->CETSA Active compounds advance Western_Blot Western Blot (Downstream Signaling) CETSA->Western_Blot Confirmed binders advance

Figure 2: Experimental workflow for Pim-1 inhibitor characterization.

Detailed Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for Pim-1 IC50 Determination

This protocol is adapted from commercially available kits.[18][19][20][29]

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a solution of recombinant human Pim-1 kinase in kinase buffer.

    • Prepare a solution of a suitable peptide substrate (e.g., a derivative of Bad) and ATP in kinase buffer.

    • Prepare serial dilutions of the test compounds (Compound X, SGI-1776, AZD1208, CX-6258) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the assay wells.

    • Add 2.5 µL of the Pim-1 kinase solution to all wells.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Normalize the data to the vehicle control and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

Protocol 2: MTS Cell Viability Assay for Anti-proliferative EC50 Determination

This protocol is based on standard cell culture and assay methodologies.[21][22][23][24]

  • Cell Culture and Plating:

    • Culture MOLM-16 or KG-1a cells in appropriate complete growth medium.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in 100 µL of medium.

    • Incubate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

  • MTS Assay:

    • Add 20 µL of a combined MTS/PES solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance (medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value using a non-linear regression curve fit.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol is a generalized adaptation of established CETSA® methodologies.[25][26][30]

  • Cell Treatment:

    • Culture MOLM-16 cells to a sufficient density.

    • Treat the cells with the test compounds at a fixed concentration (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Transfer the supernatant to a new tube and determine the total protein concentration.

  • Detection (Western Blot):

    • Normalize the protein concentrations of the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Pim-1, followed by a secondary antibody conjugated to HRP.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for Pim-1 at each temperature for both the treated and control samples.

    • Plot the percentage of soluble Pim-1 against the temperature to generate melting curves.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial characterization and benchmarking of a novel Pim-1 inhibitor, this compound (Compound X). By employing a combination of biochemical and cellular assays, researchers can obtain a clear understanding of the compound's potency, cellular efficacy, and on-target activity.

The hypothetical data presented suggests that Compound X is a promising lead candidate with potent and selective activity against Pim-1. Further studies should focus on:

  • Kinase Selectivity Profiling: A broad panel kinase screen is essential to fully understand the selectivity profile of Compound X and identify potential off-target activities.

  • Mechanism of Action Studies: Investigating the effects of Compound X on the phosphorylation of downstream Pim-1 substrates (e.g., Bad, 4E-BP1) via Western blotting will further confirm its mechanism of action.

  • In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models of cancer to evaluate their in vivo efficacy, pharmacokinetics, and tolerability.

By following the methodologies outlined in this guide, researchers can effectively evaluate novel Pim-1 inhibitors and contribute to the development of new and improved cancer therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are grounded in established principles for handling halogenated organic compounds and potentially cytotoxic agents, ensuring the safety of laboratory personnel and the protection of the environment.

Hazard Assessment and Risk Mitigation

Given the structure of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine, it should be treated as a potentially hazardous substance. The presence of chlorine atoms on the aromatic ring system classifies it as a halogenated organic compound.[1][2] Such compounds can be toxic and persistent in the environment if not disposed of correctly. Furthermore, many pyrazolopyrimidine derivatives exhibit biological activity, and it is prudent to handle them as potentially cytotoxic or pharmacologically active agents.[3][4]

Key Principles for Safe Handling:

  • Assume Hazard: In the absence of specific toxicological data, treat this compound as a hazardous substance.

  • Minimize Exposure: All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Adherence to proper PPE is the first line of defense against chemical exposure.

The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions or accidental contact with solid particles.
Hand Protection Nitrile gloves (double-gloving is recommended if handling as a potentially cytotoxic agent).[6]Provides a barrier against skin contact. Check for glove integrity before and during use.
Body Protection A buttoned lab coat. A solid-front barrier gown is recommended for handling larger quantities or for spill cleanup.[6]Protects skin and personal clothing from contamination.
Respiratory Generally not required when handling small quantities in a fume hood. Use a NIOSH-approved respirator for spills.A fume hood provides adequate ventilation. A respirator may be necessary if there is a risk of aerosol generation outside of a contained space.

Waste Segregation: A Critical Step

Proper segregation of chemical waste is fundamental to safe disposal.[7] Halogenated organic compounds require a separate waste stream from non-halogenated ones.[1][8] This is because many disposal facilities use incineration, and the presence of halogens can produce acidic gases that require special scrubbers.

Waste Segregation Workflow:

G cluster_0 Waste Generation Point cluster_1 Waste Characterization cluster_2 Waste Collection A 5,7-Dichloro-3-ethylpyrazolo [1,5-a]pyrimidine Waste B Solid Waste (e.g., contaminated gloves, weigh paper) A->B Is it solid? C Liquid Waste (e.g., solutions in organic solvents) A->C Is it liquid? D Designated 'Halogenated Organic Solid Waste' Container B->D E Designated 'Halogenated Organic Liquid Waste' Container C->E

References

A Senior Application Scientist's Guide to Handling 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine (CAS No. 779353-64-9).[1] As specific toxicological data for this compound is not extensively published, this guide is built upon the principles of chemical analogy, referencing data from structurally similar dichlorinated pyrazolo[1,5-a]pyrimidines and established protocols for handling halogenated heterocyclic compounds.[2][3] Our primary objective is to create a self-validating system of safety that empowers researchers to manage risks effectively.

Hazard Assessment: An Analog-Based Approach

Given the absence of a detailed Safety Data Sheet (SDS) for the title compound, we must infer its potential hazards from closely related structures. Halogenated heterocyclic compounds are recognized as important synthons but require careful handling. Analysis of GHS classifications for analogous compounds on PubChem reveals a consistent pattern of hazards.

Table 1: GHS Hazard Classifications of Analogous Compounds

Compound PubChem CID Oral Toxicity Skin Irritation Eye Irritation Respiratory Irritation Other
5,7-Dichloropyrazolo[1,5-a]pyrimidine 11074154 Harmful/Toxic if swallowed[3] Causes skin irritation[3] Causes serious eye irritation[3] - May cause an allergic skin reaction[3]
5,7-dichloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine 57415862 Harmful if swallowed[2] Causes skin irritation[2] Causes serious eye irritation[2] May cause respiratory irritation[2] -

| 5-Chloro-3-nitropyrazolo[1,5-a]pyrimidine | 72207283 | Harmful if swallowed[4] | Causes skin irritation[4] | Causes serious eye irritation[4] | - | May cause an allergic skin reaction[4] |

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure through inhalation, ingestion, or dermal contact. The following recommendations are based on a cautious interpretation of the available analog data.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting chemical safety goggles or a full-face shield worn over safety glasses. Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5] Protects against splashes and airborne particles. Analog data indicates a high likelihood of serious eye irritation.[2][3]
Skin & Body Protection Gloves: Chemical-resistant nitrile or neoprene gloves, inspected before each use. For prolonged contact or immersion, consult manufacturer permeation data.[6] Clothing: A flame-resistant lab coat or impervious chemical-resistant clothing.[6] All skin should be covered. Prevents direct skin contact, which is presumed to cause irritation based on analog data.[2][3]

| Respiratory Protection | All handling of solids or solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.[7] | Protects against inhalation of dust or aerosols, which may cause respiratory tract irritation.[2][8] |

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for ensuring safety and experimental integrity.

Preparation Phase:

  • Documentation Review: Before beginning work, thoroughly review this guide and any available safety information for analogous compounds.

  • Workspace Setup: Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[7] Place absorbent pads on the work surface to contain minor spills.

  • PPE Inspection: Inspect all PPE for damage or defects before donning. Ensure gloves are of the correct size and material.

Handling Phase (within a chemical fume hood):

  • Aliquot Transfer: Carefully weigh and transfer the solid compound using appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Reaction Monitoring: Conduct all experimental procedures with the fume hood sash at the lowest practical height.

Cleanup Phase:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. Rinse with a suitable solvent (e.g., acetone), collecting the rinsate as halogenated waste.[7]

  • Surface Cleaning: Wipe down the work surface in the fume hood with an appropriate solvent and cleaning agent. Dispose of cleaning materials as contaminated solid waste.

  • PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after work is complete.[8]

Visualization: Chemical Handling Workflow

The following diagram illustrates the logical flow for safely handling this compound.

G Workflow for Handling this compound cluster_prep 1. Preparation cluster_ops 2. Operation (in Fume Hood) cluster_cleanup 3. Post-Operation cluster_disposal 4. Disposal prep_sds Review Safety Docs & Analog Hazard Data prep_ws Prepare & Verify Fume Hood Workspace prep_sds->prep_ws prep_ppe Inspect All PPE Before Use prep_ws->prep_ppe ops_don Don Appropriate PPE (Goggles, Gloves, Coat) prep_ppe->ops_don ops_handle Weighing, Transfer, & Reaction Setup ops_don->ops_handle clean_decon Decontaminate Glassware & Surfaces ops_handle->clean_decon clean_waste Segregate Halogenated Waste (Liquid & Solid) clean_decon->clean_waste clean_doff Doff PPE Correctly clean_waste->clean_doff disp_label Label Waste Container: 'Hazardous Waste' + Full Chemical Name clean_waste->disp_label clean_wash Wash Hands Thoroughly clean_doff->clean_wash disp_store Store Sealed Container in Satellite Accumulation Area disp_label->disp_store

Caption: A generalized workflow for the safe handling of this compound.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal of halogenated organic waste are crucial for environmental stewardship and regulatory compliance. The chlorine atoms in this compound mandate its classification as halogenated waste.

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[9][10] This is because halogenated waste requires specific high-temperature incineration for proper disposal and is often more costly to manage.[11]

  • Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[12] The container must be kept closed except when actively adding waste.[11][12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all contents (e.g., "Waste: this compound in Dichloromethane").[7][12] Do not use abbreviations or chemical formulas.[12]

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by institutional Environmental Health & Safety (EHS) personnel.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water.[6] Seek medical attention if irritation develops or persists.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]

  • Spills: For small spills within a fume hood, use an inert absorbent material to clean up the spill. Place the contaminated absorbent in a sealed, labeled container for disposal as halogenated waste.[11][12] For large spills, evacuate the area and contact your institution's EHS department.[12]

By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with handling novel halogenated compounds like this compound, ensuring a safe environment for both researchers and the wider community.

References

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